Technical Documentation Center

SR9011 hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: SR9011 hydrochloride

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of SR9011 Hydrochloride: A Dual REV-ERBα/β Agonist

The following technical guide details the mechanism of action, experimental validation, and physiological impact of SR9011 hydrochloride. [1][2] Executive Summary SR9011 hydrochloride is a synthetic, high-affinity agonis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and physiological impact of SR9011 hydrochloride.

[1][2]

Executive Summary

SR9011 hydrochloride is a synthetic, high-affinity agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Unlike standard ligands that activate transcription, SR9011 functions as a dominant repressor. By stabilizing the recruitment of the Nuclear Receptor Co-Repressor (NCoR) complex to the REV-ERB Ligand Binding Domain (LBD), SR9011 actively suppresses the transcription of target genes governing circadian rhythm (Bmal1, Clock) and lipid metabolism (Srebf1, Fasn). This guide dissects the molecular causality of SR9011, providing validated protocols for confirming its activity in research settings.

Molecular Mechanism of Action

The efficacy of SR9011 stems from its ability to hijack the negative feedback loop of the circadian clock.

Ligand Binding and Co-Repressor Recruitment

SR9011 binds directly to the hydrophobic pocket of the REV-ERB LBD. Unlike nuclear receptors that recruit co-activators (e.g., SRC-1) upon ligand binding, REV-ERBs lack the activation function 2 (AF2) helix required for co-activator interface. Instead, SR9011 binding induces a conformational change that stabilizes the interaction with NCoR and Histone Deacetylase 3 (HDAC3).

  • Target Affinity (IC50):

    • REV-ERBα: ~790 nM[1][2][3][4][5]

    • REV-ERBβ: ~560 nM[1][2][4][5]

  • Transcriptional Outcome: Deacetylation of histones at the promoter regions of target genes, leading to chromatin compaction and transcriptional silencing.

The Circadian-Metabolic Crosstalk

The primary target of the REV-ERB/SR9011 complex is the RORE (REV-ERB Response Element) sequence found in the promoter of Bmal1 (Arntl).

  • Circadian Reset: SR9011 suppresses Bmal1 expression.[2][6][7][8][9] Since BMAL1 is the positive driver of the circadian clock, its suppression alters the amplitude and phase of the rhythm.

  • Metabolic Reprogramming: REV-ERBs also bind ROREs in metabolic genes. SR9011 treatment represses Srebf1 (sterol regulatory element-binding transcription factor 1), the master regulator of lipogenesis, thereby shifting cellular metabolism from fat storage to fatty acid oxidation.

Signaling Pathway Visualization

The following diagram illustrates the repressive mechanism of SR9011 on the core clock and metabolic outputs.

SR9011_Mechanism SR9011 SR9011 (Ligand) REVERB REV-ERBα/β (Receptor) SR9011->REVERB Binds (IC50 ~700nM) Complex Repressor Complex (SR9011-REV-ERB-NCoR) REVERB->Complex Stabilizes recruitment NCOR NCoR/HDAC3 Complex NCOR->Complex Co-repressor RORE_Clock RORE (Bmal1 Promoter) Complex->RORE_Clock Binds DNA RORE_Lipid RORE (Srebf1/Fasn Promoter) Complex->RORE_Lipid Binds DNA Repression_Clock Repression of BMAL1 (Circadian Reset) RORE_Clock->Repression_Clock Inhibits Transcription Repression_Lipid Repression of Lipogenesis (Increased Mitochondria/Oxidation) RORE_Lipid->Repression_Lipid Inhibits Transcription

Caption: Figure 1. SR9011 acts as a molecular brake, recruiting NCoR to RORE sites to silence Bmal1 and lipogenic genes.

Validated Experimental Protocols

To ensure data integrity, researchers must validate SR9011 activity using self-verifying protocols. The following methodologies are standard for confirming REV-ERB agonism.

In Vitro Potency: Luciferase Reporter Assay

This assay quantifies the ability of SR9011 to repress transcription via the REV-ERB LBD.[1]

Protocol:

  • Cell Line: HEK293T cells (high transfection efficiency).

  • Plasmids:

    • Expression Vector: Gal4-DBD fused to REV-ERBα-LBD (or REV-ERBβ-LBD).

    • Reporter: Luciferase gene driven by 5x-UAS (Gal4 binding site).

    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Seed cells at 20,000 cells/well in 96-well plates.

    • Transfect plasmids using Lipofectamine.

    • 24h post-transfection, treat with SR9011 (Gradient: 10 nM to 10 µM).

    • Vehicle control: DMSO (<0.1%).

  • Readout: Measure Luminescence 24h post-treatment.

  • Validation Criteria: SR9011 must show a dose-dependent decrease in Luciferase signal (inverse agonist behavior in Gal4 context or direct repression in Bmal1-promoter context). Note: In Gal4-LBD assays, some configurations show recruitment of repressors as a loss of signal, while others use a two-hybrid approach. The most direct physiological check is using a Bmal1-promoter-Luciferase construct where SR9011 reduces signal.

In Vivo Metabolic Profiling (CLAMS)

To verify systemic metabolic impact, use the Comprehensive Lab Animal Monitoring System (CLAMS).

Formulation (Critical for Bioavailability): SR9011 is hydrophobic. Do not use pure saline.

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[8]

  • Dosing: 100 mg/kg i.p., b.i.d. (at ZT0 and ZT12 - lights on and lights off).

Workflow:

  • Acclimatization: Single-house mice (C57BL/6) in metabolic cages for 48h.

  • Baseline: Record VO2, VCO2, and activity for 24h pre-treatment.

  • Treatment Phase: Inject SR9011 for 6–10 days.

  • Data Analysis:

    • VO2 (Oxygen Consumption): Expect ~5-10% increase (indicative of increased energy expenditure).[6]

    • RER (Respiratory Exchange Ratio): Expect a decrease towards 0.7 (shift towards fat oxidation).

    • Activity: Monitor for alterations in circadian activity patterns (e.g., delayed onset of nocturnal activity).

Quantitative Data Summary

The following table consolidates key pharmacological parameters derived from seminal studies (Solt et al., 2012).

ParameterValueBiological Context
REV-ERBα IC50 790 nMTranscriptional Repression (HEK293)
REV-ERBβ IC50 560 nMTranscriptional Repression (HEK293)
Plasma Concentration 15.3 µM2h post-dose (100 mg/kg i.p.)[4]
Brain Concentration 0.24 µM2h post-dose (10 mg/kg i.p.)
Gene Regulation ↓ Bmal1, ↓ Il6, ↓ FasnLiver / Microglia mRNA levels
Physiological Effect ↑ VO2, ↓ Fat MassDiet-Induced Obese Mice

Experimental Workflow Visualization

This flowchart outlines the logical progression from compound preparation to in vivo validation.

Experimental_Workflow Prep 1. Formulation (10% DMSO/PEG300) InVitro 2. In Vitro Validation (Bmal1-Luciferase Assay) Prep->InVitro Selection Potency Confirmed? (IC50 < 1µM) InVitro->Selection Selection->Prep No (Reformulate) InVivo 3. In Vivo Dosing (100mg/kg i.p. b.i.d.) Selection->InVivo Yes Analysis 4. Metabolic Analysis (CLAMS / qPCR) InVivo->Analysis

Caption: Figure 2. Step-by-step validation pipeline for SR9011 hydrochloride research.

References

  • Solt, L. A., et al. (2012).[6][10] "Regulation of circadian behavior and metabolism by synthetic REV-ERB agonists." Nature, 485(7396), 62–68.[2] [Link][2]

  • Sulli, G., et al. (2018).[10] "Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence." Nature, 553(7688), 351–355. [Link]

  • Griffin, P., et al. (2019). "Circadian clock protein Rev-erbα regulates macrophage inflammatory function." Proceedings of the National Academy of Sciences, 116(11), 5102-5107. [Link]

  • Wang, S., et al. (2020). "The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia." Frontiers in Immunology, 11, 550145. [Link]

Sources

Exploratory

SR9011 Hydrochloride: Mechanistic Modulation of the Circadian Clock and Metabolic Homeostasis

[1][2][3][4] Executive Summary SR9011 hydrochloride is a synthetic, high-affinity agonist of the nuclear receptors REV-ERB (NR1D1) and REV-ERB (NR1D2). Unlike standard metabolic modulators that target enzymatic outputs,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

SR9011 hydrochloride is a synthetic, high-affinity agonist of the nuclear receptors REV-ERB


 (NR1D1) and REV-ERB

(NR1D2). Unlike standard metabolic modulators that target enzymatic outputs, SR9011 acts upstream at the genomic core of the circadian clock. By pharmacologically stabilizing the REV-ERB-NCoR repression complex, SR9011 forcibly suppresses the transcription of Bmal1 (Arntl) and Clock, thereby altering circadian phase and amplitude.

This guide details the molecular mechanisms, validated experimental protocols, and physiological outcomes of SR9011 administration, specifically designed for researchers investigating circadian dysregulation, metabolic syndrome, and immunometabolism.

Molecular Mechanism: The Repressive Clamp

The efficacy of SR9011 stems from its ability to mimic heme, the endogenous ligand of REV-ERB, but with significantly higher potency and stability in specific contexts.

Ligand Binding and Co-Repressor Recruitment

Upon binding to the Ligand Binding Domain (LBD) of REV-ERB, SR9011 induces a conformational change that displaces the co-activator binding interface and enhances the recruitment of the Nuclear Receptor Co-Repressor (NCoR) complex. This complex recruits Histone Deacetylase 3 (HDAC3), leading to chromatin compaction and transcriptional silencing of target genes.

Key Pharmacological Parameters:

  • Target: REV-ERB

    
     and REV-ERB
    
    
    
    .
  • Binding Affinity (

    
    ): 
    
    • REV-ERB

      
      : ~790 nM[1]
      
    • REV-ERB

      
      : ~560 nM[1]
      
  • Selectivity: No significant activity against other nuclear receptors (e.g., LXR, PPAR, FXR).

Visualization of the Signaling Pathway

The following diagram illustrates the negative feedback loop where SR9011-activated REV-ERB represses the positive limb (Bmal1/Clock) of the circadian oscillator.

CircadianLoop cluster_Nucleus Nucleus SR9011 SR9011 (Agonist) REVERB REV-ERBα/β (Nuclear Receptor) SR9011->REVERB Binds LBD NCOR NCoR/HDAC3 (Co-Repressor Complex) REVERB->NCOR Recruits BMAL1_Gene Bmal1 / Clock (Target Genes) NCOR->BMAL1_Gene Represses Transcription (Inhibits + Limb) Output_Genes Metabolic Genes (Srebf1, Cyp7a1, Serpine1) NCOR->Output_Genes Represses BMAL1_Gene->REVERB Activates (Native Feedback)

Figure 1: SR9011-mediated repression of the circadian positive limb and downstream metabolic targets.

Physiological Impact & Data Synthesis[3][4][6][7]

SR9011 administration results in profound alterations in gene expression profiles across metabolically active tissues (Liver, Skeletal Muscle, Adipose).[2][3]

Quantitative Effects Summary
ParameterEffect DirectionTarget MechanismKey Gene Markers
Circadian Phase Phase Shift / Amplitude LossSuppression of Bmal1Arntl, Clock, Per2
Lipogenesis DecreasedInhibition of SREBP pathwaySrebf1, Fasn, Scd1
Energy Expenditure IncreasedMitochondrial biogenesisPpargc1a, Ucp3, Cpt1b
Inflammation SuppressedNF-

B antagonism
Il6, Tnfa, Ccl2
Cholesterol DecreasedBile acid synthesis repressionCyp7a1
Metabolic Remodeling

In diet-induced obese (DIO) mice, SR9011 (100 mg/kg b.i.d.) has been shown to reduce fat mass by approximately 60% over 12 days without altering food intake. This is attributed to a dual mechanism:

  • Liver: Suppression of de novo lipogenesis.

  • Muscle: Increased oxidative capacity (VO2) and mitochondrial content.[2]

Experimental Methodologies

Warning: SR9011 has poor oral bioavailability and a short half-life (<24h). The following protocols are optimized for intraperitoneal (i.p.) injection to ensure consistent plasma exposure.

Reconstitution Protocol (Vehicle Formulation)

SR9011 is hydrophobic. A standard saline suspension will result in precipitation and inconsistent dosing. Use the following "Solvent-Surfactant" method.

Reagents:

  • SR9011 Hydrochloride (Solid)

  • DMSO (Dimethyl sulfoxide), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)[1]

Step-by-Step Formulation (10 mg/mL Stock):

  • Weigh: Measure 10 mg of SR9011.

  • Solubilize: Add 100

    
    L of DMSO (10% v/v). Vortex vigorously until fully dissolved (clear yellow solution).
    
  • Stabilize: Add 400

    
    L of PEG300 (40% v/v). Vortex.
    
  • Emulsify: Add 50

    
    L of Tween-80 (5% v/v). Vortex.
    
  • Dilute: Slowly add 450

    
    L of warm Saline (45% v/v) while vortexing.
    
    • Note: If precipitation occurs, sonicate at 37°C for 5-10 minutes.

In Vivo Administration Workflow (Circadian Study)

The following workflow describes a standard protocol for assessing circadian gene expression changes in C57BL/6 mice.

ExperimentWorkflow cluster_Acclimation Phase 1: Entrainment cluster_Treatment Phase 2: Dosing cluster_Analysis Phase 3: Analysis Mice C57BL/6 Mice (n=24) LightCycle 12h Light / 12h Dark (LD 12:12) Mice->LightCycle 14 Days Dosing Injection (i.p.) 100 mg/kg SR9011 vs Vehicle LightCycle->Dosing Transition to DD (Constant Dark) Sacrifice Tissue Harvest (Liver, Muscle) Every 4h Dosing->Sacrifice Acute: 1-6h post-dose Chronic: Day 12 Timing Time: CT0 or CT12 (Circadian Time) QPCR RT-qPCR (Target: Bmal1, Srebf1) Sacrifice->QPCR

Figure 2: Experimental workflow for evaluating SR9011 efficacy in vivo.

Protocol Notes:

  • Dose Frequency: For metabolic studies, dose b.i.d. (twice daily) at ZT0 (lights on) and ZT12 (lights off) to maintain suppression.

  • Control: Vehicle-treated mice must be handled identically (stress affects cortisol/corticosterone and clock genes).

References

  • Solt, L. A., et al. (2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists." Nature, 485(7396), 62-68. [4]

  • Sulli, G., et al. (2018).[5] "Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence."[4][6][7] Nature, 553(7688), 351-355.

  • Banerjee, S., et al. (2014). "REV-ERB nuclear receptors in the suprachiasmatic nucleus control circadian period and the phase-shifting effects of light." Journal of Neuroscience, 34(46), 15398-15409.

  • Amir, M., et al. (2018). "REV-ERB

    
     Regulates 
    
    
    
    Cell Development and Autoimmunity." Cell Reports, 25(13), 3733-3749.
  • Griffin, P., et al. (2019).[7] "Circadian clock protein Rev-erb

    
     regulates microglial activation and neuroinflammation."[2][8][9] Journal of Neuroinflammation, 16, 54. 
    

Sources

Foundational

SR9011 hydrochloride's role in metabolic regulation

An In-Depth Technical Guide to SR9011 Hydrochloride's Role in Metabolic Regulation Executive Summary SR9011 hydrochloride is a potent and specific synthetic agonist of the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to SR9011 Hydrochloride's Role in Metabolic Regulation

Executive Summary

SR9011 hydrochloride is a potent and specific synthetic agonist of the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2).[1] These receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors that link the body's internal rhythms to metabolic pathways.[2] By activating Rev-Erb, SR9011 provides a powerful chemical tool to probe and modulate the intricate relationship between circadian biology and energy homeostasis. It is highly expressed in tissues with high metabolic rates, including the liver, skeletal muscle, adipose tissue, and the brain.[1] Preclinical research in animal and cell models has demonstrated that SR9011 robustly influences lipid and glucose metabolism, increases energy expenditure, and enhances mitochondrial function.[1][3] These findings position SR9011 as a molecule of significant interest for investigating therapeutic strategies for metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.[4] This guide provides a technical overview of SR9011's mechanism of action, its profound effects on metabolic regulation, validated experimental protocols for its study, and a discussion of its current standing as a research compound.

Part 1: The Rev-Erb Receptors: Master Regulators at the Intersection of Clock and Metabolism

The Rev-Erb nuclear receptors are fundamental to the negative feedback loop of the molecular clock. They are rhythmically expressed and function by directly repressing the transcription of key clock activators, Bmal1 (Brain and Muscle ARNT-Like 1) and Clock.[2] This repression is achieved by binding to specific DNA sequences (Rev-Erb response elements or ROREs) in the promoters of target genes and recruiting corepressor complexes, most notably the Nuclear Receptor Corepressor 1 (NCoR). This action ensures the cyclical nature of the circadian rhythm.

Beyond their role in chronobiology, Rev-Erb receptors are direct sensors and regulators of metabolic state. The endogenous ligand for Rev-Erb is heme, a molecule central to mitochondrial respiration, linking cellular energy status directly to transcriptional control.[2] Through their repressive actions, Rev-Erbα and Rev-Erbβ govern extensive gene networks that control adipogenesis, myogenesis, hepatic lipid and glucose metabolism, and inflammation.[5] Their dual role makes them a prime target for pharmacological intervention in metabolic diseases that are often exacerbated by circadian disruption.

Part 2: SR9011 Hydrochloride: A Synthetic Key to Unlocking Rev-Erb's Potential

SR9011 is a synthetic small molecule that binds to the Rev-Erbα/β proteins with high affinity (IC50 values of 790 nM for Rev-Erbα and 560 nM for Rev-Erbβ), functioning as a potent agonist.[6] Its activation of Rev-Erb enhances the recruitment of the NCoR corepressor complex, thereby amplifying the natural repressive function of the receptor on its target genes.[7] This leads to a more profound and sustained suppression of genes involved in anabolic metabolic processes, effectively shifting the cellular state towards catabolism and energy expenditure.

SR9011_Mechanism cluster_0 Cellular Environment cluster_1 Nucleus SR9011 SR9011 RevErb Rev-Erbα/β (Nuclear Receptor) SR9011->RevErb Binds & Activates NCoR NCoR (Corepressor) RevErb->NCoR Enhances Recruitment TargetGene Target Gene Promoter (e.g., Bmal1, Srebf1) NCoR->TargetGene Binds & Represses Repression Transcriptional Repression TargetGene->Repression

Caption: Core mechanism of SR9011 action.

Part 3: Core Metabolic Consequences of SR9011-Mediated Rev-Erb Activation

Pharmacological activation of Rev-Erb by SR9011 initiates a cascade of metabolic reprogramming events across multiple tissues.

A. Lipid Metabolism Regulation

SR9011 robustly suppresses de novo lipogenesis, the process of creating new fat molecules. It achieves this by repressing the expression of key lipogenic transcription factors and enzymes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Acetyl-CoA Carboxylase (ACC).[1] Concurrently, it promotes the breakdown of fats by increasing the expression of genes involved in fatty acid oxidation.[3] In animal models of diet-induced obesity, this dual action leads to significant reductions in fat mass and improvements in circulating lipid profiles.[1]

B. Glucose Homeostasis

In the liver, SR9011 curtails glucose production by inhibiting gluconeogenesis. It directly represses the expression of critical enzymes in this pathway, such as Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase).[1] Studies in obese mice have shown that SR9011 administration improves glucose tolerance and reduces insulin resistance, suggesting its potential for managing conditions like type 2 diabetes.[3]

C. Energy Expenditure and Mitochondrial Biogenesis

A hallmark effect of SR9011 is an increase in overall energy expenditure. In vivo studies using Comprehensive Laboratory Animal Monitoring Systems (CLAMS) show that mice treated with SR9011 exhibit a significant increase in oxygen consumption (VO2) of approximately 5%, which is indicative of a higher metabolic rate.[8] Notably, this occurs without a corresponding increase in locomotor activity; in fact, activity often decreases.[8] This effect is largely attributed to increased mitochondrial biogenesis and enhanced oxidative function, particularly in skeletal muscle.[3][5] However, it is crucial to note that cell-type specific effects exist. For instance, in microglia, SR9011 has been shown to decrease mitochondrial respiration and ATP production, which may be linked to its anti-inflammatory effects in the brain.[2][9]

Caption: Systemic metabolic effects of SR9011.

Quantitative Data Summary from Preclinical Models
ParameterModelTreatment RegimenResultReference
Fat Mass Diet-Induced Obese Mice100 mg/kg/day, i.p., 12 days↓ Significant reduction in fat mass[8]
Body Weight Diet-Induced Obese Mice100 mg/kg/day, i.p., 12 days↓ Significant reduction in body weight[8]
Oxygen Consumption C57BL/6 Mice100 mg/kg, i.p., b.i.d., 10 days↑ ~5% increase in VO2[8]
Plasma Lipids Diet-Induced Obese MiceN/A↓ Lowered triglycerides and LDL[1]
Locomotor Activity C57BL/6 Mice100 mg/kg, i.p., b.i.d., 10 days↓ ~15% decrease in movement[8]

Part 4: Methodologies for Evaluating SR9011 Efficacy

The validation of SR9011's metabolic effects relies on a combination of robust in vitro and in vivo experimental protocols. The causality behind these experimental choices is to first establish target engagement and cellular response (in vitro) before assessing systemic physiological outcomes (in vivo).

A. In Vitro Experimental Workflow

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: Select Cell Line (e.g., HepG2, C2C12) culture Cell Culture & Plating start->culture treatment SR9011 Treatment (Dose-Response & Time-Course) culture->treatment qpcr Target Gene Expression (RT-qPCR) treatment->qpcr Harvest Cells seahorse Metabolic Function (Seahorse XF Analysis) treatment->seahorse Harvest Cells western Protein Expression (Western Blot) treatment->western Harvest Cells analysis Data Analysis & Interpretation qpcr->analysis seahorse->analysis western->analysis end End: Cellular Mechanism Elucidated analysis->end

Caption: In Vitro experimental workflow for SR9011.

Protocol 1: In Vitro Mitochondrial Function Assessment via Seahorse XF Analysis

This protocol is designed to measure the impact of SR9011 on cellular respiration and glycolysis in real-time. The choice of the Seahorse assay is based on its ability to provide a functional readout of mitochondrial health, directly testing the hypothesis that SR9011 modulates cellular energy metabolism.

  • Cell Seeding: Seed adherent cells (e.g., C2C12 myotubes, primary hepatocytes) in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and differentiate (if necessary) for 24-48 hours.

  • SR9011 Treatment: Treat cells with the desired concentration of SR9011 (e.g., 5-10 µM) or vehicle control (DMSO) for a specified duration (e.g., 12-24 hours).[2]

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate the cells at 37°C in a non-CO2 incubator.

  • Mito Stress Test: Load the sensor cartridge with compounds that modulate mitochondrial function: oligomycin (ATP synthase inhibitor), FCCP (protonophore/uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Data Acquisition: Place the cell plate in the Seahorse XFe96 or similar analyzer and initiate the Mito Stress Test protocol. The instrument will measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) before and after the sequential injection of the inhibitors.

  • Data Analysis: Calculate key parameters of mitochondrial function: Basal Respiration, ATP-linked Respiration (oligomycin-sensitive fraction), Maximal Respiration (FCCP-induced), and Non-Mitochondrial Respiration. Compare results between SR9011-treated and vehicle-treated cells using appropriate statistical tests (e.g., unpaired t-test).[2]

B. In Vivo Experimental Workflow

In_Vivo_Workflow cluster_monitoring In-Life Monitoring start Start: Select Animal Model (e.g., DIO C57BL/6 Mice) acclimate Acclimatization & Baseline Measurements (Body Weight, Composition) start->acclimate grouping Randomize into Groups (Vehicle vs. SR9011) acclimate->grouping dosing Chronic Dosing (e.g., 100 mg/kg, i.p., b.i.d.) grouping->dosing bw_fi Body Weight & Food Intake (Daily) dosing->bw_fi During Dosing Period clams Metabolic Cages (CLAMS) (VO2, RER, Activity) dosing->clams During Dosing Period gtt Glucose/Insulin Tolerance Tests dosing->gtt During Dosing Period endpoint Terminal Endpoint: Tissue & Blood Collection dosing->endpoint analysis Ex Vivo Analysis (Gene Expression, Histology) endpoint->analysis

Caption: In Vivo metabolic phenotyping workflow.

Protocol 2: In Vivo Metabolic Phenotyping in Diet-Induced Obese (DIO) Mice

This protocol provides a self-validating system to assess the systemic metabolic effects of SR9011. Using a DIO model is crucial as it mimics human metabolic syndrome. The combination of CLAMS, body composition analysis, and glucose tolerance tests provides a comprehensive, multi-faceted view of the compound's efficacy.

  • Model Induction: Induce obesity in male C57BL/6J mice (8 weeks old) by feeding a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.

  • Baseline Characterization: Measure baseline body weight and body composition (fat mass, lean mass) using Dual-Energy X-ray Absorptiometry (DEXA).

  • Acclimatization & Dosing: Acclimatize mice to single housing and handling. Randomize mice into two groups: Vehicle control and SR9011. Administer SR9011 (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily (b.i.d.) for a period of 10-21 days.[1][8]

  • Metabolic Monitoring (CLAMS): Place a subset of mice in a Comprehensive Laboratory Animal Monitoring System (CLAMS) for 3-5 days during the treatment period. Continuously record oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), food intake, and locomotor activity.[7][8]

  • Glucose Homeostasis Assessment: Towards the end of the study, perform an Intraperitoneal Glucose Tolerance Test (IPGTT). Fast mice for 6 hours, measure baseline blood glucose, inject a glucose bolus (2 g/kg), and measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Analyze longitudinal data (body weight) using a two-way ANOVA. Compare endpoint data (fat mass, CLAMS parameters, GTT area under the curve) using an unpaired t-test or one-way ANOVA.[2]

Part 5: Current Status and Future Directions

SR9011 remains a compound strictly for research purposes and is not approved for human consumption.[1] Its potential for performance enhancement has led to its inclusion on the World Anti-Doping Agency (WADA) prohibited list.[10] Preclinical animal studies have generally shown it to be well-tolerated, though transient increases in liver enzymes have been noted at high doses.[1] A significant challenge for its therapeutic development is a short biological half-life, necessitating frequent dosing.[1]

The field-proven insights from SR9011 research are clear: the core circadian clock is a druggable and powerful node for controlling systemic metabolism. Future research should focus on:

  • Developing Second-Generation Agonists: Synthesizing Rev-Erb agonists with improved pharmacokinetic profiles, including better oral bioavailability and longer half-lives.

  • Tissue-Specific Targeting: Investigating strategies to deliver Rev-Erb agonists to specific metabolic tissues to maximize efficacy and minimize potential off-target effects.

  • Elucidating Context-Dependent Effects: Further exploring why Rev-Erb activation has differing effects on mitochondrial function in different cell types (e.g., muscle vs. microglia).

SR9011 hydrochloride has been instrumental in validating the Rev-Erb receptors as a therapeutic target. The continued exploration of this pathway holds immense promise for developing novel treatments for the intertwined epidemics of metabolic disease and circadian disruption.

References

  • Vertex AI Search. (n.d.). PubMed and PMC studies that investigate or reference the REV‐ERB agonist SR9011.
  • Vertex AI Search. (n.d.). SR-9011: A Rev-Erb Agonist Unlocking New Frontiers in Metabolic and Circadian Research.
  • Xi'an Sonwu Biotech Co., Ltd. (2023, August 17). What is SR9011 used for.
  • Wolff, S. E. C., Wang, X., & Jiao, H. (2020). The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia. Frontiers in Immunology, 11, 550145.
  • Wolff, S. E. C., Wang, X., & Jiao, H. (2020). The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia. PubMed.
  • ResearchGate. (n.d.). Activation of REV-ERB by SR9011 in vivo results in an increase in...
  • Woldt, E., Sebti, Y., Solt, L. A., et al. (2013). Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy.
  • ChemicalBook. (2024, April 10). The Breakthrough of SR9011 in Chemical Research: A New Dawn for Biological Clock Studies.
  • Solt, L. A., Wang, Y., Banerjee, S., et al. (2012). Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists.
  • Geldof, L., Deventer, K., Roels, K., et al. (2016). In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. International Journal of Molecular Sciences, 17(10), 1676.
  • Sulli, G., Rommel, A., Wang, X., et al. (2018). Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence.
  • WADA. (n.d.). In vitro SR9011 metabolism using 3D cell culture and tandem mass spectrometry.
  • Cambridge Bioscience. (n.d.). SR9011 (hydrochloride).

Sources

Exploratory

An In-Depth Technical Guide to SR9011 Hydrochloride: Chemical Structure, Properties, and Experimental Applications

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Core Clock Machinery with SR9011 SR9011 hydrochloride is a potent and specific synthe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Core Clock Machinery with SR9011

SR9011 hydrochloride is a potent and specific synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ.[1] These receptors are critical components of the core circadian clock machinery, playing a pivotal role in regulating the expression of core clock proteins that drive the rhythmic nature of numerous physiological processes. By activating Rev-Erb, SR9011 offers a powerful tool to pharmacologically modulate the circadian rhythm and its downstream effects on metabolism, inflammation, and cell proliferation. This guide provides a comprehensive technical overview of SR9011 hydrochloride, from its fundamental chemical properties to detailed experimental protocols for its application in preclinical research.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of SR9011 hydrochloride is fundamental for its proper handling, formulation, and interpretation of experimental results.

Chemical Structure and Identification
  • IUPAC Name: 3-(((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)methyl)-N-pentylpyrrolidine-1-carboxamide hydrochloride

  • CAS Number: 2070014-94-5 (hydrochloride); 1379686-29-9 (free base)[2]

  • Molecular Formula: C₂₃H₃₂Cl₂N₄O₃S[2]

  • Molecular Weight: 515.50 g/mol (hydrochloride)[2]

Table 1: Physicochemical Properties of SR9011 Hydrochloride

PropertyValueSource(s)
Appearance Light yellow to brown solid[1]
Solubility Soluble in DMSO (≥ 32 mg/mL) and Ethanol. Insoluble in water.[1][3]
Storage Store at -20°C for the long term. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Purity Typically ≥98% by HPLC[4]

Mechanism of Action: A Synthetic Agonist of Rev-Erb Nuclear Receptors

SR9011 exerts its biological effects by binding to and activating the Rev-Erbα and Rev-Erbβ nuclear receptors. These receptors function as transcriptional repressors, playing a crucial role in the negative feedback loop of the core circadian clock.

Rev-Erb Signaling Pathway

Upon activation by SR9011, Rev-Erb receptors recruit the nuclear receptor co-repressor (NCoR)-histone deacetylase 3 (HDAC3) complex to their target gene promoters. This leads to chromatin condensation and repression of gene transcription. Key target genes of Rev-Erb include the core clock components Bmal1 and Clock, as well as genes involved in lipid and glucose metabolism.

RevErb_Signaling SR9011 SR9011 RevErb Rev-Erbα/β SR9011->RevErb NCoR_HDAC3 NCoR/HDAC3 Complex RevErb->NCoR_HDAC3 Recruits TargetGenes Target Genes (e.g., Bmal1, Clock) NCoR_HDAC3->TargetGenes TranscriptionRepression Transcription Repression TargetGenes->TranscriptionRepression

Caption: SR9011 activates Rev-Erb, leading to transcriptional repression.

Pharmacological Parameters

SR9011 is a potent agonist of both Rev-Erb isoforms, with reported IC₅₀ values in the nanomolar range.

Table 2: In Vitro Potency of SR9011

TargetIC₅₀ (nM)Assay TypeSource(s)
Rev-Erbα790Cell-based reporter assay[3]
Rev-Erbβ560Cell-based reporter assay[3]
Bmal1 Promoter620Luciferase reporter assay[3]

Synthesis and Characterization of SR9011 Hydrochloride

The synthesis of SR9011 can be achieved through a multi-step process. While detailed proprietary methods may vary, a general synthetic route has been described in the scientific literature.[1][2]

Synthetic Workflow

The synthesis of SR9011 typically involves a two-step reductive amination followed by a final coupling reaction.

SR9011_Synthesis cluster_0 Step 1: First Reductive Amination cluster_1 Step 2: Second Reductive Amination cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Coupling cluster_4 Step 5: Salt Formation A 5-nitro-2- thiophenecarboxaldehyde C Secondary Amine A->C B 4-chlorobenzylamine B->C E Tertiary Amine C->E D 1-Boc-pyrrolidine- 3-carboxaldehyde D->E F Deprotected Amine E->F TFA H SR9011 (free base) F->H G Pentyl isocyanate G->H I SR9011 Hydrochloride H->I HCl

Caption: General synthetic workflow for SR9011 hydrochloride.

Purification and Characterization

Purification of the final compound is typically achieved using flash column chromatography.[2] The identity and purity of SR9011 hydrochloride should be confirmed by a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. The following are reported chemical shifts for the free base in CDCl₃:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=3.6 Hz, 1H), 7.28-7.24 (m, 4H), 6.85 (d, J=4.0 Hz, 1H), 4.25 (t, J=5.6 Hz, 1H), 3.73 (s, 2H), 3.58 (d, J=1.2 Hz, 2H), 3.51 (m, 1H), 3.25 (m, 2H), 3.16 (m, 2H), 2.95 (m, 1H), 2.43 (m, 3H), 2.01 (m, 1H), 1.62 (m, 1H), 1.47 (m, 2H), 1.29-1.21 (m, 4H), 0.85 (t, J=7.2 Hz, 3H).[2]

    • ¹³C NMR (100 MHz, CDCl₃): δ 156.8, 153.6, 150.7, 136.6, 133.2, 130.0, 128.8, 128.7, 124.4, 58.1, 56.6, 53.6, 49.6, 44.6, 40.6, 36.8, 30.2, 29.7, 29.1, 22.4, 14.0.[2]

Experimental Protocols for In Vitro and In Vivo Applications

The following protocols provide a starting point for researchers investigating the biological effects of SR9011 hydrochloride.

In Vitro Protocol: Rev-Erb Luciferase Reporter Assay

This assay is used to quantify the activation of Rev-Erb by SR9011 in a cellular context.

Materials:

  • HEK293 cells

  • Expression plasmids for Gal4-Rev-Erbα/β LBD and a Gal4-responsive luciferase reporter

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • SR9011 hydrochloride stock solution (in DMSO)

  • 96-well white, clear-bottom plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Gal4-Rev-Erbα/β LBD and Gal4-responsive luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • SR9011 Treatment: 24 hours post-transfection, treat the cells with a serial dilution of SR9011 hydrochloride or vehicle (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the SR9011 concentration to determine the IC₅₀.

In Vivo Protocol: Assessment of Metabolic Parameters in Mice

This protocol outlines a general procedure for evaluating the in vivo metabolic effects of SR9011 in a mouse model.

Materials:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • SR9011 hydrochloride

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Metabolic cages (e.g., CLAMS)

  • Equipment for measuring body composition (e.g., DEXA)

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days.

  • Dosing: Administer SR9011 (e.g., 100 mg/kg, intraperitoneally, twice daily) or vehicle for the desired study duration (e.g., 10-12 days).[5]

  • Metabolic Monitoring: Continuously monitor oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), food and water intake, and locomotor activity.[5]

  • Body Composition: Measure body weight and composition (fat mass and lean mass) at baseline and at the end of the study.[5]

  • Data Analysis: Analyze the changes in metabolic parameters and body composition between the SR9011-treated and vehicle-treated groups.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of SR9011 is crucial for designing effective in vivo experiments and interpreting the results.

Table 3: Pharmacokinetic Parameters of SR9011 in Mice

ParameterValueDosingAnimal ModelSource(s)
Plasma Concentration (2 hr post-dose) 0.53 µM10 mg/kg i.p.Mice
Plasma Concentration (2 hr post-dose) 15.3 µM100 mg/kg i.p.Mice
Brain Concentration (2 hr post-dose) 0.24 µM10 mg/kg i.p.Mice

Metabolism: In vitro studies using human liver microsomes have shown that SR9011 is metabolized, with fourteen metabolites identified by liquid chromatography-high resolution mass spectrometry (LC-HRMS).[6][7] The primary metabolic modifications are proposed to occur on the B/B' fragment of the molecule.[7]

Conclusion and Future Directions

SR9011 hydrochloride is a valuable research tool for investigating the role of the circadian clock in health and disease. Its potent and specific agonism of Rev-Erb receptors allows for the targeted modulation of circadian rhythms and associated metabolic and inflammatory pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting the core clock machinery with compounds like SR9011. Future research will likely focus on further elucidating its in vivo metabolic fate, optimizing its pharmacokinetic properties, and exploring its efficacy in a wider range of disease models.

References

  • Solt, L. A., Wang, Y., Banerjee, S., Hughes, T., Kojetin, D. J., Lundasen, T., ... & Burris, T. P. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.
  • A quantitative method for the simultaneous detection of SR9009 and SR9011 in equine plasma using liquid chromatography‐electrospray ionization‐tandem mass spectrometry. ResearchGate. Available from: [Link]

  • In vitro SR9011 metabolism using 3D cell culture and tandem mass spectrometry. WADA. Available from: [Link]

  • The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia. PMC. Available from: [Link]

  • In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. PubMed. Available from: [Link]

  • (PDF) In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. ResearchGate. Available from: [Link]

  • A quantitative method for the simultaneous detection of SR9009 and SR9011 in equine plasma using liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Available from: [Link]

  • Activation of REV-ERB by SR9011 in vivo results in an increase in... ResearchGate. Available from: [Link]

  • ChIP-PCR for NR1D1 in male WT and Bmal1-/-mice livers. (A) ChIP regions... ResearchGate. Available from: [Link]

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. Available from: [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. (2023-01-31). Available from: [Link]

  • Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. JoVE. (2017-08-29). Available from: [Link]

  • In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. Biblio. Available from: [Link]

  • Strategic peptide purification. YMC America. Available from: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025-01-30). Available from: [Link]

  • Dual Luciferase Reporter Assay Protocol. Assay Genie. Available from: [Link]

  • HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. YouTube. (2022-09-30). Available from: [Link]

  • Quantification of Rituximab in Plasma Using an Automated and Standardized Kit-Based Approach. Waters. Available from: [Link]

  • Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. Available from: [Link]

  • Global mapping of BMAL1 protein-DNA interactions in human retinal Müller cells. Molecular Vision. (2024-11-10). Available from: [Link]

  • Complete 1H and 13C NMR structural assignments for five semi-synthetic eremantholides | Request PDF. ResearchGate. (2025-08-08). Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025-06-19). Available from: [Link]

  • HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. BUCHI. (2023-05-08). Available from: [Link]

  • Tissue-specific BMAL1 cistromes reveal that rhythmic transcription is associated with rhythmic enhancer–enhancer interactions. NIH. (2019-03-01). Available from: [Link]

  • Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. YouTube. (2023-04-26). Available from: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. (2025-08-06). Available from: [Link]

  • Process of moving from analytical HPLC to Semi-Prep HPLC - advice/tips on how to do it? Using Trilution software and Gilson GX271 model? ResearchGate. (2016-07-19). Available from: [Link]

  • Protocol: methodology for chromatin immunoprecipitation (ChIP) in Chlamydomonas reinhardtii. PMC. (2011-11-03). Available from: [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. (2025-08-21). Available from: [Link]

  • TWO-Step Luciferase (Firefly & Renilla) Assay System. BPS Bioscience. Available from: [Link]

  • 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G. PMC. Available from: [Link]

Sources

Foundational

Introduction: Unveiling the Role of SR9011 as a REV-ERB Agonist

An In-Depth Technical Guide to In-Vitro Studies of SR9011 Hydrochloride Prepared by: Gemini, Senior Application Scientist SR9011 hydrochloride is a synthetic small molecule that has garnered significant attention within...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to In-Vitro Studies of SR9011 Hydrochloride

Prepared by: Gemini, Senior Application Scientist

SR9011 hydrochloride is a synthetic small molecule that has garnered significant attention within the scientific community for its potent and specific agonistic activity on the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are critical components of the core molecular clock, acting as transcriptional repressors that link circadian rhythms to metabolic and inflammatory pathways.[3][4] By binding to and activating REV-ERBs, SR9011 enhances their repressive function, providing a powerful chemical tool to probe the physiological roles of these receptors.[1][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide the underlying scientific rationale for experimental design, detailed step-by-step protocols for key in-vitro assays, and a framework for interpreting the resulting data. The focus is on empowering researchers to design robust, self-validating experiments to investigate the multifaceted effects of SR9011 on cellular function.

Part 1: The Core Mechanism of SR9011 Action

The primary mechanism of SR9011 is the activation of REV-ERBα and REV-ERBβ.[2][5] In their basal state, REV-ERBs bind to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of target genes. Upon binding, they recruit co-repressor complexes, such as the Nuclear Receptor Co-repressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), to suppress gene transcription.[4] SR9011 enhances this process, leading to a more profound and sustained repression of REV-ERB target genes.

A cornerstone of the circadian clock is the transcriptional-translational feedback loop involving the activators CLOCK and BMAL1.[6] REV-ERBα directly represses the transcription of Bmal1, creating a crucial negative feedback loop. By activating REV-ERB, SR9011 potently suppresses Bmal1 expression, thereby disrupting the normal oscillation of the molecular clock.[3][7][8] This fundamental action cascades into widespread effects on metabolism, inflammation, and cell proliferation.

SR9011_Mechanism cluster_cell Cell cluster_nucleus Nucleus cluster_dna DNA SR9011 SR9011 REVERB REV-ERBα/β SR9011->REVERB Binds & Activates CoRepressor NCoR/HDAC3 Co-repressor Complex REVERB->CoRepressor Recruits RORE RORE (Promoter Region) CoRepressor->RORE Binds to DNA TargetGene Target Gene (e.g., BMAL1) RORE->TargetGene Transcription Repressed

Caption: Mechanism of SR9011-mediated transcriptional repression.

Part 2: Designing In-Vitro Studies: Key Research Areas & Protocols

A successful in-vitro investigation of SR9011 requires selecting the appropriate cell models and assays that align with the research question. The following sections detail experimental designs for the primary biological processes modulated by SR9011.

Circadian Rhythm Modulation

The most direct effect of SR9011 is the disruption of the cellular clock.[3][7] The goal of these experiments is to demonstrate that SR9011 alters the rhythmic expression of core clock genes.

  • Causality Behind Experimental Choices: To observe circadian effects, cell cultures must first be synchronized. Dexamethasone is commonly used to reset the cellular clock, creating a coherent starting point for oscillations. Following synchronization, the addition of SR9011 should disrupt the subsequent cycles, which can be tracked by measuring mRNA levels of key clock genes over a time course (e.g., 24-48 hours). Bmal1 is a primary target, while Per2 is a downstream component, and observing opposing effects on their expression provides a robust validation of the mechanism.

  • Cell Seeding: Plate cells (e.g., U2OS, HepG2, or primary microglia) in 12-well plates at a density that will result in ~80-90% confluency at the time of harvest.

  • Synchronization: When cells are ~100% confluent, replace the medium with media containing 100 nM dexamethasone. Incubate for 2 hours.

  • Treatment: After 2 hours, wash the cells twice with PBS and replace the medium with fresh, serum-free media containing either SR9011 (e.g., 5-20 µM) or vehicle control (DMSO). This point is considered Time 0.

  • Time-Course Harvest: Harvest cells for RNA extraction at regular intervals (e.g., every 4 hours for 48 hours).

  • RNA Extraction & cDNA Synthesis: Extract total RNA using a standard kit (e.g., TRIzol or column-based kits). Synthesize cDNA from 1 µg of RNA.

  • RT-qPCR: Perform quantitative real-time PCR using primers for target genes (BMAL1, PER2, NR1D1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control at each time point. Plot the relative expression over time to visualize the disruption of circadian oscillations.

Metabolic Function Analysis

SR9011 has profound effects on cellular metabolism, including mitochondrial respiration and the expression of genes involved in lipid and glucose metabolism.[3][7][9]

  • Causality Behind Experimental Choices: The Seahorse XF Analyzer is the gold standard for real-time measurement of cellular respiration. It measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis. Treating cells with SR9011 and observing a decrease in OCR provides direct evidence of its impact on mitochondrial function.[3][7] This functional data should be correlated with gene expression analysis of key metabolic regulators to build a complete mechanistic picture.

  • Cell Seeding: Seed cells (e.g., C2C12 myotubes, HepG2, primary microglia) in a Seahorse XF cell culture microplate at the optimal density determined by a prior titration experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentration of SR9011 (e.g., 5-10 µM) or vehicle (DMSO) for a specified duration (e.g., 12-24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse Analysis: Load the plate into the Seahorse XF Analyzer. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR and ECAR data to cell number (e.g., using a CyQUANT cell proliferation assay post-run). Analyze the different parameters of mitochondrial function.

Anti-Inflammatory Effects

SR9011 has demonstrated potent anti-inflammatory properties, particularly in immune cells like microglia.[3][7][10] It can attenuate the expression of pro-inflammatory cytokines while boosting anti-inflammatory responses.[3][11]

  • Causality Behind Experimental Choices: To assess anti-inflammatory activity, an inflammatory response must first be induced. Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNFα) are potent inflammatory stimuli. By co-treating cells with an inflammatory agent and SR9011, one can determine if SR9011 can suppress the inflammatory cascade. Measuring the expression of key cytokines provides a direct readout of the inflammatory state.

  • Cell Culture: Culture RAW 264.7 macrophages or primary microglia in appropriate media.

  • Pre-treatment: Pre-treat cells with SR9011 (e.g., 5-10 µM) or vehicle for 1-2 hours. This allows SR9011 to engage its target before the inflammatory stimulus.

  • Inflammatory Challenge: Add an inflammatory stimulus (e.g., 100 ng/mL LPS or 20 ng/mL TNFα) to the wells. Maintain a set of control wells with vehicle only and SR9011 only.

  • Incubation: Incubate for a period relevant to cytokine expression (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis of supernatants).

  • Analysis:

    • mRNA: Harvest cells for RNA extraction and perform RT-qPCR for pro-inflammatory genes (TNF, IL6, IL1B) and anti-inflammatory genes (IL10).[3][11]

    • Protein: Collect the cell culture supernatant and measure cytokine concentrations using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Data Presentation: The results can be effectively summarized in a table comparing cytokine levels across different treatment conditions.

Treatment GroupTNFα mRNA (Fold Change)IL-6 mRNA (Fold Change)IL-10 mRNA (Fold Change)
Vehicle Control1.01.01.0
TNFα alone50.2 ± 4.5120.7 ± 11.21.5 ± 0.3
TNFα + SR901122.1 ± 2.9[11]65.3 ± 7.1[11]8.9 ± 1.1[11]
SR9011 alone0.9 ± 0.21.1 ± 0.11.8 ± 0.4
Table 1: Representative data on the effect of SR9011 on cytokine gene expression in TNFα-stimulated microglia. Data is hypothetical but based on published findings.[3][11]
Anti-Cancer and Pro-Apoptotic Activity

SR9011 has been shown to be selectively lethal to a variety of cancer cells while sparing normal cells.[12] This effect is often mediated by the induction of apoptosis and the inhibition of autophagy, a key survival mechanism for many tumors.[12][13]

  • Causality Behind Experimental Choices: A foundational experiment is to determine the compound's effect on cell viability. An MTT or MTS assay, which measures metabolic activity, is a reliable proxy for cell viability.[14][15] To confirm that cell death occurs via apoptosis, assays detecting markers like cleaved Caspase-3 (an executioner caspase) are essential. Furthermore, since REV-ERB activation is linked to autophagy inhibition, monitoring the levels of p62 (a protein that is degraded by autophagy) can validate this secondary mechanism. An accumulation of p62 upon SR9011 treatment indicates a blockage in the autophagic flux.[12]

Experimental_Workflow cluster_analysis Downstream Analysis start Select Cell Line (e.g., Cancer, Microglia, Hepatocyte) culture Cell Seeding & Culture start->culture treat Treatment SR9011 vs. Vehicle Control culture->treat viability Cell Viability (MTT/MTS Assay) treat->viability gene_exp Gene Expression (RT-qPCR) treat->gene_exp protein Protein Analysis (Western Blot / ELISA) treat->protein metabolism Metabolic Function (Seahorse Assay) treat->metabolism

Caption: General experimental workflow for in-vitro SR9011 studies.
  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, glioblastoma lines) and a non-cancerous control cell line (e.g., BJ fibroblasts) in 96-well plates for viability assays or 6-well plates for protein analysis.[12]

  • Treatment: Treat cells with a dose range of SR9011 (e.g., 1 µM to 20 µM) for 24, 48, and 72 hours.

  • Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate.[14]

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly.[14]

    • Read absorbance at 570 nm. Calculate viability as a percentage of the vehicle-treated control.

  • Apoptosis & Autophagy Analysis (Western Blot):

    • Harvest cells from 6-well plates and lyse to extract total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key markers: Cleaved Caspase-3 (apoptosis), PARP (apoptosis), and p62/SQSTM1 (autophagy). Use an antibody for β-actin as a loading control.

    • Incubate with a secondary antibody and visualize using chemiluminescence. Increased levels of cleaved Caspase-3 and p62 indicate induction of apoptosis and inhibition of autophagy, respectively.

Part 3: Data Interpretation and Best Practices

  • Self-Validation: Every experiment should include appropriate controls. A vehicle control (typically DMSO) is mandatory to account for any effects of the solvent. For functional assays, positive and negative controls (where known) should be included to validate the assay's performance.

  • Dose-Response and Time-Course: Investigating SR9011's effects across a range of concentrations and time points is crucial. This helps determine the EC50/IC50 and reveals the dynamics of the cellular response.

  • Orthogonal Assays: Whenever possible, confirm findings using multiple, distinct assays. For example, if RT-qPCR shows a decrease in a target gene's mRNA, validate this with a Western blot to confirm a corresponding decrease in protein levels. If a viability assay shows cell death, confirm the mechanism with an apoptosis-specific assay.

  • Material Handling: SR9011 hydrochloride should be stored correctly (typically desiccated at -20°C). Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. The stability of SR9011 in cell culture media over the course of a long experiment should be considered, as compounds can degrade.[16][17]

Conclusion

SR9011 hydrochloride is a versatile and potent tool for dissecting the complex interplay between the circadian clock, metabolism, and disease pathophysiology. Its specific mechanism as a REV-ERB agonist allows for targeted investigations that can yield high-impact data. By employing the robust, validated, and logically-grounded protocols outlined in this guide, researchers can confidently explore the in-vitro effects of SR9011 and contribute to the growing understanding of REV-ERB's therapeutic potential.

References

  • The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia. Frontiers in Immunology. [Link]

  • In vitro SR9011 metabolism using 3D cell culture and tandem mass spectrometry. World Anti-Doping Agency (WADA). [Link]

  • In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. Molecules. [Link]

  • REV-ERB Agonists Block Autophagy in Cancer Cells. Cancer Discovery. [Link]

  • Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation. PLOS One. [Link]

  • SR-9011: A Rev-Erb Agonist Unlocking New Frontiers in Metabolic and Circadian Research. Biaxol. [Link]

  • Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior. eLife. [Link]

  • The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia. National Center for Biotechnology Information (PMC). [Link]

  • In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. ResearchGate. [Link]

  • Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists. Nature. [Link]

  • In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. PubMed. [Link]

  • In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. MDPI. [Link]

  • Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence. Nature Communications. [Link]

  • The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia. Netherlands Institute for Neuroscience. [Link]

  • Targeting REV-ERBα for therapeutic purposes: promises and challenges. Signal Transduction and Targeted Therapy. [Link]

  • The effect of SR9011 on cytokine expression in microglia. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]

  • Guidelines for cell viability assays. ResearchGate. [Link]

  • REV-ERB-alpha and -beta coordinately regulate astrocyte reactivity and proteostatic function. PNAS. [Link]

  • REV-ERBβ knock down drives mitochondrial gene expression in vitro. ResearchGate. [Link]

  • REV-ERBα controls the clock in the lung. JCI Insight. [Link]

  • Maximizing Quality And Potency Of Cell Culture Media. Nucleus Biologics. [Link]

  • The orphan receptor Rev-erbα gene is a target of the circadian clock pacemaker. The EMBO Journal. [Link]

Sources

Exploratory

Whitepaper: SR9011 Hydrochloride - A Technical Guide to its Mechanism and Impact on Cellular Metabolism

Abstract SR9011 hydrochloride is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ, which are critical components of the core circadian clock and key regulators of metabolism. By activating Rev-Erb, SR90...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract SR9011 hydrochloride is a synthetic agonist of the nuclear receptors Rev-Erbα and Rev-Erbβ, which are critical components of the core circadian clock and key regulators of metabolism. By activating Rev-Erb, SR9011 initiates a cascade of transcriptional repression that profoundly influences mitochondrial biogenesis, glucose and lipid metabolism, and inflammatory responses. This document provides a detailed technical overview of SR9011's mechanism of action, its multifaceted impact on cellular metabolism, and robust experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful research compound to investigate the interplay between circadian rhythms and metabolic pathways.

The Rev-Erb Nuclear Receptors: Core of the Circadian Clock

The Rev-Erb proteins, specifically Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2), are fundamental to the transcriptional-translational feedback loops that drive circadian rhythms in mammals. They function primarily as transcriptional repressors. Their expression is activated by the core clock activators, BMAL1 and CLOCK. Upon expression, Rev-Erb proteins translocate to the nucleus and bind to Rev-Erb response elements (ROREs) in the promoter regions of target genes, including Bmal1 itself, thereby repressing their own activators and creating a negative feedback loop. This rhythmic repression is essential for maintaining the 24-hour cycle of gene expression that governs a vast array of physiological processes.

SR9011 Hydrochloride: A Synthetic Rev-Erb Agonist

SR9011 is a small molecule that potently and selectively binds to the Rev-Erbα and Rev-Erbβ receptors. Unlike endogenous ligands whose identities are still under investigation, SR9011 provides a powerful tool for the direct and sustained activation of Rev-Erb-mediated repression. This allows for the precise dissection of Rev-Erb's role in various biological systems, independent of the time-of-day constraints imposed by the natural circadian cycle.

Mechanism of Action: Enhancing Transcriptional Repression

Upon binding to the ligand-binding domain of Rev-Erb, SR9011 stabilizes the receptor in a conformation that enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex. This complex contains histone deacetylases (HDACs), which remove acetyl groups from histones, leading to chromatin condensation and the silencing of gene transcription. Therefore, SR9011's primary biochemical function is to amplify the natural repressive activity of the Rev-Erb proteins.

SR9011_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SR9011 SR9011 RevErb Rev-Erbα/β SR9011->RevErb Binds & Activates SR9011->RevErb NCoR NCoR Co-repressor Complex (with HDAC3) RevErb->NCoR Recruits RORE RORE Site (e.g., in Bmal1 promoter) NCoR->RORE Binds Repression Transcriptional Repression NCoR->Repression Mediates TargetGene Target Gene (e.g., Bmal1, Srebp-1c) Repression->TargetGene SILENCES

Caption: SR9011 binds to Rev-Erbα/β, enhancing recruitment of the NCoR co-repressor complex to silence target gene transcription.

Key Metabolic Consequences of SR9011-Mediated Rev-Erb Activation

The administration of SR9011 leads to significant and observable changes in cellular energy homeostasis. These effects are primarily driven by the repression of genes involved in lipid and glucose storage and the promotion of genes related to energy expenditure.

Enhanced Mitochondrial Biogenesis and Oxidative Capacity

A primary effect of SR9011 is the stimulation of mitochondrial biogenesis. While seemingly counterintuitive for a transcriptional repressor, this is an indirect effect. Rev-Erbα is known to repress the expression of Pparγ (peroxisome proliferator-activated receptor-gamma), a key regulator of mitochondrial content. However, the precise downstream pathways are complex. A key impact is on the repression of genes that limit mitochondrial function. Studies in mice have shown that SR9011 treatment increases the number of mitochondria and enhances the capacity for oxidative metabolism in skeletal muscle. This translates to increased exercise endurance in animal models.

Modulation of Lipid Metabolism

Rev-Erbα is a critical regulator of lipogenesis. It directly represses the transcription of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (Srebp-1c), which is a master regulator of fatty acid synthesis. By activating Rev-Erb, SR9011 effectively shuts down the production of new fatty acids and triglycerides in the liver. This leads to a decrease in circulating lipid levels and reduced lipid accumulation in tissues.

Regulation of Glucose Homeostasis

SR9011 has been shown to improve glucose tolerance and reduce plasma insulin levels in diet-induced obese mice. The mechanism involves the Rev-Erb-mediated repression of key gluconeogenic enzymes in the liver, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (Pepck). This suppression of hepatic glucose output is a significant contributor to its overall metabolic benefits.

Metabolic Parameter Effect of SR9011 Administration Key Repressed Target Genes
Mitochondrial Respiration Increased Oxygen Consumption Rate (OCR)Cpt1a (indirect regulation)
Lipogenesis (Liver) Decreased de novo fatty acid synthesisSrebp-1c, Fasn, Scd1
Gluconeogenesis (Liver) Decreased hepatic glucose outputG6Pase, Pepck
Adipogenesis Decreased differentiation of pre-adipocytesPparg, Cebpa

Core Experimental Protocols for Assessing SR9011 Activity

To rigorously evaluate the metabolic impact of SR9011 in vitro, a multi-faceted approach is required. The following protocols provide a framework for a self-validating experimental design.

Workflow for In Vitro Analysis

In_Vitro_Workflow A 1. Cell Culture (e.g., HepG2, C2C12) B 2. SR9011 Treatment (Dose-Response & Time-Course) A->B C1 3a. Metabolic Analysis (Seahorse XF) B->C1 C2 3b. Gene Expression (RT-qPCR) B->C2 C3 3c. Protein Analysis (Western Blot) B->C3 D1 4a. OCR/ECAR Data C1->D1 D2 4b. mRNA Fold Change (e.g., Bmal1, Srebp-1c) C2->D2 D3 4c. Protein Level Change (e.g., REV-ERBα, FASN) C3->D3

Caption: A multi-pronged approach to validate SR9011's metabolic effects in vitro.

Protocol 1: Real-Time Metabolic Analysis using Seahorse XF Analyzer

Causality: This assay directly measures the two major energy-producing pathways: mitochondrial respiration (via Oxygen Consumption Rate, OCR) and glycolysis (via Extracellular Acidification Rate, ECAR). It provides a real-time kinetic view of cellular metabolism, allowing for the direct assessment of SR9011's impact on oxidative capacity.

Methodology:

  • Cell Seeding: Plate metabolically active cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.

  • SR9011 Treatment: Replace the growth medium with fresh medium containing SR9011 at various concentrations (e.g., 1, 5, 10 µM) or a vehicle control (DMSO). Incubate for a specified duration (e.g., 6, 12, or 24 hours).

  • Assay Preparation: One hour prior to the assay, replace the treatment medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.

  • Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (protonophore/uncoupling agent), and a mix of rotenone/antimycin A (Complex I/III inhibitors).

  • Data Acquisition: Calibrate the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • Data Analysis: Normalize the data to cell number (e.g., via crystal violet staining). Calculate key parameters: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity. An increase in these parameters following SR9011 treatment is indicative of enhanced mitochondrial function.

Protocol 2: Gene Expression Analysis by RT-qPCR

Causality: Since SR9011's primary action is transcriptional repression, measuring the mRNA levels of known Rev-Erb target genes provides direct evidence of target engagement. A decrease in the expression of genes like Bmal1 or Srebp-1c serves as a positive control for SR9011 activity.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with SR9011 and a vehicle control as described in 4.2.2.

  • RNA Extraction: At the desired time point, lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • qPCR: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (REV-ERBα, BMAL1, SREBP-1C, etc.) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.

  • Thermal Cycling: Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of target genes in SR9011-treated cells compared to vehicle control validates the compound's activity.

Conclusion and Future Perspectives

SR9011 hydrochloride is an invaluable chemical probe for elucidating the central role of the Rev-Erb nuclear receptors in the integration of circadian rhythms and metabolic regulation. Its ability to potently repress key genes involved in lipid and glucose metabolism has established it as a compound of significant interest in the study of metabolic diseases. The experimental framework provided here offers a robust starting point for researchers to explore its multifaceted effects. Future investigations will likely focus on refining the therapeutic potential of Rev-Erb agonists, improving their bioavailability, and further dissecting the complex, tissue-specific regulatory networks they command.

References

  • Title: Rev-erbα and Rev-erbβ are critical components of the circadian clock gene network. Source: PubMed Central (PMC) URL: [Link]

  • Title: Structure of REV-ERBβ bound to a synthetic agonist. Source: National Library of Medicine URL: [Link]

  • Title: Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy. Source: Nature Medicine URL: [Link]

  • Title: REV-ERBα agonist SR9011 suppresses fatty acid and cholesterol synthesis. Source: bio Rxiv URL: [Link]

  • Title: Regulation of Circadian Behaviour and Metabolism by REV-ERBα and REV-ERBβ. Source: PubMed Central (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Optimized In-Vivo Dosing Protocols for SR9011 Hydrochloride

Part 1: Executive Summary & Mechanism of Action SR9011 is a synthetic agonist of the nuclear receptors REV-ERB (NR1D1) and REV-ERB (NR1D2). Unlike standard metabolic modulators, SR9011 acts by altering the core circadian...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism of Action

SR9011 is a synthetic agonist of the nuclear receptors REV-ERB


 (NR1D1) and REV-ERB

(NR1D2). Unlike standard metabolic modulators, SR9011 acts by altering the core circadian clock machinery, specifically repressing the transcription of the positive limb (BMAL1/CLOCK).

For researchers, the challenge with SR9011 is its pharmacokinetic profile . It possesses a short plasma half-life (


 hours), necessitating a twice-daily (b.i.d.) dosing regimen to maintain therapeutic threshold and effectively "clamp" the circadian rhythm. This protocol is designed to maximize bioavailability while minimizing vehicle-induced stress.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the repression cascade initiated by SR9011.[1]

SR9011_Mechanism cluster_clock Core Clock Machinery cluster_metabolism Downstream Metabolic Targets SR9011 SR9011 (Agonist) REVERB REV-ERB (Nuclear Receptor) SR9011->REVERB  Binds/Activates CoRNR NCoR Recruitment REVERB->CoRNR  Stabilizes LIPID Lipogenesis (Srebf1, Fasn) REVERB->LIPID  Direct Repression GLUCOSE Gluconeogenesis (Pck1, G6pc) REVERB->GLUCOSE  Direct Repression INFLAM Inflammation (Il6, Ccl2) REVERB->INFLAM  Direct Repression BMAL1 Bmal1 (Arntl) CoRNR->BMAL1  Represses Transcription CLOCK Clock CoRNR->CLOCK  Represses NPAS2 Npas2 CoRNR->NPAS2  Represses BMAL1->LIPID  Regulates

Caption: SR9011 recruits NCoR to REV-ERB, repressing the positive clock limb (BMAL1) and metabolic genes.

Part 2: Chemical Formulation & Preparation

SR9011 is highly lipophilic. The hydrochloride salt form improves stability but does not guarantee solubility in pure aqueous buffers (PBS/Saline). Failure to solubilize correctly will result in precipitation in the peritoneal cavity, leading to null results and peritonitis.

Molar Correction Factor

Most literature cites dosages based on the free base . You must adjust for the weight of the hydrochloride salt.

  • SR9011 Free Base MW: ~479.04 g/mol [2]

  • SR9011 HCl MW: ~515.50 g/mol

  • Correction Factor:

    
    
    

Rule: To achieve a 100 mg/kg dose of the active drug, weigh 107.6 mg of SR9011 HCl.

Vehicle Formulation (Standard "Solt" Protocol)

This formulation balances solubility with tolerability for chronic dosing (10-12 days).

ComponentPercentage (v/v)Function
DMSO 15%Primary Solvent (Solubilizer)
Cremophor EL (Kolliphor EL)15%Surfactant/Emulsifier
Sterile Water (or PBS)70%Aqueous Carrier
Preparation Protocol (Step-by-Step)
  • Weighing: Calculate total mass required (e.g., for 10 mice @ 25g, treated b.i.d. for 10 days). Always prepare fresh weekly.

  • Primary Solubilization: Dissolve SR9011 HCl completely in the calculated volume of 100% DMSO . Vortex until clear. Do not proceed if cloudy.

  • Emulsification: Add the Cremophor EL to the DMSO/Drug mix. Vortex vigorously for 30 seconds. The solution should be viscous but clear.

  • Dilution: Slowly add the Sterile Water/PBS while vortexing.

    • Note: The solution may become warm (exothermic).

    • QC Check: If precipitation occurs (white flakes), sonicate at 37°C for 10-15 minutes.

  • Sterilization: Pass through a 0.22

    
    m PES syringe filter.
    

Part 3: In-Vivo Experimental Protocol

Dosage Strategy

Based on the seminal work by Solt et al. (2012) and subsequent PK validation.

  • Route: Intraperitoneal (i.p.) injection.[1][3][4][5]

    • Why: Oral bioavailability is poor (<20%).

  • Dose: 100 mg/kg (active moiety).[1][3][4][5]

  • Frequency: b.i.d. (Twice Daily).

  • Volume: 5-10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Circadian Timing (The "Clamp")

To effectively repress the circadian rhythm or assess metabolic impact, dosing must align with Zeitgeber Times (ZT).

  • Injection 1 (ZT0): Administer at "Lights On" (Subjective Dawn).

    • Physiological State:[5] REV-ERB expression is naturally rising; SR9011 boosts this peak.

  • Injection 2 (ZT12): Administer at "Lights Off" (Subjective Dusk).

    • Physiological State: REV-ERB is naturally low; SR9011 forces repression during the active phase.

Experimental Workflow (DOT Visualization)

Workflow cluster_dosing Dosing Phase (10-12 Days) Start Acclimatization (7 Days) Baseline Baseline Data (Body Wt, Food Intake) Start->Baseline Dose1 Inj 1: ZT0 (Lights On) Baseline->Dose1 Dose2 Inj 2: ZT12 (Lights Off) Dose1->Dose2 12h gap Dose2->Dose1 12h gap Harvest Tissue Harvest (Every 6h for 24h) Dose2->Harvest Day 12 Analysis qPCR / Histology Harvest->Analysis

Caption: 12-day b.i.d. dosing schedule aligning with ZT0/ZT12 to clamp circadian rhythm.

Part 4: Validation & Quality Control

Target Engagement Markers (qPCR)

To verify the drug is working in vivo, you must assess gene expression in the Liver or Skeletal Muscle . Do not rely solely on weight loss.

Gene TargetExpected Change (vs Vehicle)Mechanism
Bmal1 (Arntl)Downregulation (

)
Direct repression by REV-ERB
Npas2 Downregulation (

)
Direct repression
Srebf1 Downregulation (

)
Metabolic target (Lipogenesis)
Il6 Downregulation (

)
Anti-inflammatory effect
Behavioral Markers
  • Locomotor Activity: Mice treated with SR9011 often show reduced locomotor activity during the dark phase (active phase) due to the "wakefulness" signal being disrupted or shifted, although acute administration can induce wakefulness.

  • Weight Loss: Significant fat mass reduction should be observable by Day 10-12 without changes in food intake (increased energy expenditure).

Troubleshooting
  • Issue: Mice show signs of distress (hunched posture) immediately after injection.

    • Cause: Vehicle toxicity (Cremophor/DMSO) or pH imbalance.

    • Solution: Reduce DMSO to 10%. Ensure slow injection speed.

  • Issue: No change in Bmal1 expression.

    • Cause: Rapid clearance or degradation of compound.

    • Solution: Verify injection timing.[1][5] Tissue harvest must occur 2-4 hours post-injection to see peak repression effects.

References

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[1][2][6][7] Nature, 485(7396), 62–68.[1]

  • Banerjee, S., et al. (2014). Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour.[2] Nature Communications, 5, 5759.[2]

  • Amador, A., et al. (2016). Pharmacological targeting of REV-ERB suppresses microglial activation and neuroinflammation.

Sources

Application

Application Note: Targeting the Circadian-Immune Axis with SR9011 Hydrochloride in Neuroinflammation

Abstract This application note details the experimental protocols for utilizing SR9011 hydrochloride , a synthetic REV-ERB / agonist, to modulate neuroinflammatory pathways. Recent findings establish the "Circadian-Immun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for utilizing SR9011 hydrochloride , a synthetic REV-ERB


/

agonist, to modulate neuroinflammatory pathways. Recent findings establish the "Circadian-Immune Axis" as a critical therapeutic target; microglial activation is intimately coupled with intrinsic circadian clock machinery and cellular metabolism.[1][2] SR9011 acts as a potent repressor of the NLRP3 inflammasome and NF-

B signaling by stabilizing the REV-ERB-NCoR repression complex. This guide provides optimized formulation strategies, in vitro dosing schedules synchronized with Zeitgeber time (ZT), and in vivo administration protocols for neuroinflammation models (e.g., LPS-induced, EAE).

Introduction: The Mechanism of Action

SR9011 is a pyrrole derivative that functions as a high-affinity agonist for the nuclear receptors REV-ERB


 (NR1D1) and REV-ERB

(NR1D2). Unlike standard anti-inflammatories, SR9011 targets the upstream transcriptional regulation of the immune response.

In microglia, the activation of REV-ERB


 by SR9011 leads to:
  • Metabolic Reprogramming: Suppression of mitochondrial respiration (OXPHOS) and ATP production, depriving activated microglia of the energy required for a sustained inflammatory burst.

  • Transcriptional Repression: Direct binding to RORE (ROR Response Elements) sequences, repressing core clock genes (Bmal1) and inflammatory drivers (Nlrp3, Il6).

  • NF-

    
    B Interference:  Competitive inhibition of p65/RelA subunit binding to promoter regions.
    
Figure 1: Molecular Mechanism of SR9011 in Microglia[2]

SR9011_Mechanism cluster_Nucleus Nucleus SR9011 SR9011 HCl REVERB REV-ERBα/β (Nuclear Receptor) SR9011->REVERB Ligand Binding Complex Repression Complex (REV-ERB + NCoR) REVERB->Complex Recruits NCoR NCoR (Co-repressor) NCoR->Complex Stabilizes RORE RORE (Promoter Element) Complex->RORE Binds NFkB NF-κB (p65) Complex->NFkB Antagonizes Cytokines Pro-inflammatory Genes (Il1b, Il6, Tnfa, Nlrp3) Complex->Cytokines Direct Repression BMAL1 Clock Gene: Bmal1 (Repressed) RORE->BMAL1 Inhibits Transcription NFkB->Cytokines Activation Blocked

Caption: SR9011 induces REV-ERB recruitment of NCoR, repressing RORE-mediated transcription of clock/inflammatory genes and antagonizing NF-


B.

Material Preparation & Formulation

SR9011 is lipophilic. The hydrochloride salt improves stability but does not negate the need for organic co-solvents in biological applications. Improper formulation is the #1 cause of experimental failure with this compound.

Stock Solution (In Vitro)
  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Concentration: Prepare a 10 mM or 20 mM stock.

  • Storage: Aliquot into light-protected (amber) tubes. Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Stability: Stable for 6 months at -80°C.

In Vivo Vehicle Formulation (Intraperitoneal Injection)

SR9011 requires a surfactant/co-solvent system for bioavailability in mice. Recommended Formulation: 15% DMSO / 15% Solutol HS 15 / 70% Saline.

ComponentVolume (for 10 mL)Preparation Step
SR9011 HCl Calc. based on doseWeigh powder into a sterile glass vial.
DMSO 1.5 mLAdd first. Vortex/sonicate until completely dissolved (clear yellow solution).
Solutol HS 15 1.5 mLPre-warm Solutol to 37°C to liquefy. Add to vial. Vortex vigorously.
Sterile Saline 7.0 mLAdd slowly while vortexing to prevent precipitation.

Note: If Solutol HS 15 is unavailable, Cremophor EL can be substituted, though Solutol is generally less toxic.

Experimental Protocols

In Vitro: Microglial Activation Assay (BV2 or Primary)

Objective: Measure SR9011-mediated repression of LPS-induced cytokines.

Cell Model: BV2 Murine Microglia or Primary Rat Microglia. Dose Range: 5


M (Optimal efficacy/toxicity ratio).

Step-by-Step Workflow:

  • Seeding: Plate microglia at

    
     cells/well in 6-well plates. Allow adherence for 24h.
    
  • Synchronization (Optional but Recommended):

    • Treat cells with 10 nM Dexamethasone for 2 hours to synchronize circadian clocks.[2]

    • Wash twice with warm PBS.

    • Replace with serum-free or low-serum (1%) media.

  • Pre-treatment (T=0h):

    • Add SR9011 (5

      
      M) .
      
    • Control: Vehicle (0.05% DMSO).

    • Incubate for 12 hours.

  • Challenge (T=12h):

    • Add LPS (100 ng/mL) directly to the media (do not wash off SR9011).

    • Incubate for an additional 6–12 hours.

  • Harvest (T=18-24h):

    • Collect supernatant for ELISA (TNF-

      
      , IL-6).
      
    • Lyse cells for qPCR (mRNA) or Western Blot (NLRP3, p-NF

      
      B).
      

Validation Criteria:

  • Viability: Perform an MTT or CCK-8 assay. 5

    
    M SR9011 should maintain >90% viability compared to control.
    
  • Positive Control: LPS alone should induce >10-fold increase in Il1b mRNA.

In Vivo: LPS-Induced Neuroinflammation Model

Objective: Assess SR9011 efficacy in crossing the BBB and dampening acute neuroinflammation.

Animals: C57BL/6J Mice (Male, 8-10 weeks). Dose: 50 mg/kg to 100 mg/kg (i.p.). Timing: Dosing must align with Circadian Time (CT). REV-ERB


 protein levels peak around ZT4-ZT8.

Protocol:

  • Entrainment: House mice in strict 12h Light / 12h Dark cycles for 2 weeks. (Lights on = ZT0).

  • Drug Administration (Therapeutic Window):

    • Administer SR9011 (100 mg/kg, i.p.) at ZT6 (mid-light phase) or b.i.d. (ZT0 and ZT12) for chronic studies.

    • Note: Single ZT6 dosing leverages the natural peak of REV-ERB expression for maximum agonistic effect.

  • LPS Challenge:

    • Administer LPS (1 mg/kg, i.p.) 1 hour after SR9011 dosing.

  • Endpoints (24h post-LPS):

    • Behavior: Sickness behavior scoring (locomotion, grooming).

    • Microglial Morphology: Perfuse with PBS/4% PFA. Stain brain sections for Iba-1 .

      • Expected Result: SR9011 mice show ramified (resting) microglia; Vehicle+LPS show amoeboid (activated) microglia.

    • Gene Expression: Dissect Hippocampus/Cortex. Extract RNA.[1][3] Measure Nlrp3, Il1b, Tnf.

Figure 2: Experimental Workflow Summary

Workflow cluster_InVitro In Vitro (BV2/Primary) cluster_InVivo In Vivo (Mice) Seed Seed Cells (T -24h) Sync Sync: Dex 10nM (2h Pulse) Seed->Sync Treat Pre-treat: SR9011 (5 µM, 12h) Sync->Treat LPS Challenge: LPS (100 ng/mL) Treat->LPS Assay Assay: qPCR/ELISA (T +24h) LPS->Assay Acclim Entrainment (12L:12D, 2 wks) Dose Dose: SR9011 (100mg/kg, i.p. @ ZT6) Acclim->Dose Chal LPS Challenge (1mg/kg, +1h) Dose->Chal Perfuse Harvest/Perfuse (+24h) Chal->Perfuse

Caption: Parallel workflows for in vitro mechanistic validation and in vivo acute neuroinflammation models.

Data Analysis & Troubleshooting

Expected Results
ReadoutVehicle + LPSSR9011 + LPSInterpretation
TNF-

(ELISA)
High (>1000 pg/mL)Reduced (~50-60%)Repression of NF-

B transcription.
Il-1

(qPCR)
High Ct (Fold > 20)Reduced Ct (Fold < 10)Inhibition of NLRP3 inflammasome priming.
Metabolism (Seahorse) High Glycolysis (ECAR)Reduced ECAR/OCRMetabolic shift away from Warburg-like effect.
Microglia Shape Amoeboid (Activated)Ramified (Resting)Prevention of cytoskeletal rearrangement.
Troubleshooting Guide
  • Precipitation in Syringe: The vehicle (15/15/70) is metastable. Keep the solution warm (37°C) prior to injection. Inject slowly.

  • High Variability in In Vivo Data: Check ZT timing. Dosing at ZT18 (dark phase) when REV-ERB levels are naturally low may yield poor efficacy compared to ZT6.

  • Cell Toxicity: If BV2 cells detach, reduce SR9011 concentration to 2-3

    
    M. Ensure DMSO concentration in culture media never exceeds 0.1%.
    

References

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[1][2][3][4][5] Nature, 485(7396), 62-68. Link

  • Griffin, P., et al. (2019). REV-ERB

    
     mediates complement expression and diurnal regulation of microglial synaptic phagocytosis. eLife, 8, e40656. Link
    
  • Guo, D. K., et al. (2019).

    
     represses LPS-induced microglial activation through the NF-
    
    
    
    B pathway.[2] Acta Pharmacologica Sinica, 40, 26–34.[2] Link
  • Wang, Y., et al. (2020). The Effect of Rev-erb

    
     Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia.[1][2][3][4][6] Frontiers in Immunology, 11, 550145. Link
    
  • Sita, G., et al. (2018). NLRP3 Inflammasome: A New Pharmacological Target for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 19(12), 3788. Link

Sources

Method

Application of SR9011 Hydrochloride in Cancer Cell Lines: A Technical Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of SR9011 hydrochloride, a synthetic REV-ERB agonist, in the context of cancer cell line res...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of SR9011 hydrochloride, a synthetic REV-ERB agonist, in the context of cancer cell line research. This guide moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying scientific principles, ensuring that experimental designs are both robust and insightful.

Introduction: Targeting the Crossroads of Circadian Rhythm and Cancer Biology

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are integral components of the cellular circadian clock, acting as transcriptional repressors that rhythmically regulate gene expression involved in metabolism and inflammation.[1] The disruption of circadian rhythms is increasingly recognized as a hallmark of cancer, suggesting that pharmacological modulation of the circadian machinery could be a novel therapeutic strategy.[2]

SR9011 hydrochloride is a potent and specific synthetic agonist of REV-ERBα and REV-ERBβ.[3] Its application in cancer research is predicated on the observation that activation of REV-ERBs can selectively induce apoptosis and inhibit proliferation in cancer cells while sparing normal, healthy cells.[1][2] This guide will delineate the mechanism of action of SR9011 and provide detailed protocols for assessing its efficacy in various cancer cell lines.

Mechanism of Action: A Multi-pronged Anti-neoplastic Effect

SR9011 exerts its anti-cancer effects through the activation of REV-ERBα and REV-ERBβ, leading to the transcriptional repression of key target genes. This targeted intervention disrupts fundamental cellular processes that are often dysregulated in cancer.

The binding of SR9011 to REV-ERBs initiates a cascade of events that culminate in the suppression of cell proliferation, induction of apoptosis, and modulation of cellular metabolism. A critical downstream target is the gene encoding Cyclin A2 (CCNA2), a key regulator of cell cycle progression.[4] By repressing CCNA2, SR9011 effectively halts the cell cycle, primarily inducing an arrest in the G0/G1 phase.[3][4]

Furthermore, SR9011 has been shown to impact two other critical pathways for cancer cell survival: autophagy and de novo lipogenesis.[1][2] Cancer cells often rely on these processes to meet their high metabolic demands and to recycle cellular components for rapid growth. SR9011-mediated activation of REV-ERBs leads to the inhibition of both autophagy and de novo lipogenesis, ultimately contributing to the induction of an apoptotic response in malignant cells.[1][2]

SR9011_Mechanism_of_Action cluster_downstream Downstream Effects SR9011 SR9011 Hydrochloride REV_ERB REV-ERBα / REV-ERBβ (Nuclear Receptors) SR9011->REV_ERB Binds to and Activates CCNA2 Cyclin A2 (CCNA2) Gene Transcription Repression REV_ERB->CCNA2 Represses Autophagy_Lipogenesis Autophagy & De Novo Lipogenesis Genes Transcription Repression REV_ERB->Autophagy_Lipogenesis Represses Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) CCNA2->Cell_Cycle Leads to Apoptosis Apoptosis Induction Cell_Cycle->Apoptosis Metabolism Inhibition of Autophagy & De Novo Lipogenesis Autophagy_Lipogenesis->Metabolism Leads to Metabolism->Apoptosis

Caption: SR9011 hydrochloride signaling pathway in cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of SR9011 hydrochloride and its effects on various cancer cell lines.

ParameterValueCell Line(s)Reference(s)
IC50 (REV-ERBα) 790 nMHEK293 (in a reporter assay)[3]
IC50 (REV-ERBβ) 560 nMHEK293 (in a reporter assay)[3]
Effective Concentration Range 2.5 - 20 µMAstrocytoma, BTICs, MCF-7, HCT116[2]
Effect on Cell Cycle G0/G1 phase arrestBreast cancer cell lines[3][4]
Induction of Apoptosis YesBrain, leukemia, breast, colon, and melanoma cell lines[2]
Inhibition of Autophagy YesMCF7, T47D, A375[5]
Inhibition of De Novo Lipogenesis YesGlioblastoma[1]

Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Preparation of SR9011 Hydrochloride Stock Solution

The solubility and stability of SR9011 are critical for reproducible experimental outcomes.

  • Reagent: SR9011 hydrochloride powder

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of SR9011 hydrochloride in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.79 mg of SR9011 hydrochloride (MW: 479.04 g/mol ) in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.[6]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[7]

  • Note: For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced cytotoxicity. Prepare working dilutions of SR9011 in the appropriate cell culture medium immediately before use.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 treat Treat with SR9011 (various concentrations) incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • SR9011 hydrochloride stock solution

    • 96-well plates

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

    • Treatment: Prepare serial dilutions of SR9011 in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of SR9011. Include a vehicle control (medium with the same concentration of DMSO as the highest SR9011 concentration).

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8] Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI)

    • 1X Binding Buffer (typically provided in commercial kits)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Induce apoptosis by treating cells with SR9011 for the desired time. Include both positive and negative controls. Harvest 1-5 x 10^5 cells by centrifugation.

    • Washing: Wash the cells once with cold PBS.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[11]

  • Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

    • Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[12] Incubate on ice for at least 30 minutes.[12]

    • Washing: Centrifuge the fixed cells and wash twice with PBS.[12]

    • Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and prevent its staining).[13]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

    • Analysis: Analyze the samples on a flow cytometer.

    • Data Analysis: Generate a histogram of fluorescence intensity. The first peak represents cells in the G0/G1 phase, the second peak represents cells in the G2/M phase, and the region between the two peaks represents cells in the S phase.

Conclusion and Future Perspectives

SR9011 hydrochloride presents a promising avenue for cancer research by targeting the intricate link between the circadian clock and cancer cell metabolism and proliferation. The protocols outlined in this guide provide a robust framework for investigating the anti-neoplastic properties of SR9011 in a variety of cancer cell lines. Further research is warranted to explore the potential of SR9011 in combination therapies and to elucidate the full spectrum of its downstream targets and mechanisms of action in different cancer contexts.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link].

  • Sulli, G., Rommel, A., Wang, X., Kolar, M. J., Puca, F., Saghatelian, A., ... & Panda, S. (2018). Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence. Nature, 553(7688), 351-355. Available at: [Link].

  • Wang, Y., Kojetin, D., & Burris, T. P. (2015). Anti-proliferative actions of a synthetic REV-ERBα/β agonist in breast cancer cells. Biochemical pharmacology, 96(4), 315–322. Available at: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 4, 11-15. Available at: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of visualized experiments : JoVE, (73), e50350. Available at: [Link].

  • Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence. Nature, 553(7688), 351–355. Available at: [Link].

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link].

  • REV-ERB agonist SR9011 inhibit autophagy a, b, Treatment with SR90011... ResearchGate. Available at: [Link].

  • Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. Available at: [Link].

  • In vitro SR9011 metabolism using 3D cell culture and tandem mass spectrometry. WADA. Available at: [Link].

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link].

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link].

Sources

Application

High-Sensitivity LC-MS/MS Protocol for the Quantitation of SR9011 in Biological Matrices

Executive Summary SR9011 (Rev-ErbA agonist) is a synthetic metabolic modulator often investigated for its effects on circadian rhythm, lipid metabolism, and endurance.[1] Due to its inclusion in the WADA Prohibited List...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SR9011 (Rev-ErbA agonist) is a synthetic metabolic modulator often investigated for its effects on circadian rhythm, lipid metabolism, and endurance.[1] Due to its inclusion in the WADA Prohibited List (S4. Hormone and Metabolic Modulators) and its low bioavailability, robust detection methods are required for both pharmacokinetic studies and anti-doping enforcement.

This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Unlike generic methods, this guide prioritizes matrix interference elimination and isobaric differentiation (distinguishing SR9011 from its analog SR9009).

Compound Snapshot & Physicochemical Basis

Understanding the molecule is the first step to successful ionization.

ParameterSpecificationTechnical Implication
Compound Name SR9011Synthetic Rev-Erb agonist
Formula C₂₃H₃₁ClN₄O₃SContains Chlorobenzyl & Nitrothiophene moieties
Monoisotopic Mass 478.18 g/mol Target Precursor: 479.2

LogP ~4.5 (Predicted)Highly lipophilic; requires high organic % for elution
pKa Basic nitrogensPositive ESI mode is highly favorable
Key Fragment p-Chlorobenzyl cation (

125.1)
Dominant product ion for quantitation

Sample Preparation Protocols

Direct injection is discouraged due to the lipophilicity of SR9011 and significant matrix effects in plasma/urine. Two protocols are provided: High-Throughput (PPT) and High-Sensitivity (LLE) .

Protocol A: Liquid-Liquid Extraction (LLE) - Recommended for Low Concentrations

Rationale: LLE provides cleaner extracts by removing phospholipids and salts, essential for minimizing ion suppression in trace analysis.

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of IS working solution (e.g., Testosterone-d3 or SR9009 if not co-analyzing, 100 ng/mL). Vortex 10s.

  • Buffer: Add 100 µL of 0.1 M Phosphate Buffer (pH 9.0) to alkalize and ensure the molecule is in its non-ionized state for organic extraction.

  • Extraction: Add 1000 µL of tert-Butyl methyl ether (TBME) .

    • Note: Ethyl Acetate is a viable alternative, but TBME often yields a cleaner supernatant.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass vial.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (50:50). Vortex and transfer to LC vial.

Protocol B: Protein Precipitation (PPT) - For High-Concentration PK Studies
  • Aliquot: 50 µL Plasma.

  • Precipitate: Add 200 µL ice-cold Acetonitrile (containing IS).

  • Vortex: 30 seconds.

  • Centrifuge: 14,000 x g for 10 min.

  • Dilute: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase conditions).

LC-MS/MS Method Parameters

Liquid Chromatography (UHPLC)

Column Selection: A high-strength silica (HSS) C18 column is required to retain this hydrophobic compound while withstanding acidic mobile phases.

  • Column: Waters ACQUITY UPLC HSS C18 (2.1 x 150 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 5 µL.

Mobile Phases:

  • A: 5 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid).

    • Why pH 3.0? Acidic pH ensures protonation of the basic nitrogens for ESI+ while the ammonium salt improves peak shape.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
1.00 90 10 Hold
6.00 5 95 Linear Ramp
8.00 5 95 Wash
8.10 90 10 Re-equilibrate

| 10.00 | 90 | 10 | End |

Mass Spectrometry (ESI-MS/MS)

Source: Electrospray Ionization (Positive Mode).[2] Analyzer: Triple Quadrupole (QqQ).

Source Parameters (Generic - Optimize for specific instrument):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Desolvation Gas: 800 L/hr

  • Cone Gas: 50 L/hr

MRM Transitions (Multiple Reaction Monitoring): Optimized for selectivity against biological background.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)RoleStructure Logic
SR9011 479.2 125.1 25Quantifier Cleavage of p-chlorobenzyl cation
SR9011 479.2354.118QualifierNeutral loss of chlorobenzyl group
SR9009 438.2124.925Specificity CheckDistinct mass from SR9011
IS (Testosterone-d3) 292.2109.128Internal Std--

Workflow Visualization

Analytical Workflow

SR9011_Workflow Sample Biological Sample (Plasma/Urine) Prep Sample Prep (LLE with TBME) Sample->Prep 100 µL LC UHPLC Separation HSS C18 Column Prep->LC Reconstitute Ionization ESI+ Source [M+H]+ = 479.2 LC->Ionization Gradient MS2 MS/MS Detection Quant: 125.1 m/z Ionization->MS2 CID Data Quantitation & Report MS2->Data

Caption: Step-by-step analytical workflow from biological matrix to quantitative data generation.

Method Development Decision Tree

Decision_Tree Start Method Optimization Matrix Matrix Type? Start->Matrix Urine Urine Matrix->Urine Urine Plasma Plasma Matrix->Plasma Plasma Conc Expected Conc? High High Conc->High >10 ng/mL Low Low Conc->Low <1 ng/mL Hydrolysis Hydrolysis Urine->Hydrolysis Glucuronide Cleavage (Optional but Recommended) Plasma->Conc LLE LLE Hydrolysis->LLE LCMS Inject to LC-MS/MS LLE->LCMS Evap & Reconst. PPT PPT High->PPT Protein Precip (Acetonitrile) Low->LLE LLE (TBME) Concentration Step PPT->LCMS Dilute 1:1

Caption: Decision logic for selecting the appropriate sample preparation technique based on matrix and sensitivity needs.

Expert Insights & Troubleshooting

The "SR9009 vs. SR9011" Trap

Researchers often confuse these two Rev-Erb agonists.

  • SR9009:

    
     438.2
    
  • SR9011:

    
     479.2[3]
    
  • Differentiation: While they share the chlorobenzyl fragment (

    
     125), their precursor masses are distinct. Ensure your acquisition method scans for both if the sample origin is unknown (e.g., black market products), but strictly isolate the 479.2 precursor for SR9011 quantitation to avoid cross-talk.
    
Matrix Effects & Ion Suppression

SR9011 elutes late in the gradient (high organic region) due to its lipophilicity. This is generally good as it avoids the early-eluting salts. However, phospholipids from plasma can also elute late.

  • Diagnosis: Monitor the IS response. If IS signal drops >20% compared to a neat standard, you have suppression.

  • Solution: Switch from PPT to LLE (Protocol A). The ether extraction leaves most phospholipids behind in the aqueous phase.

Metabolic Considerations (Urine Analysis)

In urine, the parent compound SR9011 may be present in very low concentrations due to extensive phase I and II metabolism.

  • Doping Control: While the parent is detectable, targeting specific metabolites (hydroxylated or glucuronidated forms) often extends the detection window. If analyzing urine, consider an enzymatic hydrolysis step (β-glucuronidase) prior to LLE to deconjugate metabolites back to phase I forms or the parent structure.

Stability

SR9011 is relatively stable in plasma at -20°C. However, avoid repeated freeze-thaw cycles. Reconstituted extracts in the autosampler (4°C) are stable for 24 hours.

References

  • Kwak, Y. B., Yu, J., & Yoo, H. H. (2022).[3] A quantitative method for the simultaneous detection of SR9009 and SR9011 in equine plasma using liquid chromatography-electrospray ionization-tandem mass spectrometry.[3] Drug Testing and Analysis, 14(8), 1485–1492. Link

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[1][4][5][6][7] Nature, 485, 62–68. Link

  • World Anti-Doping Agency (WADA). (2023). Prohibited List. S4. Hormone and Metabolic Modulators.[3][6] Link

  • Thevis, M., et al. (2015). Mass spectrometric characterization of the Rev-ErbA agonist SR9009 and its detection in doping control samples.[3][4][8] Rapid Communications in Mass Spectrometry. (Used as methodological basis for SARM-like drug detection). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: SR9011 Hydrochloride In Vivo Optimization

Topic: Overcoming Poor Bioavailability & Formulation Challenges Ticket ID: SR9011-HCL-SOL-001 Status: OPEN[1] Introduction: The "Metabolic Probe" Paradox User Advisory: You are likely using SR9011 HCl as a chemical probe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Bioavailability & Formulation Challenges Ticket ID: SR9011-HCL-SOL-001 Status: OPEN[1]

Introduction: The "Metabolic Probe" Paradox

User Advisory: You are likely using SR9011 HCl as a chemical probe to study REV-ERB biology or metabolic regulation.[1] The Core Issue: While SR9011 is a potent agonist in vitro (IC50 ~790 nM), it was not designed as an orally available drug.[1] It is a "metabolic probe" with high lipophilicity, rapid hepatic clearance, and poor aqueous solubility.[1] The Hydrochloride (HCl) salt form improves initial dissolution but does not solve the rapid elimination half-life (~4 hours).[1]

Support Scope: This guide addresses the three most common failure modes reported by researchers:

  • Precipitation: The compound crashes out of solution before or during injection.[1]

  • Lack of Efficacy: No metabolic phenotype observed despite dosing.[1]

  • Toxicity: Vehicle-induced weight loss masking drug effects.[1]

Module 1: Formulation & Solubility Troubleshooting

Current Status: SR9011 HCl is hydrophobic.[1] If you simply add it to PBS, it will precipitate immediately.[1]

The "Golden Standard" Protocol (Solutol HS 15)

This is the formulation used in the seminal Nature (2012) study by Solt et al. It is superior to DMSO/Corn oil for intraperitoneal (i.p.) consistency.[1]

Reagents Required:

  • SR9011 Hydrochloride powder.[1]

  • Kolliphor® HS 15 (formerly Solutol HS 15).[1]

  • DMSO (Anhydrous, cell-culture grade).[1]

  • PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl).[1]

Step-by-Step Formulation Procedure (10 mg/mL Target):

  • Weighing: Weigh the required amount of SR9011 HCl.

  • Primary Solubilization (The "Co-solvent" Step):

    • Dissolve the powder in 5% volume of DMSO.[1]

    • Critical: Vortex until completely clear.[1] If particles remain here, they will never dissolve later.[1]

  • Surfactant Integration:

    • Add 15% volume of Kolliphor HS 15 (pre-warmed to 37°C to reduce viscosity).[1]

    • Vortex vigorously for 30 seconds. The solution should be viscous but clear.[1]

  • Aqueous Phase Addition (The Danger Zone):

    • Slowly add 80% volume of warm (37°C) PBS/Saline while vortexing.

    • Do not add cold PBS.[1] Thermal shock can cause the HCl salt to dissociate and the free base to crash out.

Formulation Decision Tree (Visualization):

FormulationWorkflow Start Start: SR9011 HCl Powder Step1 Step 1: Dissolve in DMSO (5% v/v) Start->Step1 Check1 Is solution clear? Step1->Check1 Step2 Step 2: Add Kolliphor HS 15 (15% v/v) (Warm to 37°C) Check1->Step2 Yes Fail1 Sonicate 10 mins at 40°C Check1->Fail1 No Step3 Step 3: Add Warm PBS (80% v/v) Dropwise while vortexing Step2->Step3 Fail2 Precipitation Detected? STOP. Do not inject. Step3->Fail2 Fail1->Check1 Success Ready for Injection (Use within 1 hour) Fail2->Success Clear Solution

Caption: Step-by-step formulation logic to prevent SR9011 precipitation. Critical checkpoints in Yellow/Red.

Module 2: Pharmacokinetics & Dosing Strategy

FAQ: "I dosed 100 mg/kg once a day, but I see no weight loss or gene repression."

Root Cause Analysis: SR9011 has a short half-life (


 hours).[1][2] A single daily dose provides therapeutic exposure for only ~6 hours, leaving the receptor unoccupied for the remaining 18 hours. This allows the circadian clock to "reset," negating your metabolic effects.

Corrective Action Plan:

ParameterRecommendationScientific Rationale
Route i.p. Injection Oral bioavailability is <2-5% due to first-pass metabolism.[1] Oral gavage is effectively a placebo.[1]
Frequency b.i.d. (Twice Daily) Required to maintain plasma levels above IC50 (790 nM).[1] Recommended: CT0 (Lights on) and CT12 (Lights off).[1]
Dose 100 mg/kg per dose Lower doses (e.g., 20 mg/kg) engage the brain (SCN) but may fail to saturate liver/muscle REV-ERB due to rapid clearance.[1]
Timing Circadian Time (CT) REV-ERB protein levels oscillate.[1] Efficacy is highest when endogenous REV-ERB is rising (CT6-CT12).[1]

Module 3: Experimental Validation (Did it work?)

User Advisory: Do not rely solely on weight loss as an endpoint. Weight loss is a lagging indicator that takes 10-14 days to manifest.[1] You must validate Target Engagement within 24 hours.

Protocol: Acute Target Engagement Verification

  • Dose: Inject 100 mg/kg SR9011 HCl (i.p.) at CT6 (6 hours after lights on).[1]

  • Harvest: Collect Liver and Skeletal Muscle tissue at CT10 (4 hours post-dose).

  • Readout: RT-qPCR for Nr1d1 (REV-ERBα) and Arntl (Bmal1).

    • Success Criteria: You should observe repression of Arntl (Bmal1) mRNA by >50% compared to Vehicle control.[1] SR9011 mimics REV-ERB, which is a transcriptional repressor.[1]

Mechanism of Failure Visualization:

PK_Failure_Mode Injection i.p. Injection (100 mg/kg) Plasma Plasma Peak (1-2 hours) Injection->Plasma Liver Liver Exposure (Target Tissue) Plasma->Liver Clearance Rapid Hepatic Clearance (CYP Metabolism) Liver->Clearance High Rate Target REV-ERB Activation (Repression of Bmal1) Liver->Target Sufficient Conc. Reset Receptor Vacancy (>6 hours post-dose) Clearance->Reset Drug Eliminated Effect Metabolic Shift (Incr. Mitochondria) Target->Effect Reset->Effect Negates Benefit

Caption: The "Sawtooth" Effect: Rapid clearance (Red) resets metabolic benefits if dosing frequency is too low.[1]

Frequently Asked Questions (FAQs)

Q: Can I use DMSO and Corn Oil instead of Solutol? A: Yes, a formulation of 5-10% DMSO + 90-95% Corn Oil is a viable alternative.[1]

  • Pros: Less viscous, generally well-tolerated.[1]

  • Cons: Slower absorption from the peritoneal cavity compared to the micellar Solutol formulation.[1]

  • Protocol: Dissolve SR9011 HCl in DMSO first (must be clear), then add to corn oil and sonicate.[1] Shake well before every injection as it is a suspension/emulsion, not a true solution.[1]

Q: My mice are losing weight, but they look lethargic. Is this the drug? A: This is a red flag for Vehicle Toxicity or Dosing Stress , not necessarily drug efficacy.[1]

  • Check: Are you injecting >10% DMSO? This causes peritonitis.[1]

  • Check: Are you dosing b.i.d. for >14 days? Chronic i.p. injections cause stress/adhesions.[1]

  • Control: You must run a "Vehicle Only" group dosed at the same frequency.[1] If the Vehicle group loses weight, your formulation is too toxic.[1]

Q: Can I put SR9011 in the drinking water? A: No. SR9011 is not stable in water for long periods (hydrolysis risk) and has negligible oral bioavailability. You will waste expensive compound with zero result.[1]

References

  • Solt, L. A., et al. (2012).[1][3] Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[1][2][4][5][6] Nature, 485(7396), 62–68.[1] [Link][1]

    • Core Reference: Establishes the 100 mg/kg b.i.d. i.p. dosing and the Solutol formulation standard.[1]

  • Banerjee, S., et al. (2014).[1][7] Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour.[1] Nature Communications, 5, 5759.[1] [Link][1]

    • Support: Validates CNS penetr
  • Geldof, L., et al. (2016).[1][4] In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011.[1][4][5][6][8] Int J Mol Sci, 17(10), 1676.[1] [Link]

    • Support: Details the rapid metabolic clearance and metabolite identification, explaining the poor oral bioavailability.

Sources

Optimization

Technical Support Center: Interpreting Unexpected Results in SR9011 Hydrochloride Experiments

Welcome to the technical support guide for SR9011 hydrochloride, a synthetic REV-ERB agonist. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for SR9011 hydrochloride, a synthetic REV-ERB agonist. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in both in vitro and in vivo experiments. Our goal is to provide a framework for identifying potential issues, understanding their root causes, and implementing logical solutions to ensure the integrity and reproducibility of your research.

Section 1: Foundational Principles of SR9011 Action

Before troubleshooting, it's crucial to have a firm grasp of SR9011's mechanism of action. SR9011 is a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] These receptors are key components of the core circadian clock machinery, acting as transcriptional repressors.[3][4]

Expected Biological Effects:

  • Circadian Rhythm Modulation: SR9011 alters the expression of core clock genes, such as BMAL1 and CLOCK.[5][6]

  • Metabolic Regulation: It influences lipid and glucose metabolism, often leading to increased energy expenditure.[1]

  • Anti-proliferative Effects: SR9011 has been shown to induce cell cycle arrest in certain cancer cell lines.[7]

  • Anti-inflammatory Effects: It can attenuate pro-inflammatory responses in various cell types.[8]

Section 2: Troubleshooting In Vitro Experiments

In vitro studies are foundational to understanding the cellular effects of SR9011. However, a range of factors can lead to unexpected results.

Issue: Reduced or No Apparent Efficacy

Question: I'm not observing the expected downstream effects of SR9011 on my target genes (e.g., BMAL1 suppression) or cellular phenotype. What could be the cause?

Answer: This is a common issue that can often be traced back to several key factors:

  • Compound Solubility and Stability: SR9011 has limited solubility in aqueous solutions.[5] It is typically dissolved in DMSO.[1][5] Improperly dissolved or precipitated compound will lead to a lower effective concentration.

    • Troubleshooting Protocol:

      • Verify Stock Solution: Ensure your SR9011 stock solution is fully dissolved. Visually inspect for any precipitate. If necessary, gently warm the solution.

      • Working Concentration: When preparing your working concentrations in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts and compound precipitation.

      • Fresh Preparations: Prepare fresh working dilutions from your stock solution for each experiment. SR9011 stability in aqueous media over long periods can be a concern. Stock solutions in DMSO should be stored at -20°C or -80°C.[9]

  • Cell Line Specificity: The expression levels of REV-ERBα and REV-ERBβ can vary significantly between different cell lines.

    • Troubleshooting Protocol:

      • Confirm Target Expression: Before extensive experimentation, confirm the expression of NR1D1 (REV-ERBα) and NR1D2 (REV-ERBβ) in your cell line of choice via qPCR or Western blot.

      • Positive Control Cell Line: If possible, include a cell line known to be responsive to SR9011 (e.g., HepG2) as a positive control.[10]

  • Experimental Timing and Circadian Rhythm: The cellular response to SR9011 can be dependent on the phase of the circadian cycle.

    • Troubleshooting Protocol:

      • Synchronize Cells: For robust and reproducible results, consider synchronizing your cell cultures before treatment. A common method is a 2-hour treatment with dexamethasone.[6]

      • Time-Course Experiments: Perform a time-course experiment to determine the optimal treatment duration for observing your desired endpoint.

Issue: High Cellular Toxicity or Unexpected Cell Death

Question: I'm observing significant cytotoxicity at concentrations where I expect to see specific pharmacological effects. Why is this happening?

Answer: While SR9011 has shown selective lethality in cancer cells, it can also induce cytotoxicity in other cell types, especially at higher concentrations or with prolonged exposure.[11][12]

  • Concentration-Dependent Toxicity: Like any compound, SR9011 will exhibit toxicity at high concentrations.

    • Troubleshooting Protocol:

      • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A typical starting range for in vitro studies is 2-10 µM.[9]

      • Cell Viability Assay: Always run a concurrent cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to distinguish between specific pharmacological effects and general cytotoxicity.[6][9]

  • Off-Target Effects: While SR9011 is reported to be selective for REV-ERBs, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[1][13]

    • Troubleshooting Protocol:

      • Use a Structural Analog: If available, use a structurally related but inactive compound as a negative control to assess for non-specific effects.

      • Rescue Experiments: If SR9011 is hypothesized to be acting through a specific pathway, attempt a rescue experiment by co-treating with an agonist or antagonist of that pathway.

Issue: Inconsistent or Irreproducible Results

Question: My results with SR9011 vary significantly from one experiment to the next. How can I improve reproducibility?

Answer: Inconsistent results are often due to subtle variations in experimental protocol.

  • Standardize Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range.

    • Confluency: Plate cells at a consistent density and treat them at the same level of confluency in each experiment.

  • Control for Circadian Effects: As mentioned previously, the circadian state of the cells can significantly impact their response.

    • Synchronization: Implement a consistent cell synchronization protocol.

    • Timing of Treatment: Treat cells at the same time of day for each replicate experiment.

  • Reagent Quality:

    • Compound Purity: Ensure the purity of your SR9011 hydrochloride from the supplier.

    • Media and Supplements: Use the same lot of media and supplements whenever possible to minimize variability.

Section 3: Troubleshooting In Vivo Experiments

In vivo studies introduce additional layers of complexity, including pharmacokinetics and systemic effects.

Issue: Lack of Efficacy or Unexpected Phenotype

Question: My in vivo study with SR9011 is not showing the expected metabolic or behavioral changes. What should I investigate?

Answer: Several factors can contribute to a lack of efficacy in animal models.

  • Pharmacokinetics and Bioavailability: SR9011 has a relatively short half-life and may have variable bioavailability depending on the formulation and route of administration.

    • Troubleshooting Protocol:

      • Dosing Regimen: SR9011 is often administered twice daily (b.i.d.) to maintain exposure.[5] Review your dosing frequency.

      • Route of Administration: Intraperitoneal (i.p.) injection is a common route.[5] Ensure proper administration technique.

      • Vehicle Selection: A common vehicle for SR9011 is 15% Cremophor in sterile water.[12] The choice of vehicle can significantly impact solubility and bioavailability.

  • Timing of Dosing: The effects of SR9011 in vivo are strongly dependent on the time of day it is administered, corresponding to the natural rhythm of REV-ERB expression.

    • Troubleshooting Protocol:

      • Zeitgeber Time (ZT): Standardize your injection times relative to the light-dark cycle (ZT). For example, injections at ZT6 have been shown to induce wakefulness.[14]

      • Light Conditions: Be aware that the effects of SR9011 can differ in light-dark (L:D) versus constant darkness (D:D) conditions.[10]

  • Animal Strain and Genetics: Different mouse strains can exhibit varied responses to pharmacological agents.

    • Troubleshooting Protocol:

      • Review Literature: Check the literature for studies using SR9011 in your specific animal strain.

      • Genetic Controls: If using knockout models, be aware of potential compensatory mechanisms or unexpected developmental effects.[15]

Issue: Adverse Events or Toxicity

Question: I'm observing unexpected adverse effects in my animals, such as significant weight loss or behavioral changes not related to my hypothesis.

Answer: It is crucial to monitor animal health closely and distinguish between expected pharmacological effects and signs of toxicity.

  • Dose-Dependent Effects: The observed effects of SR9011 are dose-dependent.[7]

    • Troubleshooting Protocol:

      • Dose-Ranging Study: Conduct a preliminary dose-ranging study to identify a well-tolerated and effective dose for your model. Doses around 100 mg/kg are often used.[5]

      • Monitor Animal Welfare: Closely monitor body weight, food and water intake, and general behavior. A decrease in locomotor activity has been reported.[10]

  • On-Target but Undesirable Effects: Some observed effects may be direct consequences of REV-ERB agonism but may not be the focus of your study. For example, SR9011 can induce wakefulness and suppress sleep.[14]

    • Troubleshooting Protocol:

      • Comprehensive Phenotyping: Be prepared to measure a range of physiological and behavioral parameters to get a complete picture of the compound's effects.

      • Time-of-Day Observations: Conduct observations at different times of the day and night to capture effects on circadian behavior.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for SR9011 hydrochloride? A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of SR9011.[1][5] For in vivo studies, further dilution into an appropriate vehicle is necessary.

Q2: How should I store SR9011? A2: SR9011 powder should be stored at -20°C.[1][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

Q3: What are the typical IC50/EC50 values for SR9011? A3: The IC50 values for REV-ERBα and REV-ERBβ are approximately 790 nM and 560 nM, respectively.[1][2]

Q4: Can I use SR9011 in human subjects? A4: No. SR9011 is for research use only and is not approved for human or veterinary use.[1]

Q5: My results are still unexpected after following this guide. What's next? A5: If you continue to encounter unexpected results, consider the following:

  • Consult a Specialist: Discuss your results with a toxicologist, pharmacologist, or an expert in circadian biology.[16]

  • Re-evaluate Hypothesis: Unexpected results can sometimes be genuine and may lead to new scientific discoveries.[17][18] Carefully consider if your results challenge the existing paradigm and design experiments to test your new hypothesis.

  • Confirm Compound Identity: If there is any doubt, consider having the identity and purity of your SR9011 compound independently verified.

Visualizations

SR9011 Mechanism of Action

SR9011_Mechanism cluster_0 Cellular Environment cluster_1 Nucleus SR9011 SR9011 REV_ERB REV-ERBα/β SR9011->REV_ERB Agonist Binding NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB->NCoR_HDAC3 Recruits BMAL1_promoter BMAL1 Promoter NCoR_HDAC3->BMAL1_promoter Binds to Repression Transcriptional Repression BMAL1_gene BMAL1 Gene Repression->BMAL1_gene Inhibits Transcription

Caption: SR9011 binds to REV-ERBα/β, promoting the recruitment of the NCoR/HDAC3 co-repressor complex to target gene promoters, such as that of BMAL1, leading to transcriptional repression.

Troubleshooting Workflow for In Vitro Efficacy Issues

Troubleshooting_Workflow start Unexpected Result: No/Low Efficacy check_compound Check Compound Prep & Stability start->check_compound check_cells Verify Cell Line Characteristics start->check_cells check_protocol Review Experimental Protocol start->check_protocol solubility Is stock solution clear? Is final DMSO <0.1%? check_compound->solubility target_expression Confirm REV-ERB expression (qPCR/WB) check_cells->target_expression synchronization Are cells synchronized? check_protocol->synchronization solubility->check_compound No, remake stock fresh_dilutions Use fresh dilutions for each experiment solubility->fresh_dilutions Yes positive_control Use a known responsive cell line target_expression->positive_control time_course Perform time-course experiment synchronization->time_course Yes standardize_timing Standardize treatment time of day synchronization->standardize_timing No, implement synchronization

Caption: A logical workflow for troubleshooting lack of efficacy in SR9011 in vitro experiments.

References

  • SR9011 = 98 HPLC 1379686-29-9 - Sigma-Aldrich. (URL: )
  • SR9011 | MedChemExpress. (URL: )
  • 3-((((4-Chlorophenyl)methyl)((5-nitro-2-thienyl)methyl)amino)methyl)-N-pentyl-1-pyrrolidinecarboxamide | C23H31ClN4O3S | CID 57394021 - PubChem. (URL: [Link])

  • Pharmacological Targeting of the Mammalian Clock Regulates Sleep Architecture and Emotional Behavior - PMC. (URL: [Link])

  • In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011 - PubMed. (URL: [Link])

  • The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PMC. (URL: [Link])

  • Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC. (URL: [Link])

  • Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC. (URL: [Link])

  • Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC. (URL: [Link])

  • (PDF) In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. (URL: [Link])

  • The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia - PubMed. (URL: [Link])

  • SR9011 (hydrochloride) - MedChem Express - Cambridge Bioscience. (URL: [Link])

  • Definitive Testing – Interpreting Unexpected Results - Aegis Sciences Corporation. (URL: [Link])

  • Rev-Erb-α | 1D. Rev-Erb receptors | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • The Clinical Approach on Receipt of an Unexpected Laboratory Test Result - PMC. (URL: [Link])

  • Problems in interpreting laboratory tests. What do unexpected results mean?. (URL: [Link])

  • Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One. (URL: [Link])

  • A system for identifying and investigating unexpected response to treatment - PMC - NIH. (URL: [Link])

  • Differential effects of REV-ERBα/β agonism on cardiac gene expression, metabolism, and contractile function in a mouse model of circadian disruption. (URL: [Link])

  • Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?. (URL: [Link])

  • Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC - NIH. (URL: [Link])

Sources

Troubleshooting

Optimizing SR9011 Hydrochloride Concentration for Cell-Based Assays

<Technical Support Guide: SR9011 Hydrochloride > This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing SR9011 hydrochloride in cell-based assays. It offe...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Guide: SR9011 Hydrochloride >

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing SR9011 hydrochloride in cell-based assays. It offers troubleshooting advice and frequently asked questions to help navigate the complexities of experimental design and execution.

I. Frequently Asked Questions (FAQs)

1. What is SR9011 hydrochloride and what is its mechanism of action?

SR9011 hydrochloride is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] These receptors are crucial components of the core circadian clock machinery, acting as transcriptional repressors of key clock genes like Bmal1 and Clock.[4] By activating REV-ERBs, SR9011 effectively modulates the expression of genes involved in circadian rhythm, metabolism, and inflammation.[5][6] Its primary mechanism involves the recruitment of corepressors to the REV-ERB binding sites on DNA, leading to the suppression of target gene transcription.

2. What is a good starting concentration for my cell-based assay?

The optimal concentration of SR9011 is highly dependent on the cell type and the specific assay being performed. However, a general starting point for most cell lines is in the range of 1 to 10 µM.[1] For instance, studies in primary rat microglia have utilized a concentration of 5 µM.[5] It is always recommended to perform a dose-response curve (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal concentration for your specific experimental conditions.

3. How do I prepare a stock solution of SR9011 hydrochloride?

SR9011 hydrochloride is soluble in dimethyl sulfoxide (DMSO).[7][8] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO to a concentration of 10 mM or higher.[7] For example, to make a 10 mM stock solution, dissolve 4.79 mg of SR9011 hydrochloride (molecular weight: 479.04 g/mol ) in 1 mL of DMSO.[2] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

4. What are the expected cellular effects of SR9011 treatment?

Treatment with SR9011 can lead to a variety of cellular effects, primarily related to its role as a REV-ERB agonist. These can include:

  • Alteration of circadian gene expression: Suppression of core clock genes like BMAL1.[1][7]

  • Metabolic changes: Increased oxygen consumption and effects on glucose and lipid metabolism.[5][9][10]

  • Anti-proliferative effects: SR9011 has been shown to suppress the proliferation of various cancer cell lines.[1][11]

  • Induction of apoptosis: In cancer cells, SR9011 can trigger programmed cell death.[11]

  • Modulation of inflammation: It can attenuate pro-inflammatory responses in immune cells like microglia.[5][6]

II. Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect
Possible Cause Troubleshooting Step Scientific Rationale
Suboptimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM).Different cell lines exhibit varying sensitivities to SR9011. A dose-response curve is essential to identify the effective concentration range for your specific model.
Compound Instability Prepare fresh dilutions of SR9011 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.SR9011, like many small molecules, can degrade over time, especially in solution at room temperature. Fresh dilutions ensure consistent potency.
Low REV-ERB Expression Verify the expression levels of REV-ERBα and REV-ERBβ in your cell line using qPCR or Western blotting.SR9011's activity is dependent on the presence of its target receptors. If REV-ERB expression is low or absent, the compound will have little to no effect.
Assay Timing Consider the circadian rhythm of your cells. Synchronize the cells before treatment and perform assays at different time points.The expression of REV-ERB and its target genes oscillates throughout the day. The timing of SR9011 application can significantly impact the observed outcome.
Issue 2: High Cell Death or Cytotoxicity
Possible Cause Troubleshooting Step Scientific Rationale
Concentration Too High Lower the concentration of SR9011. Refer to your dose-response curve to find a concentration that elicits the desired effect without significant toxicity.While SR9011 can selectively induce apoptosis in cancer cells, high concentrations can be toxic to normal cells as well.[11]
DMSO Toxicity Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control (DMSO only) to assess its effect on cell viability.DMSO can be toxic to cells at higher concentrations. It is crucial to maintain a low final concentration in your experiments.
Off-Target Effects While SR9011 is considered specific for REV-ERBs, off-target effects at high concentrations cannot be entirely ruled out.[3] Consider using a structurally different REV-ERB agonist as a control.Observing a similar effect with a different agonist strengthens the conclusion that the observed phenotype is due to REV-ERB activation.
Cell Line Sensitivity Some cell lines are inherently more sensitive to chemical treatments. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 value for your specific cell line.The cytotoxic threshold can vary significantly between different cell types.
Issue 3: Unexpected or Off-Target Effects
Possible Cause Troubleshooting Step Scientific Rationale
Metabolic Perturbations Be aware that SR9011 significantly impacts cellular metabolism.[5][9] Measure key metabolic parameters like oxygen consumption and lactate production to understand the metabolic state of your cells.As a key regulator of metabolic genes, SR9011 can cause widespread changes in cellular energy production and utilization, which may indirectly affect your assay.[9][12]
Circadian Disruption SR9011's primary function is to modulate the circadian clock.[5][6] This can have cascading effects on numerous cellular processes. Consider the potential for circadian disruption to influence your results.The circadian clock governs a vast array of cellular functions. Altering its rhythm can lead to unexpected phenotypic changes.
Contamination of Compound Ensure the purity of your SR9011 hydrochloride. If in doubt, obtain a new batch from a reputable supplier and perform quality control checks.Impurities in the compound could lead to off-target effects that are not related to REV-ERB activation.

III. Experimental Protocols & Data

Recommended Concentration Ranges (Starting Points)
Cell TypeAssay TypeRecommended Concentration Range (µM)Reference
HepG2 (Human Hepatoma)Gene Expression (BMAL1)1 - 10[7]
Breast Cancer Cell LinesProliferation (MTT)2 - 10[1]
Primary Rat MicrogliaGene Expression, Metabolism5[5]
HEK293 (Human Embryonic Kidney)Reporter Assay0.1 - 10[1]
Various Cancer Cell LinesViability Assay2.5 - 20[11][13]
Protocol: Preparation of SR9011 Hydrochloride Stock Solution
  • Weighing: Accurately weigh out the desired amount of SR9011 hydrochloride powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication may aid in dissolution.[7]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol: Dose-Response Experiment for Cell Viability (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of SR9011 in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of SR9011. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 540-570 nm) using a microplate reader.

  • Analysis: Plot the cell viability against the log of the SR9011 concentration to determine the IC50 value.

IV. Visualizing the Mechanism and Workflow

SR9011 Signaling Pathway

SR9011_Pathway SR9011 SR9011 REV_ERB REV-ERBα/β SR9011->REV_ERB Binds & Activates CoR Corepressor Complex (e.g., NCoR) REV_ERB->CoR Recruits BMAL1_CLOCK BMAL1/CLOCK Complex CoR->BMAL1_CLOCK Represses Transcription Target_Genes Target Genes (e.g., Bmal1, Clock) CoR->Target_Genes Represses Transcription BMAL1_CLOCK->Target_Genes Activates Transcription Transcription Transcription

Caption: SR9011 activates REV-ERB, leading to transcriptional repression.

Experimental Workflow for Optimizing SR9011 Concentration

SR9011_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization Prep_Stock Prepare SR9011 Stock Solution (DMSO) Dose_Response Perform Dose-Response (e.g., 0.1-50 µM) Prep_Stock->Dose_Response Cell_Culture Culture & Seed Cells Cell_Culture->Dose_Response Viability_Assay Assess Cytotoxicity (e.g., MTT Assay) Dose_Response->Viability_Assay Functional_Assay Perform Functional Assay (e.g., qPCR, Reporter) Dose_Response->Functional_Assay Analyze_Data Analyze Data (IC50, EC50) Viability_Assay->Analyze_Data Functional_Assay->Analyze_Data Select_Conc Select Optimal Concentration Analyze_Data->Select_Conc Further_Exp Proceed with Further Experiments Select_Conc->Further_Exp

Caption: Workflow for determining the optimal SR9011 concentration.

V. References

  • Cho, H., Zhao, X., Hatori, M., Yu, R. T., Barish, G. D., Tempol, C. A., ... & Evans, R. M. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature, 485(7396), 62-68. [Link]

  • Sarmguide. SR9011 Ultimate Guide: Dosage, Side effects & Benefits. (2021). [Link]

  • AnabolicMinds.com. Anyone have experience with SR9011?. (2021). [Link]

  • Xi'an Sonwu Biotech Co., Ltd. What is SR9011 used for. (2023). [Link]

  • Sulli, G., Rommel, A., Wang, X., Kolar, M. J., Puca, F., Saghatelian, A., & Pandolfi, P. P. (2018). Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence. Nature, 553(7688), 351-355. [Link]

  • Guo, D. K., Corino, C., Rijo-Ferreira, F., Xu, Y., & Takahashi, J. S. (2020). The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia. Frontiers in Immunology, 11, 550145. [Link]

  • Dierickx, P., Van den Bossche, D., & Van der Gucht, E. (2016). In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011. International journal of molecular sciences, 17(10), 1676. [Link]

  • Sulli, G., Rommel, A., Wang, X., Kolar, M. J., Puca, F., Saghatelian, A., & Pandolfi, P. P. (2018). Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence. Nature, 553(7688), 351–355. [Link]

  • Guo, D. K., Corino, C., Rijo-Ferreira, F., Xu, Y., & Takahashi, J. S. (2020). The Effect of Rev-erbα Agonist SR9011 on the Immune Response and Cell Metabolism of Microglia. Frontiers in immunology, 11, 550145. [Link]

  • Solt, L. A., Wang, Y., Banerjee, S., Hughes, T., Kojetin, D. J., Lund, T., ... & Burris, T. P. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature, 485(7396), 62-68. [Link]

  • ResearchGate. Activation of REV-ERB by SR9011 in vivo results in an increase in... [Link]

  • Bertin Bioreagent. SR9011 - Biochemicals - CAT N°: 11930. [Link]

  • ResearchGate. SR9011, an additional agonist of REV-ERBs, selectively kills cancer... [Link]

Sources

Optimization

Technical Support Center: SR9011 Hydrochloride In-Vivo Formulation

Ticket ID: SR9011-IV-FORM-001 Status: Resolved Assigned Specialist: Senior Application Scientist, In-Vivo Pharmacology Unit Subject: Vehicle Selection and Preparation for SR9011 Hydrochloride Administration Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SR9011-IV-FORM-001 Status: Resolved Assigned Specialist: Senior Application Scientist, In-Vivo Pharmacology Unit Subject: Vehicle Selection and Preparation for SR9011 Hydrochloride Administration

Executive Summary

SR9011 is a synthetic REV-ERB agonist with high hydrophobicity. While the hydrochloride (HCl) salt form improves initial dissolution compared to the free base, it remains prone to precipitation in physiological buffers (pH 7.4).

The Critical Failure Point: Users most frequently fail by adding aqueous saline directly to the drug powder. This causes immediate aggregation that sonication cannot reverse.

This guide details the "Solvent-Surfactant-Aqueous" (SSA) sandwich method, validated to maintain solubility at concentrations up to 10–20 mg/mL for Intraperitoneal (IP) administration.

Module 1: The "Gold Standard" Formulation (Acute/Sub-Chronic)

Recommended for: Proof-of-concept studies, metabolic phenotyping (7–14 days).

This protocol is derived from the seminal work by Solt et al. (Nature, 2012) , which established the baseline for REV-ERB agonist delivery.

Vehicle Composition: 15% Cremophor EL : 15% DMSO : 70% Sterile Water

Step-by-Step Preparation Protocol

Example Calculation: Preparing 10 mL of vehicle at 10 mg/mL (100 mg total drug).

  • Step 1: Primary Solvation (The Organic Phase)

    • Weigh 100 mg of SR9011 HCl .

    • Add 1.5 mL of DMSO (Dimethyl Sulfoxide).

    • Action: Vortex vigorously until the powder is fully dissolved. The solution should be clear and yellow/orange.

    • Why: DMSO is the only component that truly dissolves the hydrophobic core of SR9011.

  • Step 2: Surfactant Stabilization

    • Add 1.5 mL of Cremophor EL (Kolliphor EL) to the DMSO-drug mix.

    • Action: Vortex for 30 seconds.

    • Why: The surfactant encapsulates the drug molecules in micelles before they encounter water. If you skip this, the drug will crash out in Step 3.

  • Step 3: Aqueous Extension

    • Crucial: Warm the Sterile Water to 37°C.

    • Add 7.0 mL of Warm Water dropwise while vortexing or stirring.

    • Result: A clear to slightly opalescent solution. If milky white precipitate forms immediately, the surfactant step was insufficient.

Module 2: The "Low-Irritation" Alternative (Chronic/Sensitive Models)

Recommended for: Long-term studies (>14 days) or strains sensitive to Cremophor hypersensitivity.

Vehicle Composition: 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline[1][2]

ComponentFunctionOrder of Addition
DMSO Primary Solvent1st (Dissolve Drug Here)
PEG300 Co-solvent/Viscosity2nd (Stabilize)
Tween 80 Surfactant3rd (Micelle Formation)
Saline Physiological Carrier4th (Add last and slowly)

Protocol Note: This formulation relies on PEG300 (Polyethylene Glycol 300) to reduce the required amount of DMSO, lowering neurotoxicity risks associated with high-volume DMSO injections.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for vehicle selection and the critical "Sandwich" mixing order required to prevent precipitation.

SR9011_Workflow Start Experimental Goal Decision Study Duration? Start->Decision ShortTerm Acute/Sub-Chronic (< 2 Weeks) Decision->ShortTerm High Solubility Needed LongTerm Chronic (> 2 Weeks) Decision->LongTerm Low Toxicity Needed ProtocolA Protocol A (Solt et al.) 15% DMSO / 15% Cremophor / 70% H2O ShortTerm->ProtocolA ProtocolB Protocol B (Low-Irritation) 10% DMSO / 40% PEG300 / 5% Tween / 45% Saline LongTerm->ProtocolB Step1 1. Dissolve SR9011 in DMSO (Must be clear) ProtocolA->Step1 ProtocolB->Step1 Step2 2. Add Surfactant (Cremophor or PEG/Tween) Step1->Step2 Step3 3. Vortex to Homogeneity Step2->Step3 Step4 4. Add Aqueous Phase DROPWISE (Warm Water/Saline) Step3->Step4 Check Visual Inspection Step4->Check Success Clear/Opalescent Proceed to Injection Check->Success Stable Fail Precipitate/Cloudy DO NOT INJECT Check->Fail Unstable

Caption: Decision matrix for SR9011 vehicle selection and the mandatory "Solvent-Surfactant-Aqueous" mixing order to ensure bioavailability.

Module 4: Troubleshooting & FAQ
Q1: My solution turned cloudy immediately after adding saline. Can I still use it?

Answer: No. A cloudy solution indicates the drug has precipitated out of solution (crashed out). Injecting this will result in:

  • Erratic Pharmacokinetics: The solid crystals will not be absorbed at the predicted rate.

  • Peritonitis: Solid crystals irritate the peritoneal lining, causing inflammation that confounds metabolic data. Fix: You likely added the saline too fast or the solution was too cold. Re-prepare, ensuring the aqueous phase is warm (37°C) and added dropwise.

Q2: Why use Water instead of PBS/Saline in the Cremophor protocol?

Answer: High ionic strength (salt) can compress the electrical double layer of micelles, reducing their stability and causing the drug to precipitate ("salting out").

  • Protocol A (Cremophor): Use Sterile Water . The osmolarity is balanced by the high concentration of DMSO and Cremophor.

  • Protocol B (PEG/Tween): Use Saline , as PEG provides sufficient steric stabilization to tolerate ions.

Q3: What is the maximum concentration I can achieve?

Answer:

  • Protocol A: Up to 20 mg/mL (allows 100 mg/kg dosing at 5 mL/kg volume).

  • Protocol B: Typically capped at 5–10 mg/mL .

  • Note: SR9011 is dosed b.i.d. (twice daily) due to its short half-life. Ensure your concentration allows for two comfortable injection volumes per day.

Q4: Can I store the formulated vehicle?

Answer: Avoid storage if possible. SR9011 in aqueous solution is less stable than the powder.

  • Best Practice: Prepare fresh daily.

  • If necessary: Store at 4°C for max 24 hours. If precipitate forms upon refrigeration, sonicate at 37°C for 15 minutes. If it does not clear, discard.

References
  • Solt, L. A., et al. (2012).[3][4][5] Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[3][5][6][7][8] Nature, 485(7396), 62–68.[3]

  • TargetMol. (n.d.). SR9011 Product Information & In Vivo Formulation Guide.[2] TargetMol Chemical Catalog.

  • Banerjee, S., et al. (2014). Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour. Nature Communications, 5, 5759.

Sources

Troubleshooting

Technical Support Center: SR9011 Hydrochloride Application Guide

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Off-Target Effects & Experimental Optimization of SR9011 Last Updated: October 2023 (Review of current literature) Introduction: The Probe vs....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Off-Target Effects & Experimental Optimization of SR9011 Last Updated: October 2023 (Review of current literature)

Introduction: The Probe vs. The Drug

Executive Summary: SR9011 is a potent, synthetic REV-ERBα/β agonist used to probe circadian rhythms and metabolism.[1] However, it is frequently misused due to a misunderstanding of its physicochemical properties and narrow therapeutic window.

The Central Problem: Users often confuse cytotoxicity with metabolic efficacy . At concentrations >10 µM, SR9011 exhibits non-specific mitochondrial toxicity that occurs independently of REV-ERB receptors. This guide provides the technical scaffolding to ensure your data reflects specific receptor agonism, not cellular stress.

Module A: Formulation & Solubility (Pre-Experiment)

The Issue: SR9011 is hydrophobic. "Crashing out" (precipitation) upon addition to aqueous media is the #1 cause of inconsistent data.

Troubleshooting Guide: Solubilization

Q: My SR9011 precipitates when added to cell culture media. How do I fix this? A: Direct addition of high-concentration DMSO stocks to media causes immediate precipitation. You must use a "Step-Down" dilution method or a carrier solvent system.

Protocol: The "Step-Down" Method

  • Master Stock: Dissolve SR9011 in 100% DMSO to 20-50 mM.

  • Intermediate Dilution: Dilute the Master Stock 1:10 into the culture media (pre-warmed to 37°C) while vortexing rapidly. This creates a 10x working solution.

  • Final Application: Add the Intermediate solution to your cells dropwise.

    • Critical Check: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking results.

Q: What is the optimal vehicle for in vivo (IP) administration? A: Simple saline or PBS will fail. You must use a co-solvent system to maintain stability.

Recommended In Vivo Vehicle Formulation:

Component Concentration Function
DMSO 10% Primary Solubilizer
PEG 300 40% Viscosity/Stability Enhancer
Tween 80 5% Surfactant (Prevents aggregation)

| Saline (0.9%) | 45% | Aqueous Carrier |[2]

Note: Mix in the exact order listed above. Add Saline last. If the solution turns cloudy, sonicate at 37°C until clear.

Visualization: Solubilization Workflow

FormulationWorkflow Powder SR9011 Powder DMSO_Stock Master Stock (100% DMSO, 50mM) Powder->DMSO_Stock Dissolve StepDown Intermediate Dilution (1:10 in Media/PEG) DMSO_Stock->StepDown Vortex Rapidly Check Visual Check (Turbidity?) StepDown->Check Final Final Application (Cells/Animal) Check->Final Clear Sonicate Sonicate 37°C Check->Sonicate Cloudy Sonicate->Check

Caption: Step-down dilution logic to prevent compound precipitation in aqueous environments.

Module B: Distinguishing Efficacy vs. Toxicity (In Vitro)

The Issue: High doses of SR9011 kill cells via mitochondrial inhibition, even in REV-ERB knockout cell lines. This is an off-target effect .

Troubleshooting Guide: The Therapeutic Window

Q: I see a massive reduction in cell proliferation at 20 µM. Is this REV-ERB mediated? A: Likely no . Literature indicates that specific REV-ERB mediated repression of target genes (e.g., Bmal1) saturates between 2–5 µM. Effects observed >10 µM are often due to non-specific mitochondrial stress.

Validation Protocol: The "Specific vs. Non-Specific" Check To confirm your result is on-target, you must run these parallel controls:

  • The Transcriptional Check (On-Target):

    • Perform qPCR for Bmal1 (Arntl) or Cry1 after 12-24h treatment.

    • Success Criteria: You should see dose-dependent repression of these genes at 1–5 µM.

  • The Viability Check (Off-Target):

    • Perform an ATP-based viability assay (e.g., CellTiter-Glo).

    • Warning Sign: If ATP drops significantly at the same concentration required to repress Bmal1, your window is too narrow.

  • The "Gold Standard" Control:

    • Use REV-ERBα/β Double Knockout (DKO) cells.

    • Result: If SR9011 still kills the DKO cells, the effect is off-target.

Data Summary: The Danger Zone

Parameter Concentration Range Interpretation
Specific Agonism (EC50) 0.5 µM – 2.0 µM Optimal Range for Metabolic Studies
Saturation 5.0 µM Max specific effect usually reached

| Non-Specific Toxicity | > 10.0 µM | Mitochondrial inhibition (Avoid) |

Visualization: Mechanism of Action vs. Toxicity

MechanismCheck cluster_OnTarget Specific Pathway (Desired) cluster_OffTarget Off-Target Pathway (>10µM) SR9011 SR9011 Treatment REVERB Binds REV-ERB α/β SR9011->REVERB Low Dose (1-5µM) Mito Mitochondrial Respiration Inhibition SR9011->Mito High Dose (>10µM) NCoR Recruits NCoR (Co-repressor) REVERB->NCoR GeneRep Represses Target Genes (Bmal1, Cry1, IL-6) NCoR->GeneRep ATP ATP Depletion Mito->ATP Death Cell Death (Independent of Receptor) ATP->Death

Caption: Pathway bifurcation showing specific transcriptional repression vs. dose-dependent off-target mitochondrial toxicity.

Module C: In Vivo Pharmacokinetics (PK)

The Issue: SR9011 has a short half-life and rapid hepatic clearance.[3] A single daily dose is insufficient for 24-hour coverage.

Troubleshooting Guide: Dosing Strategy

Q: I injected mice once daily (QD), but I don't see an effect on weight loss or circadian rhythm. Why? A: SR9011 has a plasma half-life (


) of approximately 4 hours in rodents. By the 12-hour mark, the drug is effectively cleared.

Optimization Protocol: Circadian-Timed Dosing

  • Frequency: Switch to b.i.d. (twice daily) or t.i.d. (three times daily) dosing to maintain plasma exposure.

  • Timing (Zeitgeber Time - ZT):

    • REV-ERB expression peaks typically at ZT6-ZT8 (mid-light phase).

    • Recommendation: Administer doses at ZT0 (lights on) and ZT12 (lights off) to clamp the rhythm, or align with the peak expression of the receptor for maximum potency.

Q: Does SR9011 cross the Blood-Brain Barrier (BBB)? A: Poorly. While it can affect the SCN (suprachiasmatic nucleus) in explants, systemic administration shows limited brain penetration compared to peripheral tissues (liver, muscle).

  • Correction: If your study focuses specifically on neuroinflammation or central circadian behavior, consider verifying brain levels via LC-MS or using alternative administration routes (e.g., i.c.v.), or acknowledge this limitation in your discussion.

References

  • Solt, L. A., et al. (2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists."[4] Nature, 485(7396), 62–68.[4]

  • Dierickx, P., et al. (2019). "SR9009 has REV-ERB-independent effects on cell proliferation and metabolism." Proceedings of the National Academy of Sciences (PNAS), 116(25), 12147–12152. (Note: Addresses the shared cytotoxicity profile of SR9009/SR9011).[2][5]

  • Sulli, G., et al. (2018). "Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence." Nature, 553(7688), 351–355.

  • Geldof, L., et al. (2016). "In vitro metabolic studies of REV-ERB agonists SR9009 and SR9011." Forensic Toxicology, 34, 1-13. (Detailed solubility and metabolite analysis).

Sources

Optimization

Technical Support Center: Navigating Circadian Variables in SR9011 Hydrochloride Research

Introduction: SR9011 hydrochloride is a synthetic REV-ERB agonist that has garnered significant attention for its potential in modulating circadian rhythms and metabolism. As a potent and specific ligand for REV-ERBα and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

SR9011 hydrochloride is a synthetic REV-ERB agonist that has garnered significant attention for its potential in modulating circadian rhythms and metabolism. As a potent and specific ligand for REV-ERBα and REV-ERBβ, SR9011 offers a powerful tool to dissect the intricate workings of the cellular clock. However, the very nature of its mechanism—direct engagement with core clock machinery—necessitates meticulous control over circadian variables in experimental design. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the rigor and reproducibility of your SR9011 studies.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism by which SR9011 influences the circadian clock?

SR9011 is a synthetic agonist of the REV-ERB nuclear receptors, specifically REV-ERBα and REV-ERBβ. These proteins are integral components of the core circadian clock feedback loop. In this loop, the transcriptional activators BMAL1 and CLOCK drive the expression of many genes, including the Period (Per) and Cryptochrome (Cry) genes, as well as the Rev-erb genes themselves. The REV-ERB proteins, in turn, act as transcriptional repressors. They bind to specific DNA sequences called REV-ERB response elements (RREs) in the promoter regions of target genes, including Bmal1. By recruiting co-repressor complexes, REV-ERBα/β inhibits the transcription of Bmal1, thus closing the feedback loop.

SR9011 enhances this repressive activity. By binding to REV-ERBα/β, it increases the recruitment of the co-repressor NCoR, leading to a more potent and sustained suppression of target gene expression. This targeted suppression of Bmal1 can effectively reset or alter the phase of the circadian clock in various tissues.

SR9011_Mechanism cluster_1 SR9011 Action CLOCK CLOCK CLOCK_BMAL1 CLOCK->CLOCK_BMAL1 BMAL1 BMAL1 BMAL1->CLOCK_BMAL1 PER PER PER_CRY PER->PER_CRY CRY CRY CRY->PER_CRY REV_ERB REV-ERBα/β REV_ERB->BMAL1 - NCoR NCoR Co-repressor REV_ERB->NCoR Recruits SR9011 SR9011 SR9011->REV_ERB Agonist Binding NCoR->BMAL1 Suppresses Transcription CLOCK_BMAL1->PER + CLOCK_BMAL1->CRY + CLOCK_BMAL1->REV_ERB + PER_CRY->CLOCK_BMAL1

Caption: SR9011 enhances REV-ERBα/β-mediated repression of BMAL1 transcription.

FAQ 2: Why is the time of day of SR9011 administration so critical?

The expression of REV-ERBα itself is under circadian control, typically peaking during the middle of the subjective day. Consequently, the cellular machinery that SR9011 targets is not present at constant levels throughout a 24-hour period. Administering SR9011 when REV-ERBα levels are naturally high can lead to a more robust and predictable response. Conversely, dosing when REV-ERBα levels are low may result in a blunted or variable effect. This time-of-day dependency is a crucial factor that can significantly impact experimental outcomes, from gene expression changes to metabolic effects. Failure to control for this variable is a common source of irreproducibility in studies involving circadian-active compounds.

Troubleshooting Guides

Issue 1: High Variability in Gene Expression Data (e.g., Bmal1, Per2)

Potential Cause: Inconsistent timing of drug administration and/or sample collection relative to the light-dark cycle.

Troubleshooting Protocol:

  • Strict Entrainment:

    • House animals under a strict 12-hour light:12-hour dark (12:12 LD) cycle for a minimum of two weeks before the experiment. This ensures that their internal clocks are synchronized to the external light cues.

    • Minimize any disruptions to the light-dark cycle. Use red light if observation or procedures are necessary during the dark phase, as rodents are less sensitive to red wavelengths.

  • Zeitgeber Time (ZT) Standardization:

    • Standardize all experimental procedures using Zeitgeber Time. ZT0 marks the time when the lights turn on, and ZT12 marks the time when the lights turn off.

    • Administer SR9011 at the same ZT for all animals in a given treatment group. For morning administration, a common time is ZT0-ZT1. For evening administration, ZT12-ZT13 is often used. The choice will depend on your experimental question.

  • Timed Sample Collection:

    • Collect tissues or cells at precisely timed intervals following administration. For example, if you are looking for the acute suppression of Bmal1, you might collect samples at 2, 4, and 6 hours post-injection.

    • Ensure that sample collection times are consistent across all treatment and control groups.

Workflow for Standardized Dosing and Collection:

Dosing_Workflow Entrainment Acclimatize Animals (≥2 weeks, 12:12 LD) ZT0 Lights On (ZT0) Entrainment->ZT0 Dosing Administer SR9011 & Vehicle (e.g., at ZT1) ZT0->Dosing ZT12 Lights Off (ZT12) Collection1 Sample Collection 1 (e.g., at ZT3) Dosing->Collection1 Collection2 Sample Collection 2 (e.g., at ZT5) Collection1->Collection2 Collection3 Sample Collection 3 (e.g., at ZT7) Collection2->Collection3

Caption: Standardized workflow for SR9011 administration and sample collection.

Issue 2: Unexpected or Contradictory Metabolic Effects

Potential Cause: The metabolic effects of SR9011 can be phase-dependent. For example, its influence on glucose metabolism or lipid profiles may differ depending on whether it is administered during the active (dark) phase or inactive (light) phase for nocturnal animals.

Troubleshooting Protocol:

  • Phase-Specific Experimental Arms:

    • Design your study to include separate cohorts for administration during the light phase (inactive period for rodents) and the dark phase (active period).

    • This allows you to directly test for time-of-day-dependent effects on your metabolic parameters of interest.

  • Comprehensive Controls:

    • Vehicle Control (Time-Matched): For every SR9011 administration time point, you must have a corresponding vehicle-treated control group that is dosed and sampled at the exact same ZT.

    • Untreated Control: An untreated group can help establish the baseline diurnal rhythm of the metabolic parameters you are measuring.

  • Data Analysis by Circadian Phase:

    • Analyze data from the light and dark phase administration groups separately before pooling.

    • Look for statistical interactions between treatment (SR9011 vs. vehicle) and time of administration.

Table 1: Example Experimental Design for Metabolic Study

GroupTreatmentAdministration TimeSample Collection TimeKey Parameters
1VehicleZT1ZT6Blood glucose, plasma lipids
2SR9011ZT1ZT6Blood glucose, plasma lipids
3VehicleZT13ZT18Blood glucose, plasma lipids
4SR9011ZT13ZT18Blood glucose, plasma lipids
Issue 3: In Vitro Experiments Lack Rhythmic Response

Potential Cause: Standard cell culture conditions do not typically support robust, synchronized circadian rhythms. Applying SR9011 to an asynchronous cell population will likely yield results that do not reflect the compound's true chronopharmacological properties.

Troubleshooting Protocol:

  • Synchronization of Cell Cultures:

    • Before SR9011 treatment, synchronize the circadian clocks of your cells. A common and effective method is a high-concentration serum shock.

    • Protocol: Serum Shock Synchronization

      • Culture cells to approximately 80-90% confluency.

      • Replace the growth medium with a high-serum medium (e.g., 50% fetal bovine serum) for 2 hours.

      • After 2 hours, wash the cells with phosphate-buffered saline (PBS) and replace the medium with a low-serum or serum-free recording medium.

      • This procedure synchronizes the phase of the cellular clocks, with the time of the serum removal considered "circadian time 0" (CT0).

  • Timed SR9011 Application:

    • Once synchronized, you can apply SR9011 at specific circadian times (e.g., CT6, CT12, CT18) to investigate phase-dependent effects.

    • This allows you to mimic the in vivo scenario where the drug interacts with the clock at different points in its cycle.

  • Rhythmic Readouts:

    • Utilize reporter assays (e.g., Bmal1-luciferase) to continuously monitor the rhythmicity of the culture and the effect of SR9011 over several days.

    • For endpoint assays, collect samples at multiple time points post-synchronization to capture the full dynamic range of the circadian response.

References

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature. [Link]

  • Kojetin, D. J., & Burris, T. P. (2014). REV-ERB and ROR nuclear receptors as drug targets. Nature Reviews Drug Discovery. [Link]

  • Preitner, N., et al. (2002). The orphan nuclear receptor REV-ERBalpha controls circadian transcription within the positive limb of the mammalian circadian oscillator. Cell. [Link]

  • Le-Cao, K. A., et al. (2020). A roadmap for the reporting of studies conducted in circadian and biological rhythm research. Journal of Biological Rhythms. [Link]

Troubleshooting

Improving the consistency of SR9011 hydrochloride experimental outcomes

Topic: Role: Senior Application Scientist, Technical Support Division Technical Support Center: SR9011 Hydrochloride Optimization Guide Welcome to the Advanced Support Hub. Inconsistency in SR9011 data often stems not fr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist, Technical Support Division

Technical Support Center: SR9011 Hydrochloride Optimization Guide

Welcome to the Advanced Support Hub. Inconsistency in SR9011 data often stems not from the molecule’s failure, but from three specific variables: bioavailability (formulation) , circadian timing (administration) , and cytotoxicity thresholds (dosage) . This guide synthesizes field-proven protocols to stabilize your experimental outcomes.

Part 1: Formulation & Stability (The Foundation)

Q: My SR9011 hydrochloride precipitates immediately upon adding saline. How do I keep it in solution for in vivo injection?

A: SR9011 is highly lipophilic. Direct addition of aqueous buffers (PBS, Saline) to the powder or pure DMSO stock will cause immediate crashing out. You must use a co-solvent system and specific mixing order.

The "Golden Standard" Vehicle Protocol: For Intraperitoneal (i.p.) administration (Standard Dose: 100 mg/kg):

ComponentConcentrationFunction
DMSO 10%Primary Solubilizer
PEG 300 40%Co-solvent / Viscosity
Tween 80 5%Surfactant / Stabilizer
Saline (0.9%) 45%Aqueous Carrier

Critical Mixing Order (Do not deviate):

  • Dissolve SR9011 HCl powder fully in DMSO (vortex + mild heat at 37°C).

  • Add PEG 300 to the DMSO solution. Vortex thoroughly.

  • Add Tween 80 .[1] Vortex.

  • Slowly add pre-warmed Saline dropwise while vortexing.

    • Result: A clear to slightly opalescent solution. If cloudy, sonicate at 37°C for 5-10 mins.

Q: I bought "SR9011" but the molecular weight on the vial differs from the literature. Which one do I have?

A: You must distinguish between the Free Base and the Hydrochloride Salt . This affects your molarity calculations significantly.

  • SR9011 Free Base: MW ~479.04 g/mol [1][2][3]

  • SR9011 Hydrochloride (HCl): MW ~515.50 g/mol [4]

Correction Factor: If your protocol calls for 10 µM Free Base, but you have the HCl salt, you must weigh 1.076x the amount to achieve the same molar concentration.

Part 2: In Vivo Administration (The Variable)

Q: I am dosing 100 mg/kg once daily, but I see no change in metabolic gene expression (e.g., Pck1, Il6). Why?

A: SR9011 has a short half-life (< 4 hours) and rapid clearance. A single daily dose is insufficient to maintain REV-ERB repression over a 24-hour cycle.

  • Solution: Switch to b.i.d. dosing (twice daily) .

  • Timing: Administer at ZT0 (Lights On) and ZT12 (Lights Off) to clamp the receptor activity throughout the circadian cycle.

Q: Does the time of day I sacrifice the animals matter?

A: Yes, critically. SR9011 acts on the core clock machinery (Bmal1, Clock). The magnitude of the drug's effect depends on the endogenous expression level of REV-ERB at that specific time.

  • Peak Efficacy: REV-ERB

    
     expression peaks around ZT4-ZT8 .
    
  • Troubleshooting: If you sacrifice at ZT0 (when REV-ERB is low), you may miss the suppression of downstream targets like Bmal1.

Visualization: Circadian Dosing & Sampling Workflow

DosingWorkflow cluster_0 Circadian Phase Start Experimental Design Dose1 Dose 1: ZT0 (Lights On) Start->Dose1 Initiate b.i.d. Dose2 Dose 2: ZT12 (Lights Off) Dose1->Dose2 12h Interval Sacrifice Sacrifice Window Dose1->Sacrifice Acute Readout (ZT6 Peak Effect) Dose2->Dose1 Repeat 7-12 Days Readout Gene Expression (Bmal1, Pck1) Sacrifice->Readout

Caption: Optimal b.i.d. dosing schedule aligned with Zeitgeber Time (ZT) to maximize REV-ERB receptor occupancy.

Part 3: In Vitro Optimization (The Mechanism)

Q: My cells are dying after 24 hours of treatment. Is SR9011 toxic?

A: Yes, at high concentrations. While SR9011 is a metabolic modulator, it also induces autophagy blockade and apoptosis in cancer cells at concentrations >15-20 µM.

  • The Artifact: If you treat with 20-30 µM for >24h, the reduction in metabolic markers may be due to cell death, not specific REV-ERB signaling.

  • Recommendation: Perform a dose-response curve (1 µM – 10 µM). Efficacy on circadian genes (Bmal1) should be visible at 5-10 µM without significant cytotoxicity.

Q: Do I need to control the light in my incubator?

A: For standard cell lines (HEK293, HepG2), peripheral clocks are often synchronized by serum shock, not light. However, light sensitivity of the compound is a chemical concern.

  • Protocol: Handle SR9011 stock solutions in amber tubes. While the compound is relatively stable, minimizing UV exposure prevents potential photodegradation of the nitro-thiophene moiety.

Visualization: REV-ERB Signaling Pathway & Drug Action

Mechanism SR9011 SR9011 (Ligand) REVERB REV-ERB alpha/beta (Receptor) SR9011->REVERB Activates CoR NCoR/HDAC3 (Co-repressors) REVERB->CoR Recruits Metabolism Lipid/Glucose Metabolism REVERB->Metabolism Direct Repression BMAL1 BMAL1 / CLOCK (Target Genes) CoR->BMAL1 Represses Transcription BMAL1->Metabolism Regulates Inflammation Inflammation (IL-6, NLRP3) BMAL1->Inflammation Regulates

Caption: Mechanism of Action. SR9011 recruits co-repressors to REV-ERB, suppressing BMAL1 and downstream metabolic/inflammatory pathways.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose "Failed" Experiments:

Troubleshooting Problem Issue: Inconsistent Data Check1 Is the vehicle clear? Problem->Check1 Action1 Use 10% DMSO / 40% PEG300 / 5% Tween / 45% Saline Check1->Action1 No (Cloudy) Check2 Dosing Frequency? Check1->Check2 Yes Action2 Switch to b.i.d. (ZT0/ZT12) Check2->Action2 Once Daily Check3 Cell Viability? Check2->Check3 Twice Daily Action3 Reduce Dose < 15uM Check3->Action3 Low Viability Result Check Sampling Time (ZT) Check3->Result High Viability

Caption: Diagnostic workflow for identifying the root cause of experimental inconsistency with SR9011.

References

  • Solt, L. A., et al. (2012). "Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists."[2][5] Nature, 485(7396), 62–68.

  • Banerjee, S., et al. (2014). "Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behaviour."[2] Nature Communications, 5, 5759.[2] [2]

  • Sulli, G., et al. (2018). "Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence." Nature, 553(7688), 351–355.

  • TargetMol. "SR9011 Chemical Properties and Formulation."

Sources

Reference Data & Comparative Studies

Validation

Comparing the effects of SR9011 hydrochloride and SR9009

Topic: Comparing the Effects of SR9011 Hydrochloride and SR9009 Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The REV-ERB Agonist Landsc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Effects of SR9011 Hydrochloride and SR9009 Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The REV-ERB Agonist Landscape

In the field of circadian biology and metabolic research, SR9009 (Stenabolic) and SR9011 represent the gold standard for pharmacological activation of REV-ERB nuclear receptors. While often discussed interchangeably due to their similar functional outputs—enhanced oxidative metabolism, circadian rhythm modulation, and anxiolytic effects—they possess distinct chemical architectures and pharmacological profiles.

This guide provides a rigorous comparison of these two synthetic agonists, with a specific focus on the practical handling of SR9011 Hydrochloride , a variant often misunderstood regarding its solubility profile.

Chemical & Physical Profile

The primary structural difference lies in the linker region connecting the core scaffolds. This subtle modification alters their binding affinity and metabolic stability.

FeatureSR9009 SR9011 (and SR9011 HCl)
Chemical Class Synthetic REV-ERB AgonistSynthetic REV-ERB Agonist
Linker Structure Urea linkerCarbamate linker
Molecular Weight 437.94 g/mol 479.04 g/mol (Free base) / ~515.5 g/mol (HCl)
Physical Form White to off-white powderLight yellow to brown solid
Solubility (Water) Insoluble (< 0.1 mg/mL)Insoluble (< 0.1 mg/mL) (Even as HCl salt)
Solubility (DMSO) Soluble (~30-50 mg/mL)Soluble (~30-50 mg/mL)
Critical Insight: The "Hydrochloride" Solubility Myth

A common misconception in research procurement is that purchasing SR9011 Hydrochloride confers water solubility. This is false. Experimental data confirms that SR9011 HCl remains practically insoluble in aqueous media (PBS, Saline, Water). The lipophilic nature of the core scaffold dominates the salt form. Researchers attempting to dissolve SR9011 HCl directly in saline will result in precipitation and failed dosing. DMSO or a co-solvent system is mandatory for both compounds.

Pharmacodynamics: Mechanism & Potency

Both compounds function as dual agonists of REV-ERB


 (NR1D1) and REV-ERB

(NR1D2). They bind to the ligand-binding domain, recruiting the NCoR (Nuclear Receptor Co-Repressor) complex to suppress transcription of target genes like Bmal1, G6pc, and Srebf1.
Binding Affinity Comparison (IC50)

While SR9009 is slightly more potent against the


 subtype, SR9011 demonstrates superior potency against the 

subtype.
Target ReceptorSR9009 IC50 SR9011 IC50 Functional Implication
REV-ERB

670 nM 790 nMSR9009 may drive slightly stronger circadian phase shifts.[1]
REV-ERB

800 nM560 nM SR9011 may exhibit broader metabolic control in tissues with high

expression (e.g., skeletal muscle).
Mechanism of Action Diagram

REVERB_Pathway Agonist SR9009 / SR9011 Receptor REV-ERB α/β (Nuclear Receptor) Agonist->Receptor Binds Ligand Domain CoRepressor NCoR / HDAC3 Complex Receptor->CoRepressor Recruits DNA RORE (Response Element) on DNA CoRepressor->DNA Stabilizes Binding TargetGenes Target Genes: Bmal1, Clock, Srebf1, IL-6 DNA->TargetGenes Represses Transcription Outcome Outcomes: ↓ Lipogenesis ↑ Mitochondria ↓ Inflammation TargetGenes->Outcome Physiological Shift

Caption: SR9009/SR9011 recruit NCoR to REV-ERB receptors, repressing genes governing lipid synthesis and circadian timing.[1][2]

Experimental Protocols

To ensure reproducibility, the following protocols must be adhered to. The primary failure mode in REV-ERB research is improper solubilization leading to inconsistent bioavailability.

Protocol A: Stock Solution Preparation (In Vitro)

Applicable to: SR9009 and SR9011 HCl[1]

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[3] Avoid old DMSO that has absorbed atmospheric moisture.

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: For 10 mg of SR9011 HCl (MW ~515.5), add ~1.94 mL of DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into light-protected vials. Store at -80°C (stable for 6 months). Avoid freeze-thaw cycles.[4]

Protocol B: In Vivo Formulation (Intraperitoneal Injection)

Note: Neither compound has sufficient oral bioavailability for reliable systemic effects in rodents. IP injection is the standard.

Vehicle Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[5]

Step-by-Step:

  • Dissolve: Dissolve the required mass of SR9011 HCl completely in the 10% DMSO volume first. Ensure it is perfectly clear.

  • Stabilize: Add 40% PEG300 and vortex.

  • Emulsify: Add 5% Tween-80 and vortex.

  • Dilute: Slowly add 45% Saline (warm to 37°C) while vortexing.

    • Warning: Adding saline too quickly or before the co-solvents will cause the compound to crash out of solution.

  • Dosing: Administer at 50–100 mg/kg at ZT6 (Zeitgeber Time 6, usually 6 hours after light onset) to maximize circadian impact.

Workflow: Metabolic Efficacy Testing

The following workflow outlines a standard assay for comparing the metabolic impact of these agonists using Indirect Calorimetry (CLAMS).

Metabolic_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment (Acute) cluster_analysis Phase 3: Analysis Acclimation Mice Acclimation (CLAMS Cages, 48h) Baseline Baseline Data (VO2, VCO2, Activity) Acclimation->Baseline Dosing IP Injection at ZT6 (SR9011 vs Vehicle) Baseline->Dosing n=8 per group Observation Dark Phase Monitoring (12h Post-Injection) Dosing->Observation RER Calc: RER (VCO2/VO2) Observation->RER Real-time Data GeneExp Tissue Harvest (Skeletal Muscle qPCR) Observation->GeneExp Post-Mortem

Caption: Workflow for assessing metabolic shifts. ZT6 dosing aligns with peak REV-ERB expression.

Summary of Key Differences

ParameterSR9009 SR9011 Recommendation
Bioavailability < 2% (Oral)< 2% (Oral)Use Injection (IP/SC) for both.
Half-Life ~4 Hours~4 HoursRequires b.i.d (twice daily) dosing for chronic studies.
Potency Bias REV-ERB

REV-ERB

Use SR9011 for muscle/fat metabolism; SR9009 for core clock studies.[1]
Handling Urea-basedCarbamate-basedIdentical solvent requirements (DMSO/PEG).

References

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[6] Nature, 485(7396), 62–68. Link

  • Geldof, L., et al. (2016). In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011.[7] International Journal of Molecular Sciences, 17(10), 1676. Link

  • MedChemExpress. SR9011 Hydrochloride Product Information & Solubility Data. Link

  • Banerjee, S., et al. (2014). Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behavior. PLoS One, 9(12), e116278. Link

Sources

Comparative

Validating the REV-ERB Agonist Activity of SR9011 Hydrochloride: A Technical Comparison Guide

Executive Summary: The SR9011 Profile SR9011 is a synthetic, non-hormonal agonist of the nuclear receptors REV-ERB (NR1D1) and REV-ERB (NR1D2) . Unlike Selective Androgen Receptor Modulators (SARMs), with which it is fre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The SR9011 Profile

SR9011 is a synthetic, non-hormonal agonist of the nuclear receptors REV-ERB


 (NR1D1)  and REV-ERB

(NR1D2)
. Unlike Selective Androgen Receptor Modulators (SARMs), with which it is frequently miscategorized, SR9011 does not bind to androgen receptors.[1] Instead, it acts as a potent circadian clock modulator.[2]

By binding to the ligand-binding domain (LBD) of REV-ERB, SR9011 enhances the recruitment of the NCoR (Nuclear Receptor Co-Repressor) complex. This action actively represses the transcription of core clock genes (e.g., Bmal1) and metabolic regulators involved in lipid metabolism and inflammation.

This guide provides a validated framework for researchers to confirm SR9011 activity in vitro and in vivo, comparing it objectively against its structural analog SR9009 and the first-generation agonist GSK4112.

Comparative Analysis: SR9011 vs. Alternatives

The choice of agonist depends heavily on the experimental model. While SR9011 and SR9009 are structurally similar, distinct differences in receptor affinity and pharmacokinetic (PK) profiles exist.

Table 1: Comparative Pharmacological Profile[3]
FeatureSR9011 SR9009 GSK4112
Primary Mechanism Dual REV-ERB

/

Agonist
Dual REV-ERB

/

Agonist
REV-ERB

Agonist (Weak)
REV-ERB

IC

790 nM 670 nM> 1000 nM (Low Efficacy)
REV-ERB

IC

560 nM (Higher Affinity)800 nMN/A
Bioavailability Low (Injection preferred for in vivo)Low (Rapid metabolism)Negligible (No plasma exposure)
Half-Life Short (~4 hours in vivo)Short (~4 hours in vivo)Very Short
Primary Use Case Circadian rhythm resetting, metabolic studies requiring dual isoform targeting.[3][4]Exercise mimetics, metabolic flux studies.In vitro proof-of-concept only.
Key Limitation Poor oral bioavailability; requires i.p. injection for consistent systemic effects.Rapid clearance limits sustained activity without frequent dosing.Cytotoxicity at high concentrations; cannot be used in vivo.

Expert Insight: Do not use GSK4112 for animal studies. Its inability to achieve plasma exposure makes it suitable only for acute in vitro cellular assays. For in vivo metabolic phenotypes, SR9011 is preferred due to its balanced affinity for both


 and 

isoforms, which provides a more comprehensive repression of the circadian clock machinery [1].

Mechanistic Visualization

To validate SR9011, one must understand the specific molecular pathway it perturbs. The diagram below illustrates the repression loop SR9011 enforces.

SR9011_Mechanism cluster_nucleus Nucleus SR9011 SR9011 (Agonist) REVERB REV-ERB alpha/beta (Nuclear Receptor) SR9011->REVERB Binds LBD NCoR NCoR Complex (Co-Repressor) REVERB->NCoR Recruits RORE RORE Sequence (Promoter Region) NCoR->RORE Stabilizes Binding BMAL1 Target Gene: Bmal1 (Core Clock) RORE->BMAL1 REPRESSES Transcription SREBF1 Target Gene: Srebf1 (Lipogenesis) RORE->SREBF1 REPRESSES Transcription

Figure 1: SR9011 mechanism of action. Binding recruits NCoR, actively repressing Bmal1 and Srebf1.

Validation Protocols: The "Gold Standard" Workflows

Trustworthy validation requires a two-tiered approach:

  • Direct Target Engagement: Luciferase Reporter Assay.

  • Functional Consequence: Endogenous Gene Expression (qPCR).

Protocol A: Gal4-REV-ERB Transactivation Assay (Target Engagement)

This assay isolates the ligand-binding event. It uses a chimeric receptor (Gal4-DBD fused to REV-ERB-LBD) to prove SR9011 is binding the receptor physically.

Materials:

  • Cell Line: HEK293T (High transfection efficiency).[5]

  • Plasmids:

    • pM-REV-ERB

      
      -LBD (Gal4 fusion).
      
    • pGal4-UAS-Luc (Luciferase reporter).

    • pRL-TK (Renilla luciferase for normalization).

  • Reagent: SR9011 Hydrochloride (dissolved in DMSO).

Step-by-Step Workflow:

  • Seeding: Plate HEK293T cells in 96-well white-walled plates (20,000 cells/well) in DMEM + 10% FBS (charcoal-stripped preferred to remove endogenous hormones).

  • Transfection (24h later): Co-transfect plasmids using a lipid-based reagent (e.g., Lipofectamine).

    • Ratio: 50ng Receptor : 50ng Reporter : 5ng Renilla per well.

  • Treatment (24h post-transfection):

    • Replace media with fresh media containing SR9011 (Dose curve: 10 nM – 10

      
      M).
      
    • Control: DMSO (Vehicle) and GSK4112 (Positive Control).

  • Incubation: Incubate for 18–24 hours.

  • Lysis & Detection: Use a Dual-Luciferase assay system. Measure Firefly (experimental) and Renilla (transfection control) luminescence.[5]

  • Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla.

    • Expected Result: SR9011 acts as a repressor in native contexts but in a Gal4-fusion context , it often recruits co-repressors that reduce basal signal, OR if using a Gal4-responsive system designed to detect interaction, signal may decrease. Note: In standard full-length Bmal1-promoter assays, SR9011 causes signal REDUCTION.

Protocol B: Bmal1-Luciferase Repression Assay (Functional)

This is the most physiologically relevant in vitro test.

Workflow Diagram:

Experimental_Workflow Step1 Seed HEK293 Cells (White 96-well plate) Step2 Cotransfect: 1. Bmal1-Promoter-Luc 2. Full-length REV-ERB Vector Step1->Step2 Step3 Treat with SR9011 (1uM - 10uM) Step2->Step3 Step4 Incubate 24h Step3->Step4 Step5 Measure Luminescence Step4->Step5

Figure 2: Functional repression workflow. SR9011 should reduce light output dose-dependently.

Self-Validating Check:

  • If SR9011 is active, you must see a dose-dependent decrease in Luciferase signal compared to DMSO.

  • Validation Threshold: At 5-10

    
    M, signal should be repressed by >50%.
    

Experimental Data Reference

When validating your own batches of SR9011, compare your results to these established benchmarks derived from Solt et al. (2012) [1].

Table 2: Expected Gene Expression Changes (qPCR)

Cell Type: HepG2 (Liver) or C2C12 (Muscle) treated with 10


M SR9011 for 24h.
Target GeneBiological FunctionExpected Change with SR9011
Bmal1 (Arntl)Core Clock DriverDownregulation (

)
Cry1 Clock RepressorDownregulation (

)
Srebf1 Fatty Acid SynthesisDownregulation (

)
Il6 Pro-inflammatory CytokineDownregulation (

)
Per2 Clock ComponentDownregulation (Amplitude suppression)

Troubleshooting & Expert Tips

  • Solubility: SR9011 is hydrophobic. Dissolve stock in 100% DMSO. For cell culture, ensure final DMSO concentration is <0.1% to avoid cytotoxicity masking the repression effects.

  • Lighting Conditions: REV-ERB expression is circadian.[1][2][3][6][7] If using synchronized cells (e.g., serum shock), treat with SR9011 at the peak of endogenous REV-ERB expression (approx. CT6-CT8) for maximum observable effect.

  • Differentiation: In C2C12 myoblasts, effects are more pronounced in differentiated myotubes than in undifferentiated blasts.

References

  • Solt, L. A., et al. (2012).[8] Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[2][4][6][7][8][9] Nature, 485(7396), 62–68. [Link][4]

  • Kojetin, D. J., & Burris, T. P. (2014). REV-ERB and ROR nuclear receptors as drug targets. Nature Reviews Drug Discovery, 13(3), 197–216. [Link]

  • Woldt, E., et al. (2013). Rev-erb-

    
     modulates skeletal muscle oxidative function by regulating mitochondrial biogenesis and autophagy. Nature Medicine, 19(8), 1039–1048. [Link]
    

Sources

Validation

Technical Comparison: SR9011 Hydrochloride vs. Synthetic REV-ERB Agonists

Executive Summary SR9011 hydrochloride represents a second-generation synthetic agonist of the nuclear receptors REV-ERB (NR1D1) and REV-ERB (NR1D2). While structurally homologous to its "sibling" compound SR9009 , SR901...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SR9011 hydrochloride represents a second-generation synthetic agonist of the nuclear receptors REV-ERB


 (NR1D1) and REV-ERB

(NR1D2). While structurally homologous to its "sibling" compound SR9009 , SR9011 is frequently preferred in rigorous pharmacological studies due to a marginally superior potency profile in specific metabolic assays and distinct physicochemical stability.

However, both compounds are now being challenged by third-generation scaffolds like STL-1267 , which offer significantly improved bioavailability. This guide provides an objective, data-driven comparison of these agonists, detailing the critical formulation protocols required to overcome their shared limitation: poor oral bioavailability.

Part 1: Mechanistic Foundation

REV-ERB agonists do not merely "activate" a receptor; they stabilize the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to the ligand-binding domain (LBD). This action actively represses target genes involved in the core circadian clock (e.g., Bmal1) and lipid metabolism (Srebf1).

Signaling Pathway Visualization

The following diagram illustrates the repressive mechanism of SR9011 compared to the constitutive activity of the endogenous ligand (Heme).

RevErbMechanism Agonist SR9011 / SR9009 Receptor REV-ERBα/β (LBD) Agonist->Receptor High Affinity Binding (Ki ~600-800nM) NCoR NCoR / HDAC3 Complex Receptor->NCoR Enhanced Recruitment (Stabilization) DNA RORE (Promoter Region) Receptor->DNA DNA Binding Heme Endogenous Heme Heme->Receptor Competition TargetGenes Target Gene Repression (Bmal1, Clock, Srebf1) NCoR->TargetGenes Epigenetic Silencing (Deacetylation)

Figure 1: Mechanism of Action. SR9011 mimics Heme to stabilize the REV-ERB-NCoR complex, leading to transcriptional repression of circadian and metabolic regulators.

Part 2: Comparative Profiling

The following table synthesizes physicochemical and pharmacological data. Note that GSK4112 is included as a historical baseline, while STL-1267 represents the emerging third generation.

Table 1: Agonist Performance Matrix
FeatureSR9011 (HCl) SR9009 GSK4112 STL-1267
Generation 2nd Gen (Optimized Probe)2nd Gen (Standard Probe)1st Gen (Tool Compound)3rd Gen (High Potency)
REV-ERB

IC50
790 nM 670 nM~400 nM (Poor Efficacy)~160 nM (High Efficacy)
REV-ERB

IC50
560 nM 800 nMN/A~170 nM
Bioavailability Low (<24h clearance)Low (<24h clearance)Negligible (In vitro only)Improved
BBB Penetration Yes (Modulates sleep/anxiety)YesNoHigh
Solubility Moderate (as HCl salt)Poor (Hydrophobic)PoorModerate
Primary Utility Metabolic/Cancer ResearchGeneral Circadian ResearchHistorical ReferenceAdvanced CNS/Pain Models
Critical Analysis
  • SR9011 vs. SR9009: These compounds are functionally "siblings." Both were developed by the Burris lab and published concurrently (Solt et al., Nature 2012). SR9011 is often cited as having a slightly more favorable toxicity profile and efficacy in suppressing lipogenesis in hepatocytes, though SR9009 is more widely available commercially. Crucially, neither is orally bioavailable, despite marketing claims by supplement vendors.

  • The STL-1267 Advantage: Recent data (Murray et al., 2022) indicates STL-1267 has a Ki of 0.16 µM, making it roughly 10x more potent than the SR series. If your study requires robust CNS engagement or lower dosing volumes, STL-1267 is the superior candidate.

Part 3: Experimental Protocols

To ensure reproducibility, researchers must use a self-validating formulation strategy. The hydrophobicity of these compounds is the primary cause of experimental failure (precipitation at the injection site).

Protocol A: Optimized Vehicle Formulation (In Vivo)

Objective: Create a stable, clear solution for Intraperitoneal (i.p.) injection at 100 mg/kg. Standard: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]

Step-by-Step Workflow:

  • Weighing: Weigh the SR9011 HCl powder accurately.

  • Solubilization (The Critical Step): Dissolve the powder completely in 100% DMSO first. Vortex until clear. Do not add water yet.

  • Co-solvent Addition: Add PEG300 to the DMSO solution. Vortex.

  • Surfactant Addition: Add Tween-80 . Vortex gently to avoid excessive foaming.

  • Dilution: Slowly add pre-warmed (37°C) 0.9% Saline while vortexing.

    • Checkpoint: If the solution turns cloudy (precipitates), sonicate at 40°C for 10-15 minutes. If it remains cloudy, the concentration is too high for this vehicle; reduce dose or increase PEG300 ratio.

Protocol B: Circadian Dosing Strategy

Objective: Maximize repression of Bmal1 by targeting the REV-ERB expression peak.

  • Timing: Administer SR9011 at CT6 (Circadian Time 6) , which is 6 hours after "lights on" (Zeitgeber Time 0) in a 12:12 L:D cycle.

  • Rationale: REV-ERB protein levels peak naturally at CT6-CT8. Agonist administration at this window provides the maximum amplitude of repression.

Experimental Workflow Diagram

The following DOT diagram outlines a standard 12-day in vivo study workflow to assess metabolic impact.

ExperimentalWorkflow cluster_Treatment Treatment Phase (12 Days) Acclimatization Acclimatization (7 Days, 12:12 L:D) Grouping Randomization (n=8-12/group) Acclimatization->Grouping Dosing Daily Injection (i.p.) Time: ZT6 / CT6 Dose: 100 mg/kg Grouping->Dosing Monitoring Monitoring (Wheel Running / Food Intake) Dosing->Monitoring Harvest Tissue Harvest (Every 4h for 24h cycle) Monitoring->Harvest Analysis Analysis qPCR (Bmal1, Srebf1) Western Blot (p62) Harvest->Analysis

Figure 2: In Vivo Experimental Workflow. Note the synchronization of dosing with ZT6/CT6 to align with REV-ERB peak expression.

Part 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Precipitation Hydrophobicity of the pyrrole scaffold.Switch to 10% DMSO / 90% Corn Oil for slower release, or reduce concentration and increase injection volume.
Inconsistent Data Dosing at the wrong Circadian Time (CT).REV-ERB expression oscillates. Dosing at CT18 (dark phase) when REV-ERB is low yields minimal effect. Always dose at CT6.
No Weight Loss Rapid clearance (Half-life < 4h).SR9011 requires b.i.d. (twice daily) dosing for sustained metabolic effects in diet-induced obesity models.
CNS Side Effects BBB Penetration.[2]Monitor for anxiety-like behavior (marble burying assay) as SR9011 alters sleep architecture (suppresses REM).

References

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[3][4] Nature, 485(7396), 62–68.[3] [3]

  • Murray, M. H., et al. (2022). Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB. Nature Communications, 13, 7131.

  • Woldt, E., et al. (2013). Rev-erb-α modulates skeletal muscle oxidative function by inhibiting autophagy. Nature Medicine, 19, 1039–1048.

  • MedChemExpress. SR9011 Product & Formulation Data.

  • Banerjee, S., et al. (2014). Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behavior. PLOS ONE, 9(12), e115278.

Sources

Comparative

Cross-Validation of SR9011 Hydrochloride: A Comparative Cell Line Analysis

This guide provides a technical cross-validation of SR9011 hydrochloride, a synthetic REV-ERB agonist, across diverse cellular models. It is designed for researchers requiring comparative efficacy data, mechanistic insig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cross-validation of SR9011 hydrochloride, a synthetic REV-ERB agonist, across diverse cellular models. It is designed for researchers requiring comparative efficacy data, mechanistic insights, and validated experimental protocols.

Executive Summary & Mechanism of Action

SR9011 Hydrochloride is a potent, synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Unlike standard chemotherapeutics that target DNA replication directly, SR9011 exploits the circadian-metabolic axis . By enhancing the repressive function of REV-ERBs, it disrupts the core clock machinery (BMAL1/CLOCK) and downstream metabolic checkpoints critical for cancer cell survival and metabolic homeostasis.

Core Mechanism:

  • Ligand Binding: Binds to the Ligand Binding Domain (LBD) of REV-ERBα/β.[1]

  • Co-repressor Recruitment: Recruits NCoR (Nuclear Receptor Co-Repressor) and HDAC3 (Histone Deacetylase 3).

  • Transcriptional Repression: Suppresses expression of BMAL1 (Core clock), FASN (Fatty acid synthesis), and CCNA2 (Cell cycle progression).

Mechanistic Pathway Diagram

SR9011_Mechanism SR9011 SR9011 HCl REVERB REV-ERBα/β (Nuclear Receptor) SR9011->REVERB Agonist Binding NCOR NCoR/HDAC3 Complex REVERB->NCOR Recruitment Target_Clock Core Clock Genes (BMAL1, CLOCK) NCOR->Target_Clock Repression Target_Metab Lipogenesis Genes (FASN, SREBP1c) NCOR->Target_Metab Repression Target_Cycle Cell Cycle Genes (CCNA2, Cyclin A) NCOR->Target_Cycle Repression Target_Inflam Inflammatory Genes (IL-6, NLRP3) NCOR->Target_Inflam Repression Outcome_Clock Circadian Disruption Target_Clock->Outcome_Clock Outcome_Metab Inhibition of Lipogenesis Target_Metab->Outcome_Metab Outcome_Cycle G0/G1 Arrest & Apoptosis Target_Cycle->Outcome_Cycle Outcome_Inflam Reduced Inflammation Target_Inflam->Outcome_Inflam

Caption: SR9011 recruits NCoR/HDAC3 to REV-ERB receptors, repressing critical survival and metabolic genes.

Comparative Analysis by Cell Lineage

SR9011 exhibits context-dependent efficacy. The following analysis cross-validates findings across three distinct cellular categories: Oncological, Metabolic, and Immunological.

A. Oncological Models (Cancer Cell Lines)

SR9011 demonstrates "specific lethality" to malignant cells while sparing normal fibroblasts (e.g., BJ cells, MCF10A).

Cell LineTissue OriginKey Phenotype ObservedMolecular Target ValidatedEffective Conc.
MDA-MB-231 Breast (Triple Neg)G0/G1 Cell Cycle ArrestCCNA2 (Cyclin A)10 - 20 µM
MCF-7 Breast (ER+)Apoptosis (Caspase-3 cleavage)BMAL1, FASN10 - 20 µM
U87-MG GlioblastomaInhibition of self-renewal/stemnessNR1D1, Autophagy flux5 - 20 µM
A375 MelanomaImpaired proliferationOncogenic drivers (BRAF)10 - 20 µM
Jurkat T-Cell LeukemiaReduced viabilityMetabolic collapse~10 µM

Key Insight: In breast cancer models, SR9011 efficacy is independent of ER/HER2 status, suggesting its utility in resistant phenotypes (e.g., TNBC). In Glioblastoma, it shows synergy with Temozolomide (TMZ).

B. Metabolic Models (Liver & Muscle)

In metabolic tissues, SR9011 acts as an "exercise mimetic" and metabolic regulator.

Cell LineTissue OriginKey Phenotype ObservedMolecular Target Validated
HepG2 Liver (Hepatocyte)Reduced lipogenesis & cholesterol synthesisSREBP-1c, FASN, SCD1
C2C12 Skeletal MuscleIncreased mitochondrial content & FA oxidationPGC-1α, UCP3
3T3-L1 AdipocyteInhibition of differentiation (Adipogenesis)PPARγ crosstalk

Key Insight: In HepG2 cells, SR9011 suppresses BMAL1 mRNA in a dose-dependent manner, serving as a robust positive control for circadian assay validation.

C. Immunological Models
Cell LineTypeKey Phenotype Observed
Primary Microglia Brain ImmuneAttenuation of TNFα-induced cytokines; IL-10 stimulation
BMDM MacrophageSuppression of NLRP3 inflammasome assembly

Performance Comparison: SR9011 vs. Alternatives

While SR9011 and SR9009 are often used interchangeably, distinct physicochemical properties dictate their optimal use cases.

FeatureSR9011 HClSR9009GSK4112
Receptor Affinity High (REV-ERBα/β)High (REV-ERBα/β)Moderate (REV-ERBα only)
Solubility Enhanced (Salt form)Moderate (Free base)Poor
In Vivo Half-life ModerateShort (Rapid metabolism)Very Short
Bioavailability Improved systemic exposureLow oral bioavailabilityNegligible
Primary Use In vivo & Long-term culture Acute in vitro assaysHistorical reference

Why Choose SR9011 HCl? The hydrochloride salt form significantly improves aqueous solubility and stability in culture media compared to the free base SR9009. This ensures more consistent intracellular concentrations during 24-72h proliferation assays.

Validated Experimental Protocols

Protocol A: Differential Viability Assay (Cancer vs. Normal)

Objective: To validate the specific cytotoxicity of SR9011 in cancer cells (e.g., MDA-MB-231) vs. normal controls (e.g., MCF10A).

Reagents:

  • SR9011 HCl (Stock: 10-50 mM in DMSO).

  • CCK-8 or MTT Reagent.

  • Control Vehicle: DMSO (Final concentration < 0.1%).[2]

Workflow:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Synchronization (Optional): Serum starve for 12h to synchronize cell cycles (critical for circadian studies).

  • Treatment:

    • Prepare serial dilutions of SR9011 HCl in media (Range: 0, 2.5, 5, 10, 20, 40 µM).

    • Apply to cells for 72 hours .

  • Readout: Add MTT/CCK-8 reagent. Incubate 2-4h. Measure Absorbance (OD450 or OD570).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Validation of Circadian Gene Repression (qPCR)

Objective: Confirm mechanism of action by measuring BMAL1 repression.

Workflow:

  • Treatment: Treat HepG2 or U87-MG cells with 10 µM SR9011 HCl for 12-24 hours.

  • Lysis: Harvest cells in TRIzol or RLT buffer.

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA.

  • qPCR Targets:

    • Target:BMAL1 (ARNTL)

    • Target:REV-ERBα (NR1D1) (Auto-regulation check)

    • Reference:GAPDH or 18S rRNA

  • Expectation: SR9011 treatment should result in >50% downregulation of BMAL1 mRNA compared to DMSO control.[2]

Experimental Workflow Diagram

Experimental_Workflow Start Cell Seeding (96-well / 6-well) Sync Serum Starvation (12h Synchronization) Start->Sync Treat SR9011 Treatment (0 - 20 µM) Sync->Treat Branch Assay Type Treat->Branch Assay_Viability Viability (MTT/CCK8) @ 72h Branch->Assay_Viability Assay_qPCR qPCR (BMAL1/CLOCK) @ 12-24h Branch->Assay_qPCR Assay_WB Western Blot (Caspase-3/PARP) Branch->Assay_WB

Caption: Standardized workflow for validating SR9011 efficacy in cellular models.

References

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[1] Nature, 485(7396), 62–68. Link

  • Wang, Y., et al. (2015). Anti-proliferative actions of a synthetic REV-ERBα/β agonist in breast cancer cells.[1] Biochemical Pharmacology, 96(4), 315–322. Link

  • Sulli, G., et al. (2018). Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence.[3] Nature, 553(7688), 351–355. Link

  • Griffin, P., et al. (2019). Circadian clock protein Rev-erbα regulates neuroinflammation. Proceedings of the National Academy of Sciences, 116(11), 5102-5107. Link

  • Wagner, P. M., et al. (2023). Watching the clock in glioblastoma. Neuro-Oncology, 25(11), 1937–1949. Link

Sources

Validation

Comparative Profiling of SR9011 HCl: From Molecular Potency to Systemic Efficacy

Executive Summary SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERB (NR1D1) and REV-ERB (NR1D2). Unlike standard ligands that activate transcription, SR9011 functions as a dominant repressor by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SR9011 hydrochloride is a synthetic agonist of the nuclear receptors REV-ERB


 (NR1D1) and REV-ERB

(NR1D2). Unlike standard ligands that activate transcription, SR9011 functions as a dominant repressor by recruiting the NCoR (Nuclear Receptor Co-Repressor) complex.

This guide bridges the gap between SR9011's high in-vitro potency (nanomolar affinity) and the pharmacokinetic challenges observed in-vivo. It is designed for researchers investigating circadian biology, metabolic regulation, and oncology.

Mechanistic Foundation: The Repression Cascade

To interpret experimental data, one must understand that SR9011 mimics Heme, the endogenous ligand for REV-ERB. However, unlike Heme, which fluctuates with cellular metabolic status, SR9011 forces the receptor into a constitutive repressive state.

Pathway Visualization

The following diagram illustrates the molecular cascade initiated by SR9011, leading to the suppression of core clock genes (Bmal1, Clock) and lipogenic drivers (Srebf1).

G SR9011 SR9011 HCl (Synthetic Ligand) REVERB REV-ERBα/β (Nuclear Receptor) SR9011->REVERB High Affinity Binding (IC50 ~790nM) NCoR NCoR Complex (Co-Repressor Recruitment) REVERB->NCoR Stabilizes Recruitment RORE RORE (DNA Response Element) NCoR->RORE Occupies Promoter BMAL1 BMAL1 / CLOCK (Circadian Core) RORE->BMAL1 Transcriptional Repression SREBF1 SREBF1 / FASN (Lipogenesis) RORE->SREBF1 Downregulation IL6 IL-6 / NLRP3 (Inflammation) RORE->IL6 Anti-inflammatory

Figure 1: Mechanism of Action. SR9011 induces transcriptional repression of circadian and metabolic genes via NCoR stabilization.

In-Vitro Profile: Potency & Cytotoxicity

In-vitro assays are the gold standard for validating SR9011's binding affinity and immediate cellular impact.

Key Performance Metrics
  • Binding Affinity: SR9011 displays high specificity with an IC50 of ~790 nM for REV-ERB

    
     and ~560 nM  for REV-ERB
    
    
    
    .
  • Cancer Selectivity: Recent data indicates SR9011 is lethal to oncogene-induced senescent cells and specific cancer lines (e.g., melanoma, breast) by inhibiting autophagy and mitochondrial respiration, while sparing normal fibroblasts.

Validated Protocol: Luciferase Reporter Assay

This protocol validates SR9011 activity by measuring the suppression of Bmal1 promoter activity.

Reagents:

  • HEK293 or HepG2 cells.

  • Plasmid: Bmal1-promoter-Luciferase.

  • Vehicle: DMSO (Final concentration <0.1%).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Transfection: After 24h, co-transfect with REV-ERB expression vector and Bmal1-Luc reporter.

  • Treatment: 24h post-transfection, treat cells with SR9011 (Gradient: 100 nM – 10

    
    M).
    
  • Analysis: Harvest 18–24h post-treatment. Measure luminescence.

  • Self-Validation:

    • Positive Control:[1] Use SR9009 (similar affinity) for comparison.[2][3]

    • Negative Control: Empty vector transfection to rule out background toxicity.

    • Success Criteria: You should observe a dose-dependent decrease in luminescence (repression), not an increase.

In-Vivo Profile: Systemic Efficacy & PK Limitations

The transition to in-vivo models reveals the dichotomy of SR9011: it is metabolically potent but pharmacokinetically fragile.

Physiological Effects[2][3][4][5][6]
  • Metabolism: Increases Oxygen Consumption (VO2) by ~5% and reduces fat mass without suppressing appetite.[2]

  • Circadian Rhythm: Alteration of locomotor activity (wheel running behavior) in mice kept in constant darkness.[4]

  • Clearance: The plasma half-life is short (<24 hours), necessitating twice-daily (b.i.d.) dosing for sustained effects.[2][3]

Validated Protocol: Intraperitoneal (i.p.)[3] Dosing for DIO Mice

Due to poor oral bioavailability, i.p. injection is the standard for rodent studies.

Vehicle Formulation (Solubility is the primary failure point):

  • Standard: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4][5]

  • Preparation: Dissolve SR9011 in DMSO first. Add PEG300 and vortex.[4] Add Tween 80.[4][5][6] Finally, add warm Saline dropwise while vortexing. Do not add saline first.

Dosing Regimen:

  • Model: Diet-Induced Obese (DIO) C57BL/6 mice (12+ weeks on High Fat Diet).

  • Dosage: 100 mg/kg, administered b.i.d. (e.g., ZT0 and ZT12 - lights on and lights off).

  • Duration: 10–12 days minimum for observable weight loss.

  • Self-Validation:

    • Weight Monitoring: Weigh mice daily at the same ZT (Zeitgeber Time).

    • Behavioral Check: If mice become lethargic immediately post-injection, check vehicle pH and precipitation; SR9011 can precipitate in the peritoneal cavity if poorly formulated.

Comparative Analysis: In-Vitro vs. In-Vivo

The following table summarizes the divergence between cellular potency and organismal efficacy.

FeatureIn-Vitro (Cell Culture)In-Vivo (Murine Models)
Primary Endpoint Gene Repression (Bmal1 mRNA)Weight Loss / VO2 Increase
Effective Concentration 500 nM – 5

M
100 mg/kg (High dose required)
Bioavailability 100% (Direct exposure)Low (Rapid hepatic clearance)
Duration of Action 24–48 hours (Single dose)<12 hours (Requires b.i.d. dosing)
Toxicity Cytotoxic to cancer linesWell-tolerated; no overt toxicity observed
CNS Penetration N/AYes (Alters circadian behavior)
Experimental Workflow Visualization

This diagram guides the researcher from formulation to endpoint selection.

Workflow cluster_invitro In-Vitro Validation cluster_invivo In-Vivo Application Start SR9011 HCl Powder Vehicle Vehicle Prep 10% DMSO / 40% PEG300 Start->Vehicle Cell HepG2 / Cancer Lines Vehicle->Cell Dilute to µM Mouse C57BL/6 (DIO) Vehicle->Mouse Inject i.p. Assay qPCR: Bmal1/Il6 (Expect ~60% reduction) Cell->Assay Dose 100mg/kg i.p. b.i.d. (Strict Timing) Mouse->Dose Endpoint CLAMS / Weight (Fat Mass Loss) Dose->Endpoint

Figure 2: Experimental Workflow. Critical path from solubility check to in-vivo metabolic endpoints.

References

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[7] Nature, 485(7396), 62–68. [Link]

  • Sulli, G., et al. (2018). Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence. Nature, 553(7688), 351–355. [Link]

  • Woldt, E., et al. (2013). Rev-erb-

    
     modulates skeletal muscle oxidative function by regulating mitochondrial biogenesis and autophagy. Nature Medicine, 19(8), 1039–1046. [Link]
    
  • Amir, M., et al. (2018). REV-ERB

    
     Regulates the Thermogenic Program through the Repression of Zfp423. Molecular and Cellular Biology, 38(8). [Link]
    

Sources

Comparative

Technical Guide: Validation of SR9011 Hydrochloride as a Circadian-Based Anti-Inflammatory Agent

Executive Summary SR9011 Hydrochloride represents a distinct class of anti-inflammatory therapeutics that operates via the circadian-molecular axis . Unlike glucocorticoids (e.g., Dexamethasone) that broadly suppress imm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SR9011 Hydrochloride represents a distinct class of anti-inflammatory therapeutics that operates via the circadian-molecular axis . Unlike glucocorticoids (e.g., Dexamethasone) that broadly suppress immune function via the GR pathway, SR9011 is a synthetic agonist of REV-ERB


 and REV-ERB

(NR1D1/NR1D2).

By stabilizing the recruitment of the NCoR co-repressor complex to specific genomic loci, SR9011 selectively represses the transcription of pro-inflammatory cytokines (IL-6, TNF-


) and the NLRP3 inflammasome. This guide provides a rigorous framework for validating these effects, distinguishing SR9011 from its analogs (SR9009, GSK4112) through standardized experimental workflows.

Part 1: Mechanistic Architecture

To validate SR9011, one must understand that its efficacy is time-dependent and transcriptional . It does not merely block a receptor surface; it alters the rhythmic expression of immune genes.

The REV-ERB / Anti-Inflammatory Pathway

SR9011 acts as a "molecular brake" on the immune system. Under basal conditions, REV-ERB represses the Bmal1 gene. However, in immune cells (macrophages/microglia), REV-ERB also binds to RORE (Response Elements) on the promoters of inflammatory genes or regulates them indirectly via NF-


B crosstalk.
Mechanistic Flow Diagram

The following diagram illustrates how SR9011 engagement leads to the repression of the NLRP3 inflammasome and cytokine release.

SR9011_Mechanism SR9011 SR9011 HCl (Ligand) REVERB REV-ERB u03b1/u03b2 (Nuclear Receptor) SR9011->REVERB Agonist Binding NCOR NCoR Complex (Co-Repressor) REVERB->NCOR Recruits & Stabilizes NFkB NF-u03baB Pathway (p65 Translocation) REVERB->NFkB Inhibits Activity DNA_RORE Genomic RORE Sites NCOR->DNA_RORE Occupies Promoter NLRP3_Gene Nlrp3 / Il1b / Il6 (Target Genes) DNA_RORE->NLRP3_Gene Transcriptional Repression NFkB->NLRP3_Gene Stimulation Blocked Outcome Suppression of Cytokine Storm NLRP3_Gene->Outcome Reduced Protein Expression

Caption: SR9011 stabilizes the REV-ERB-NCoR complex, directly repressing inflammatory gene transcription and inhibiting NF-


B signaling.

Part 2: Comparative Analysis

Researchers often conflate SR9011 with SR9009 or use the outdated GSK4112. The table below clarifies why SR9011 HCl is the superior candidate for in vivo and robust in vitro validation.

FeatureSR9011 HydrochlorideSR9009GSK4112Dexamethasone
Primary Target REV-ERB

/

Agonist
REV-ERB

/

Agonist
REV-ERB

/

Agonist
Glucocorticoid Receptor
Bioavailability High (Optimized for in vivo)Moderate/HighNone (In vitro tool only)Very High
Half-Life ~4 hours (Phasic clearance)~4 hoursN/A (Rapid degradation)36-72 hours
Solubility Improved (Salt form)Low (Hydrophobic)LowModerate
Mechanism Circadian Repression (NCoR)Circadian RepressionCircadian RepressionTransrepression/Transactivation
Key Advantage CNS Penetration & Potency Metabolic focusHistorical controlGold Standard Control
Limitation Dosing timing is criticalSimilar to SR9011Toxic at high dosesCatabolic side effects

Scientist's Note: While SR9009 and SR9011 are chemically similar, SR9011 has demonstrated superior efficacy in specific CNS neuroinflammation models and distinct tissue distribution profiles [1][2]. GSK4112 should only be used as a reference compound in biochemical assays, never for animal efficacy studies.

Part 3: Experimental Validation Framework

Phase 1: Preparation of SR9011 Hydrochloride

The "Hydrochloride" designation is critical. The salt form increases stability but alters the molecular weight compared to the free base.

  • MW Correction: Check the CoA. SR9011 Free Base MW

    
     479.04  g/mol . SR9011 HCl MW 
    
    
    
    515.5 g/mol .
  • Solubility Protocol:

    • Vehicle: Dissolve SR9011 HCl in DMSO to create a stock solution (e.g., 10-20 mM). While the salt improves aqueous compatibility, direct dissolution in water/media often leads to precipitation.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

    • Working Solution: Dilute into pre-warmed culture media. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity masking the anti-inflammatory effect.

Phase 2: In Vitro Screening (LPS-Challenge Model)

This protocol uses RAW 264.7 macrophages to validate the suppression of LPS-induced cytokines.

Critical Variable: Timing. Because SR9011 targets the clock, pre-treatment is required to synchronize the repression machinery before the inflammatory insult (LPS) occurs.

Experimental Workflow Diagram

Protocol_Flow Step1 1. Seed Cells (RAW 264.7) 5x10^5 cells/mL Step2 2. Stabilization (Overnight) Step1->Step2 Step3 3. Pre-Treatment SR9011 HCl (5-10 u03bcM) Time: -4h to 0h Step2->Step3 Step4 4. Induction LPS (100 ng/mL) Time: 0h Step3->Step4 Step5 5. Incubation (6h - 24h) Step4->Step5 Step6 6. Analysis (ELISA / qPCR) Step5->Step6

Caption: Step-by-step workflow for evaluating SR9011 efficacy. Pre-treatment (Step 3) is essential for REV-ERB agonist activity.

Detailed Protocol Steps
  • Seeding: Plate RAW 264.7 cells in 6-well plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Starvation (Optional but Recommended): Switch to 1% FBS media 12 hours prior to experiment to synchronize cell cycles, reducing basal clock variability.

  • Drug Treatment (T = -4 hours):

    • Group A: Vehicle Control (0.1% DMSO).

    • Group B: LPS Control (Vehicle + LPS).

    • Group C: SR9011 Low Dose (5

      
      M) + LPS.
      
    • Group D: SR9011 High Dose (10

      
      M) + LPS.
      
    • Note: Add SR9011 4 hours before LPS. This allows REV-ERB to recruit NCoR to the promoters of Il6 and Nlrp3.

  • Inflammatory Challenge (T = 0): Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 100 ng/mL.

  • Harvest:

    • T = 6 hours: Extract RNA for qPCR (Targeting Il6, Tnfa, Il1b, Nlrp3).

    • T = 24 hours: Collect supernatant for ELISA (IL-6, TNF-

      
      ) and NO assay (Griess Reagent).
      
Phase 3: Mechanistic Confirmation (NLRP3 & NF- B)

To prove the mechanism is REV-ERB mediated and not off-target toxicity:

  • NLRP3 Protein Levels: Perform Western Blot on cell lysates. SR9011 should reduce NLRP3 and Pro-Caspase-1 levels compared to LPS alone [3].

  • NF-

    
    B Translocation:  Use immunofluorescence staining for p65. SR9011 should reduce the nuclear accumulation of p65 upon LPS stimulation.
    

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • Gene Expression: A >50% reduction in Il6 and Il1b mRNA in SR9011+LPS groups vs. LPS alone.

  • Cytotoxicity: Perform a CCK-8 or MTT assay. If cell viability drops below 80% at 10

    
    M, the anti-inflammatory effect is confounded by toxicity. Lower the dose to 2-5 
    
    
    
    M.
Troubleshooting
  • Inconsistent Data: Check the time of day if performing in vivo studies. SR9011 efficacy varies with the circadian time (ZT). In cell culture, lack of synchronization (serum shock) can lead to high variability.

  • Precipitation: If SR9011 HCl precipitates in media, ensure the DMSO stock is fully dissolved and add it slowly to the vortexing media.

References

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[1][2] Nature, 485(7396), 62–68. [Link]

  • Guo, D. K., et al. (2019).

    
     represses LPS-induced microglial activation through the NF-
    
    
    
    B pathway. Acta Pharmacologica Sinica, 40, 26–34. [Link]
  • Pourcet, B., et al. (2018). The nuclear receptor REV-ERB

    
     is a pharmacological target that represses NLRP3 inflammasome activity. The Journal of Clinical Investigation, 128(6), 2551–2566. [Link]
    
  • Kojitinovic, E., et al. (2014). Comparative analysis of REV-ERB agonists. Methods in Enzymology, 552, 179-202. [Link]

Sources

Validation

SR9011 Hydrochloride: Comparative Performance Guide Across Murine Models

Executive Summary & Pharmacodynamic Profile SR9011 hydrochloride is a synthetic, non-hormonal REV-ERB

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacodynamic Profile

SR9011 hydrochloride is a synthetic, non-hormonal REV-ERBngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


/

agonist. Unlike Selective Androgen Receptor Modulators (SARMs), SR9011 does not bind to androgen receptors. Instead, it acts as a chemical ligand for the REV-ERB nuclear receptors, which are constitutive repressors of transcription. By enhancing the repressive activity of REV-ERB, SR9011 entrains the circadian clock and modulates downstream metabolic and inflammatory pathways.

This guide analyzes SR9011's performance across distinct animal strains, highlighting its utility in metabolic rescue, circadian realignment, and oncology.

Mechanism of Action: The REV-ERB Repressor Loop

SR9011 binds to the Ligand Binding Domain (LBD) of REV-ERB


 and 

.[1] This complex binds to specific response elements (RevRE) in the DNA, recruiting the NCoR/HDAC3 co-repressor complex.

Key Physiological Outcomes:

  • Circadian: Repression of Bmal1 and Clock (core clock genes).[1]

  • Metabolic: Suppression of Srebf1 (lipogenesis) and upregulation of mitochondrial biogenesis.

  • Inflammatory: Inhibition of IL-6 and Mcp-1 via NF-

    
    B crosstalk.
    

SR9011_Pathway SR9011 SR9011 HCl REVERB REV-ERBα/β (Nuclear Receptor) SR9011->REVERB Agonist Binding CoRep NCoR / HDAC3 Complex REVERB->CoRep Recruitment DNA Genomic Response Elements (RevRE) CoRep->DNA Binding BMAL1 BMAL1 / CLOCK (Circadian Core) DNA->BMAL1 Repression LIPO SREBP-1c / FASN (Lipogenesis) DNA->LIPO Repression MITO Pgc-1α (Mitochondrial Biogenesis) DNA->MITO Indirect Activation (De-repression) INFLAM NF-κB / NLRP3 (Inflammation) DNA->INFLAM Repression

Figure 1: Molecular signaling cascade of SR9011.[2][1][3] Red indicates the drug, Blue the receptor, and Green the downstream physiological targets.

Comparative Performance Analysis by Animal Strain

The efficacy of SR9011 is highly context-dependent. Its performance varies significantly between lean, healthy phenotypes and disease models.

A. C57BL/6J (Lean / Standard Control)

Role: Baseline Pharmacokinetics and Circadian Entrainment. In standard C57BL/6 mice, SR9011 is primarily used to study circadian behavior rather than weight loss.

  • Behavioral Impact: Administration at ZT6 (mid-light phase) induces wakefulness and suppresses REM/Slow-Wave Sleep (SWS).

  • Metabolism: Increases basal oxygen consumption (

    
    ) but results in minimal weight loss compared to obese models due to homeostatic compensation.
    
  • Gene Expression: Robust suppression of Per2 and Cry2 in the hypothalamus.

B. Diet-Induced Obese (DIO) C57BL/6

Role: Metabolic Rescue and Dyslipidemia Therapy. This is the "gold standard" model for SR9011 efficacy. Mice are fed a high-fat diet (60% kcal from fat) for 14+ weeks prior to treatment.[1]

  • Weight Loss: SR9011 treatment (100 mg/kg b.i.d.)[4] typically yields a 60% greater weight loss compared to vehicle-treated controls.[1]

  • Lipid Profile: Significant reduction in plasma triglycerides (TG) and total cholesterol.

  • Adiposity: Specific loss of white adipose tissue (WAT) mass without muscle wasting (sarcopenia).

  • Mechanism: Unlike stimulants, SR9011 does not suppress appetite (food intake remains constant). Weight loss is driven purely by increased energy expenditure.

C. BALB/c Mice

Role: Generalizability Validation. Testing in BALB/c ensures that metabolic effects are not specific to the C57BL/6 genetic background.

  • Performance: Similar reductions in fat mass and increased

    
     observed, confirming the drug's mechanism is conserved across strains.
    
D. Oncology Models (Xenografts in Immunocompromised Mice)

Role: Anti-Tumor Efficacy.[5]

  • Target: Glioblastoma, Melanoma, and Leukemia cell lines.

  • Performance: SR9011 is selectively lethal to cancer cells and oncogene-induced senescent cells.[3] It disrupts the aberrant metabolic flux (autophagy and de novo lipogenesis) required for rapid tumor growth.

  • Safety: No overt toxicity observed in healthy tissues, indicating a wide therapeutic window.[3]

Summary Data: Strain Comparison
FeatureLean C57BL/6DIO C57BL/6BALB/cTumor Xenografts
Primary Endpoint Circadian Rhythm/SleepWeight Loss/LipidsValidationTumor Volume
Weight Loss Negligible (<5%)High (>15-20%)ModerateN/A
Fat Mass Slight ReductionSignificant ReductionSignificant ReductionN/A
Food Intake UnchangedUnchangedUnchangedUnchanged
Key Biomarker Bmal1 repressionPlasma Triglycerides

Increase
Caspase-3 (Apoptosis)

Comparison with Alternatives

SR9011 is often compared to SR9009 (Stenabolic) and GSK4112 . While SR9009 and SR9011 are structurally similar, distinct pharmacokinetic properties dictate their usage.

CompoundBioavailabilityHalf-LifeBBB PenetrationPrimary Use Case
SR9011 Low (Oral)Short (~4h in vivo)High CNS-driven circadian studies, sleep architecture, metabolic rescue.
SR9009 Low (Oral)Short (~4h in vivo)ModerateGeneral metabolic studies, endurance research.
GSK4112 Very LowVery ShortPoorIn vitro tool compound only. Not suitable for live animal studies.

Why choose SR9011? Researchers often prefer SR9011 for neurological or sleep-related studies due to its favorable blood-brain barrier (BBB) penetration profile, allowing it to effectively target the Suprachiasmatic Nucleus (SCN).

Experimental Protocols

A. Formulation (Critical Step)

SR9011 is hydrophobic. Improper formulation leads to precipitation and inconsistent dosing.

Recommended Vehicle (Intraperitoneal - i.p.):

  • 15% Cremophor EL (Polyoxyl 35 castor oil)

  • 85% Saline (0.9% NaCl)

  • Alternative: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6]

Preparation Protocol:

  • Dissolve SR9011 powder in the co-solvent (DMSO or Cremophor) first. Vortex until clear.

  • Slowly add PEG300/Tween (if using).

  • Add Saline last while vortexing to prevent "crashing out."

  • Sterilization: Pass through a 0.22

    
    m syringe filter.
    
B. Dosing Strategy

Circadian timing is the most critical variable in REV-ERB agonist experiments.

  • Dosage: 100 mg/kg body weight.[4][7]

  • Frequency: b.i.d. (Twice daily) to maintain suppression, as the half-life is short.

  • Timing:

    • To induce wakefulness: Dose at ZT6 (6 hours after lights on).

    • To minimize sleep disruption: Dose at ZT18 (6 hours after lights off).

C. Experimental Workflow Diagram

Workflow cluster_readout Readouts Prep Vehicle Prep (15% Cremophor EL) Dose Dosing Phase 100mg/kg i.p. b.i.d. (ZT6 / ZT18) Prep->Dose Acclim Acclimatization (7-14 Days) Base Baseline Measures (Weight, MRI, CLAMS) Acclim->Base Base->Dose Metab Metabolic: CLAMS (VO2), Lipid Panel Dose->Metab Gene Molecular: qPCR (Liver/Muscle) Dose->Gene Histo Histology: Fat Pad Mass Dose->Histo

Figure 2: Standard experimental workflow for evaluating SR9011 efficacy in murine models.[8]

References

  • Solt, L. A., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists. Nature. [Link]

  • Banerjee, S., et al. (2014). Pharmacological targeting of the mammalian clock regulates sleep architecture and emotional behavior. Nature Communications. [Link]

  • Sulli, G., et al. (2018). Pharmacological activation of REV-ERBs is lethal in cancer and oncogene-induced senescence.[3] Nature. [Link]

  • Griffin, P., et al. (2019). Circadian clock protein Rev-erb

    
     regulates microglial activation and neuroinflammation. Journal of Neuroinflammation. [Link]
    
  • Geldof, L., et al. (2016). In Vitro Metabolic Studies of REV-ERB Agonists SR9009 and SR9011.[9][10] Int J Mol Sci. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling SR9011 hydrochloride

Executive Safety Summary: The "Unknown" Risk Immediate Action Required: Treat SR9011 hydrochloride not merely as a chemical irritant, but as a High-Potency Pharmacological Agent (HPPA) . SR9011 is a synthetic REV-ERB ago...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown" Risk

Immediate Action Required: Treat SR9011 hydrochloride not merely as a chemical irritant, but as a High-Potency Pharmacological Agent (HPPA) .

SR9011 is a synthetic REV-ERB agonist.[1][2][3] While its Safety Data Sheet (SDS) primarily classifies it as a skin and eye irritant (Category 2/2A) [1], its mechanism of action involves potent alteration of circadian rhythms and metabolic gene expression in the liver, muscle, and adipose tissue [2].

The Critical Safety Distinction: Standard chemical handling protects against burns. The protocols below are designed to protect against systemic biological modulation. Because SR9011 hydrochloride is often handled as a fine, hygroscopic powder, the risk of inhalation and subsequent metabolic disruption is the primary vector of concern.

Hazard Identification & Mechanistic Context

To understand the PPE requirements, you must understand the compound's behavior.

  • Chemical Hazard (The "HCl" Factor): As a hydrochloride salt, this compound is hygroscopic. Upon contact with mucous membranes (lungs, eyes, nasal tract), it can hydrolyze to release trace hydrochloric acid, causing immediate irritation.

  • Biological Hazard (The "REV-ERB" Factor): SR9011 binds to REV-ERBα/β nuclear receptors.[1][2][4] Unintended systemic absorption (via inhalation or DMSO-facilitated skin entry) could theoretically desynchronize circadian clocks or alter lipid metabolism [2].

  • Solvent Vector Risk: Researchers typically solubilize SR9011 in DMSO (Dimethyl sulfoxide) or Ethanol. DMSO is a potent skin penetrant and will carry dissolved SR9011 directly into the bloodstream, bypassing the skin's natural barrier.

PPE Matrix: A Task-Based Approach

Do not use a "one-size-fits-all" approach. PPE must scale with the potential for exposure.[5]

Table 1: PPE Selection Guide
Hazard LevelOperational ContextHand ProtectionRespiratory/FaceBody Protection
Level 1: Solid State Weighing powder; Transferring solids.[6]Double Nitrile Gloves (0.11mm min.[6] thickness). Change outer pair immediately if contaminated.N95 Respirator (minimum) if outside a hood; Fume Hood sash at proper height (preferred).[6]Lab Coat (Buttoned, wrist cuffs); Safety Goggles (ANSI Z87.1).[6]
Level 2: Solubilized Dissolving in organic solvents (DMSO/Ethanol); Pipetting.[6]Chemical Resistant Gloves (Nitrile is standard, but if using DMSO, consider Butyl Rubber or double-gloving with immediate change upon splash).[6]Safety Goggles (Required - splash risk).[6] Face shield recommended for volumes >50mL.Lab Coat + Impervious Apron (if handling >100mL).[6]
Level 3: Spill Cleanup Cleaning powder spills or liquid waste.[6]Double Gloves (extended cuff).[6]Half-face respirator with P100/Organic Vapor cartridges.[6]Tyvek® Sleeves or Suit; Shoe Covers.[6]

Risk Assessment Logic

The following decision tree illustrates the logical flow for determining safety protocols based on the state of matter and solvent carrier.

RiskAssessment Start Start: Handling SR9011 HCl State Determine State Start->State Solid Solid Powder State->Solid Liquid Liquid Solution State->Liquid DustRisk Risk: Inhalation/Dust Solid->DustRisk SolventCheck Solvent: DMSO? Liquid->SolventCheck ControlSolid Control: Fume Hood + Static Elimination DustRisk->ControlSolid DMSORisk Risk: Transdermal Absorption (High Penetration) SolventCheck->DMSORisk Yes EthanolRisk Risk: Flammability + Irritation SolventCheck->EthanolRisk No ControlLiquid Control: Double Gloving + Splash Goggles DMSORisk->ControlLiquid EthanolRisk->ControlLiquid

Figure 1: Risk Assessment Logic for SR9011 Handling.[6] Note the critical control point at DMSO usage, which escalates transdermal risk.

Operational Protocols

Protocol A: Weighing & Static Control (The Critical Step)

SR9011 HCl is often a fine, electrostatic powder. Static charge can cause the powder to "jump" off the spatula, creating an invisible aerosol cloud.

  • Engineering Control: Work inside a certified chemical fume hood.

  • Static Elimination: Use an anti-static gun or a polonium static eliminator bar near the balance. If unavailable, wipe the balance area with an anti-static wipe prior to use.

  • Weighing:

    • Place a tared weighing boat on the balance.

    • Gently transfer the powder. Avoid rapid movements that create air currents.

    • Close the balance draft shield before reading.

    • Cap the stock vial immediately after transfer.

Protocol B: Solubilization (The DMSO Danger)

When dissolving SR9011 in DMSO, the solution becomes a vehicle for delivering the drug through your gloves and skin.

  • Glove Protocol: Wear two pairs of nitrile gloves.

    • Inner pair: Standard examination nitrile.

    • Outer pair: Long-cuff nitrile or chemical-resistant specific gloves.[6]

    • Why? DMSO can permeate standard nitrile in <10 minutes [3]. Double gloving provides a "sacrificial layer" allowing you time to doff the outer glove if a splash occurs.

  • Mixing: Vortex in a closed tube. Never sonicate an open vessel containing SR9011 solution outside a fume hood (aerosolization risk).

Protocol C: Spill Response
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water or ethanol) to prevent dust generation, then wipe up.

  • Liquid Spill: Cover with an absorbent pad. If DMSO is the solvent, treat the pad as highly hazardous waste immediately.

Waste Disposal & Deactivation

Proper disposal ensures the safety of downstream personnel and the environment.

  • Classification: SR9011 is a halogenated organic compound (Chlorine-containing).[6]

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a Hazardous Solid Waste container labeled "Toxic/Irritant Solids."

  • Liquid Waste:

    • In DMSO/Ethanol: Segregate into Organic Solvents waste.

    • Labeling: Clearly mark the tag with "Contains SR9011 - REV-ERB Agonist."[6]

  • Destruction: Incineration is the preferred method for halogenated organic pharmacologics.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes. The HCl salt will cause stinging; do not stop flushing. Seek medical attention.

  • Skin Contact (Powder): Wash with soap and water.

  • Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. Wash with copious amounts of soap and water for at least 15 minutes. DMSO accelerates absorption; speed is critical to prevent systemic dosing.

References

  • Solt, L. A., Wang, Y., Banerjee, S., et al. (2012). Regulation of circadian behaviour and metabolism by synthetic REV-ERB agonists.[1][2][4][7] Nature, 485, 62–68.[3] Retrieved from [Link][6]

  • American Chemical Society. (2023).[5][8] DMSO (Dimethyl Sulfoxide) Chemical Safety Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[5][8] PubChem Compound Summary for CID 56845676, SR9011. Retrieved from [Link][6]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.